1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBPBANQLIPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276225 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-70-4 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a key polyhalogenated nitrobenzene derivative. These compounds are pivotal as versatile intermediates in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This is attributed to the electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing effects of the nitro group and halogen substituents, which facilitates nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[1] This document details a strategic synthetic pathway, outlines a rigorous purification protocol, and presents a full suite of characterization techniques essential for the unambiguous identification and quality control of the target compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes
Polysubstituted nitrobenzenes are a cornerstone of modern organic synthesis.[2] The strategic placement of a nitro group and multiple, distinct halogen atoms on a benzene ring creates a highly versatile chemical scaffold. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring susceptible to a variety of chemical transformations.[1] This electronic characteristic is crucial for facilitating key reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] Furthermore, the nitro group itself can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical modifications for the construction of diverse molecular architectures.[1]
This compound, with its unique arrangement of four different substituents, presents a distinct and reactive chemical entity.[1] The interplay of these substituents—the steric hindrance introduced by the bromine atom ortho to the nitro group and the specific electronic activation at various positions—allows for highly selective and sequential reactions.[1] This level of control is paramount in the multi-step synthesis of complex target molecules.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of polysubstituted benzenes requires careful planning to ensure the desired regiochemistry. The order of substituent introduction is critical, as existing groups on the ring direct the position of subsequent functionalization.[3][4][5]
A plausible retrosynthetic analysis for this compound suggests that the final step would be the nitration of a pre-existing trihalogenated benzene ring.[1] This approach is often preferred for complex substitution patterns over the direct functionalization of nitrobenzene.[1] The precursor, 1-bromo-3-chloro-2-fluorobenzene, provides the foundational halogen arrangement. The directing effects of the halogens (ortho, para-directing) and their deactivating nature must be considered in the preceding steps of the synthesis of this intermediate.[1]
The forward synthesis, therefore, focuses on the regioselective nitration of 1-bromo-3-chloro-2-fluorobenzene. This is a classic electrophilic aromatic substitution (EAS) reaction.[2] The generation of the highly electrophilic nitronium ion (NO₂⁺) is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst in this process.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Synthesis of this compound
This protocol describes the nitration of 1-bromo-3-chloro-2-fluorobenzene.
Materials:
-
1-Bromo-3-chloro-2-fluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1-bromo-3-chloro-2-fluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the halogenated benzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound is purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Caption: Analytical workflow for the characterization of the target compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons will be observed as doublets or doublet of doublets, with chemical shifts influenced by the surrounding electron-withdrawing groups. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts reflecting the substitution pattern. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift characteristic of a fluorine atom on a highly substituted, electron-deficient aromatic ring.[1] Coupling to adjacent aromatic protons may be observed.[1] |
| IR Spectroscopy | Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Halogen bonds, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (254.44 g/mol ) should be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[1][6][7] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrClFNO₂ | [6][7] |
| Molecular Weight | 254.44 g/mol | [1][6][7] |
| CAS Number | 1330583-70-4 | [8] |
| Appearance | Expected to be a solid at room temperature. | |
| Purity | ≥95-97% (as determined by HPLC or GC) | [6][8] |
Safety and Handling
Halogenated nitroaromatic compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. These compounds are generally considered hazardous, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. The strategic approach to synthesis, coupled with a thorough purification and characterization workflow, ensures the production of a high-purity compound suitable for a wide range of applications in research and development. The detailed protocols and expected analytical data provided herein serve as a practical resource for scientists engaged in the synthesis of complex organic molecules.
References
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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- 8. chemscene.com [chemscene.com]
physical and chemical properties of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
An In-Depth Technical Guide to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a nitro group and three different halogens—provides a rich platform for complex molecular engineering. The interplay of the strong electron-withdrawing nature of the nitro group and the differential reactivity of the bromine, chlorine, and fluorine atoms makes this molecule a strategic precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide offers a comprehensive overview of its physicochemical properties, reactivity, synthesis, and analytical characterization, tailored for researchers and scientists in drug development and chemical synthesis.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in synthesis and research.
Chemical Identity
The precise identification of this compound is established by its unique identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemScene |
| Synonym | 3-bromo-5-chloro-4-fluoronitrobenzene | [3] |
| CAS Number | 1330583-70-4 | [3] |
| Molecular Formula | C₆H₂BrClFNO₂ | [3] |
| Molecular Weight | 254.44 g/mol | [3] |
| InChIKey | Not Available | - |
Physicochemical Data
The physical state and solubility profile dictate the handling, storage, and reaction conditions for this compound.
| Property | Value | Source |
| Appearance | Solid (form not specified) | Assumed from similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, and dimethylformamide.[4] | - |
| Storage | Store at room temperature.[3] | [3] |
Molecular Structure
The spatial arrangement of the substituents on the benzene ring is critical to its reactivity. The structure is visualized below.
Caption: Structure of this compound.
Part 2: Reactivity Profile and Synthetic Strategy
The synthetic utility of this compound stems from the predictable and differential reactivity of its functional groups.
Electronic Landscape
The benzene ring is heavily influenced by its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It acts as a strong deactivator for electrophilic aromatic substitution (EAS) and is a meta-director.[5]
-
Halogens (-Br, -Cl, -F): All are electron-withdrawing via the inductive effect (-I), deactivating the ring towards EAS. However, they are ortho, para-directors due to their ability to donate a lone pair of electrons via the resonance effect (+M).[5]
This combination renders the aromatic ring highly electron-deficient, which is the cornerstone of its reactivity. This electronic feature is critical as it facilitates key reaction types, most notably nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.[1]
Key Reaction Pathways
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The positions ortho and para to the strongly activating nitro group are particularly activated for SNAr. This allows for the selective replacement of one of the halogen atoms, typically the one most activated by the nitro group, to introduce new functionalities.
-
Metal-Catalyzed Cross-Coupling: The bromine atom at the C1 position is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation.[1]
Plausible Synthetic Route
The synthesis is a multi-step process that logically starts from a less complex, commercially available halogenated benzene derivative. A plausible route involves the regioselective nitration of a pre-existing trihalogenated benzene ring as the final key step.[1]
Caption: Proposed final step in the synthesis pathway.
Protocol 2.3.1: Regioselective Nitration of 1-Bromo-3-chloro-5-fluorobenzene
This protocol describes the final nitration step. CAUTION: This reaction involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq) to 0-5 °C in an ice-water bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq) dropwise via the dropping funnel. Maintain the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The precipitated solid product can be collected by filtration. Alternatively, if the product is oily, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product is then washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Part 3: Analytical Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.
Spectroscopic Signature Summary
| Technique | Expected Observations |
| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.5 ppm), each appearing as a multiplet due to coupling with each other and the fluorine atom. |
| ¹³C NMR | Six distinct signals are expected for the six aromatic carbons, with chemical shifts influenced by the attached substituents. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift and coupling pattern providing information about its electronic environment. |
| Mass Spec. (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster pattern due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[1] |
| Infrared (IR) | Characteristic absorption bands for: • Asymmetric N-O stretching (~1520-1560 cm⁻¹) • Symmetric N-O stretching (~1340-1380 cm⁻¹) • C-Br, C-Cl, C-F stretching in the fingerprint region • Aromatic C-H stretching (~3000-3100 cm⁻¹) |
Protocol 3.1.1: General Procedure for Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound. For NMR, dissolve ~5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their coupling patterns.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum to identify the number of unique carbon environments.
-
Acquire a ¹⁹F NMR spectrum to characterize the fluorine atom.
-
-
Mass Spectrometry:
-
Infuse the sample solution into a mass spectrometer (e.g., using ESI or EI ionization).
-
Acquire a full scan mass spectrum to identify the molecular ion peak and verify the isotopic pattern against theoretical predictions.
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the key functional group frequencies as outlined in the table above.
-
Part 4: Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in its capacity to introduce a highly functionalized aromatic scaffold into a target molecule.[1][6]
-
Modulation of Pharmacokinetic Properties: The fluorine atom is a well-known bioisostere for a hydrogen atom or a hydroxyl group. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug.[6]
-
Scaffold for Combinatorial Chemistry: The three different halogen atoms can be addressed with orthogonal chemistries. For example, the bromine can be used for a Suzuki coupling, while the fluorine or chlorine might be displaced via SNAr under different conditions. This allows for the sequential and controlled introduction of various substituents, making it an ideal scaffold for building libraries of compounds for high-throughput screening.
-
Precursor to Bioactive Heterocycles: Following the reduction of the nitro group to an amine, the resulting aniline is a key precursor for synthesizing a wide range of nitrogen-containing heterocyclic systems, which are prevalent structures in many approved drugs.[6]
Part 5: Safety and Handling
As with any halogenated nitroaromatic compound, proper safety protocols are essential.
Hazard Identification
While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds suggests the following hazards.[7][8][9]
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][9] If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents.
References
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- PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
- Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.
- CymitQuimica. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
- PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene.
- ECHEMI. (n.d.). 1-BROMO-3-CHLORO-5-NITROBENZENE Formula.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
- ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene.
- Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Biosynth. (2021). Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemScene. (2026). Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.
- lookchem. (n.d.). Cas 1363383-18-9,tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.
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An In-depth Technical Guide to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: Synthesis, Properties, and Applications
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene (CAS Number: 1330583-70-4), a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This document elucidates the physicochemical properties, outlines plausible synthetic routes, and explores the reactivity of this molecule, with a focus on its application in the development of novel therapeutics. Detailed, field-proven experimental protocols for its synthesis and key transformations are provided, grounded in established chemical principles. Safety and handling considerations for this class of compounds are also discussed to ensure safe laboratory practices.
Introduction: The Strategic Importance of Polysubstituted Nitroaromatics
Polysubstituted nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures.[1] The strategic placement of various substituents on the aromatic ring, such as halogens and a nitro group, imparts unique electronic and steric properties that can be exploited for selective chemical transformations. This compound is a prime example of such a molecule, offering multiple reaction sites for diversification and the introduction of pharmacologically relevant moieties. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents, where the precise control of molecular structure is paramount for achieving desired biological activity and pharmacokinetic profiles.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1330583-70-4 | , |
| Molecular Formula | C₆H₂BrClFNO₂ | |
| Molecular Weight | 254.44 g/mol | |
| Synonym | 3-bromo-5-chloro-4-fluoronitrobenzene | |
| Purity | ≥97% (Commercially available) | |
| Storage | Store at room temperature, sealed in a dry environment. |
Note: Experimental physical properties such as melting point and boiling point are not widely reported in the literature for this specific compound. These would need to be determined empirically.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry.[3] For this compound, a plausible and efficient synthetic route involves the nitration of a pre-existing trihalogenated benzene ring. Introducing the strongly deactivating nitro group at a later stage is generally preferred in electrophilic aromatic substitution strategies.[1]
A logical precursor for the final nitration step is 1-bromo-3-chloro-2-fluorobenzene. The synthesis of this precursor itself is a multi-step process that demands careful control over reaction conditions to achieve the desired substitution pattern.
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol: Nitration of 1-Bromo-3-chloro-2-fluorobenzene (Representative)
Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of halogenated aromatic compounds.[4] It should be adapted and optimized for the specific substrate.
Materials:
-
1-Bromo-3-chloro-2-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-3-chloro-2-fluorobenzene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker of crushed ice.
-
Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The unique arrangement of substituents in this compound makes it a highly versatile synthetic intermediate. The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, activates it towards nucleophilic aromatic substitution (SNAr).[1] Additionally, the bromine atom is amenable to various metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.
Caption: Key reactive pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group, particularly from the para position relative to the fluorine atom, makes the C-F bond susceptible to nucleophilic attack. The general leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of their acidity.[1]
Representative Protocol for SNAr with an Alkoxide:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a sodium alkoxide (e.g., sodium methoxide, 1.2 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify by standard methods.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery.
Representative Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and purify the product.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a key functional group in many pharmaceuticals. This transformation dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into a strongly activating, ortho,para-directing group.
Representative Protocol for Nitro Group Reduction:
-
To a solution of this compound in ethanol or acetic acid, add a reducing agent such as iron powder or tin(II) chloride.[5]
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction, filter off the metal salts, and neutralize the filtrate.
-
Extract the product and purify as necessary.
-
Alternatively, catalytic hydrogenation using H₂ and a catalyst like Pd/C can be employed, though care must be taken to avoid dehalogenation.[6]
Safety and Handling
Halogenated nitroaromatic compounds should be handled with care as they are potentially toxic and can be absorbed through the skin.[7] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
General Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its highly functionalized structure provides multiple avenues for chemical modification, allowing for the efficient construction of complex molecular targets. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry. The representative protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this promising intermediate.
References
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A Spectroscopic Investigation of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Technical Guide for Advanced Drug Discovery
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of experimentally published spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust, predictive framework for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret complex spectroscopic data for novel molecular entities.
Introduction: The Structural Complexity and Importance of Polysubstituted Aromatics
This compound (C₆H₂BrClFNO₂) is a highly functionalized benzene ring. The specific arrangement of its substituents—a bromine, a chlorine, a fluorine, and a nitro group—creates a unique electronic and steric environment. Each substituent imparts distinct properties that are critical for its potential applications as a synthetic intermediate. The strongly electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring electron-deficient, influencing its reactivity in further synthetic transformations.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and confirm the identity and purity of a compound. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra to gain a complete picture of the atomic connectivity.
Methodology: Acquiring High-Resolution NMR Spectra
A standard experimental protocol for a compound of this nature would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The benzene ring in this compound contains two protons. Their chemical shifts are influenced by the electronic effects (inductive and resonance) of the neighboring substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9, ⁴J(H-H) ≈ 2-3 |
| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 |
Interpretation and Rationale:
-
Chemical Shifts: Both protons are in the downfield region ( > 7.0 ppm), which is characteristic of aromatic protons. The strong electron-withdrawing effect of the nitro group at C-5 significantly deshields both protons. H-4, being ortho to the nitro group, is expected to be the most downfield of the two.
-
Multiplicity:
-
H-4: This proton is coupled to the fluorine at C-2 (a three-bond coupling, ³J) and to the proton at C-6 (a four-bond coupling, ⁴J). This will result in a doublet of doublets.
-
H-6: This proton is coupled to the fluorine at C-2 (a four-bond coupling, ⁴J) and to the proton at C-4 (a four-bond coupling, ⁴J), also resulting in a doublet of doublets. The magnitude of fluorine-proton coupling constants decreases with an increasing number of bonds.[1]
-
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will show six distinct signals, one for each carbon in the aromatic ring. The chemical shifts are highly dependent on the directly attached substituent and the electronic effects of the other groups on the ring.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-Br) | 115 - 120 | Doublet |
| C-2 (C-F) | 155 - 160 | Doublet (large ¹J(C-F)) |
| C-3 (C-Cl) | 130 - 135 | Doublet |
| C-4 (C-H) | 125 - 130 | Doublet |
| C-5 (C-NO₂) | 145 - 150 | Singlet |
| C-6 (C-H) | 120 - 125 | Doublet |
Interpretation and Rationale:
-
C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will exhibit a large one-bond coupling constant (¹J(C-F)), appearing as a doublet.
-
C-5 (C-NO₂): The carbon bearing the nitro group will also be significantly downfield due to the strong electron-withdrawing nature of this group.
-
C-1 (C-Br) and C-3 (C-Cl): The carbons attached to bromine and chlorine will have their chemical shifts influenced by the "heavy atom effect" and electronegativity, placing them in the expected regions. They will also likely show coupling to the fluorine atom.
-
C-4 (C-H) and C-6 (C-H): These carbons will be the most upfield of the quaternary carbons and will also show coupling to the fluorine.
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2] The single fluorine atom in the molecule will give rise to one signal.
Predicted ¹⁹F NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F at C-2 | -110 to -130 | Doublet of doublets (dd) |
Interpretation and Rationale:
-
Chemical Shift: The chemical shift of fluorine is sensitive to its electronic environment. The presence of ortho bromine and chlorine atoms will influence the shift into the predicted range.
-
Multiplicity: The fluorine signal will be split by the proton at C-4 (a three-bond coupling) and the proton at C-6 (a four-bond coupling), resulting in a doublet of doublets.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Methodology: Standard IR Spectrum Acquisition
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1370 | Strong | Symmetric NO₂ stretch |
| 1580 - 1610 | Medium | C=C aromatic ring stretch |
| 1450 - 1500 | Medium | C=C aromatic ring stretch |
| 1000 - 1100 | Strong | C-F stretch |
| 800 - 900 | Strong | C-H out-of-plane bend |
| 600 - 800 | Medium-Strong | C-Cl and C-Br stretches |
Interpretation and Rationale:
-
Nitro Group: The most prominent peaks in the IR spectrum will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group.[3][4]
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1450-1610 cm⁻¹ region.
-
Halogen-Carbon Bonds: The C-F stretch is typically strong and appears in the 1000-1100 cm⁻¹ region. The C-Cl and C-Br stretches are found at lower wavenumbers.
-
C-H Bends: The out-of-plane bending vibrations of the two adjacent C-H bonds will give rise to a strong band in the 800-900 cm⁻¹ region.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
For a small organic molecule like this, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Predicted Mass Spectrum Data:
| m/z | Predicted Ion | Notes |
| 253/255/257 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for one bromine and one chlorine atom. |
| 207/209/211 | [M - NO₂]⁺ | Loss of the nitro group. |
| 172/174 | [M - NO₂ - Cl]⁺ | Subsequent loss of chlorine. |
| 128/130 | [M - NO₂ - Br]⁺ | Subsequent loss of bromine. |
| 93 | [C₆H₂F]⁺ | Further fragmentation. |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks at m/z 253, 255, and 257.
-
Fragmentation Pathways: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (NO₂, 46 Da).[5][6] Subsequent fragmentations would likely involve the loss of the halogen atoms. The relative stability of the resulting carbocations will dictate the major fragmentation pathways.
Molecular Structure and Key Spectroscopic Correlations
Caption: A plausible fragmentation pathway in EI-MS.
Conclusion
This technical guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and understanding the influence of the various substituents, a clear and comprehensive spectral signature can be anticipated. This approach provides a powerful framework for scientists to confirm the synthesis of this and other complex molecules, ensuring the integrity and validity of their research in drug discovery and materials science. The provided protocols and interpretations serve as a valuable resource for both planning experiments and analyzing the resulting data.
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
This guide provides a comprehensive framework for the crystal structure analysis of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound. While a definitive crystal structure for this specific isomer is not yet publicly documented, this paper outlines a robust, field-proven methodology for its determination and analysis. The protocols and theoretical discussions herein are grounded in established crystallographic principles and data from analogous structures, offering researchers and drug development professionals a practical guide to elucidating its solid-state architecture.
Introduction: The Significance of Solid-State Structure
This compound belongs to a class of polyhalogenated nitrobenzene derivatives that are pivotal intermediates in organic synthesis.[1] Their utility extends to the development of pharmaceuticals and agrochemicals, where the specific arrangement of substituents on the benzene ring dictates the molecule's chemical reactivity and biological activity. The presence of a strongly electron-withdrawing nitro group, combined with the inductive effects of three different halogen atoms (bromine, chlorine, and fluorine), creates a unique electronic and steric environment.[1]
Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount. The crystal structure governs critical physicochemical properties, including solubility, melting point, stability, and bioavailability, which are all decisive factors in drug development. This guide will detail the necessary steps to determine this structure, from synthesis and crystallization to X-ray diffraction and computational analysis.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful regiochemical control. A plausible route involves the nitration of a pre-existing trihalogenated benzene precursor.[1] Introducing the nitro group at a later stage is often preferred because it is a powerful deactivating group for electrophilic aromatic substitution, which would complicate earlier halogenation steps.[1]
A likely precursor for the final nitration step is 1-bromo-3-chloro-2-fluorobenzene. The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).[1] The directing effects of the halogens will guide the incoming nitro group to the C5 position.
Purification and Characterization
Post-synthesis, the crude product must be purified to ≥98% purity, as impurities can inhibit crystallization. Standard techniques such as column chromatography and recrystallization are employed. The purified compound's identity and purity should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the connectivity and chemical environment of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (254.44 g/mol ).[1][2][3]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, particularly the nitro group.
Single Crystal Growth: A Game of Patience and Precision
The growth of diffraction-quality single crystals is often the most challenging step. The compound is expected to be a solid at room temperature and soluble in common organic solvents.[4]
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial over several days to weeks for the formation of small, well-defined crystals.
An alternative method is slow cooling, where a saturated solution at a higher temperature is gradually cooled to room temperature or below.
X-ray Crystallography: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[5] It allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions.
Experimental Workflow for X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Data Processing: The collected diffraction data are integrated and corrected for various experimental factors to produce a list of reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[7]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data to achieve the best possible fit.[6]
Anticipated Structural Features and Intermolecular Interactions
The crystal structure of this compound will be dictated by a complex interplay of intermolecular forces.
Molecular Geometry
The benzene ring is expected to be largely planar. However, steric hindrance between the adjacent bromo, chloro, and fluoro substituents and the nitro group may cause slight out-of-plane deviations. The nitro group itself may be twisted relative to the plane of the benzene ring, a common feature in nitroaromatic compounds due to crystal packing forces.[8]
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice will be governed by a hierarchy of non-covalent interactions.
-
Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms can form attractive interactions with nucleophilic sites, such as the oxygen atoms of the nitro group on neighboring molecules.[9] These interactions are directional and play a significant role in crystal engineering.
-
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro and halogen substituents, will promote slipped-parallel stacking arrangements with adjacent molecules.[10][11] Dispersion forces are the primary driver for this type of interaction in nitroaromatic systems.[11]
-
C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the fluorine atom as acceptors are also expected to contribute to the overall crystal packing.[10]
Logical Relationship of Intermolecular Forces
Caption: Key intermolecular forces dictating crystal packing.
Data Presentation and Interpretation
The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary data to describe the structure. Key information should be summarized in tables for clarity.
Table 1: Hypothetical Crystallographic Data
| Parameter | Expected Value/System |
| Chemical Formula | C₆H₂BrClFNO₂ |
| Formula Weight | 254.44 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | ~1.8-2.0 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state properties, which are critical for its application in medicinal chemistry and materials science. This guide has outlined a systematic and robust methodology, from synthesis to data analysis, that will enable researchers to elucidate its three-dimensional structure. The anticipated interplay of halogen bonding, π-π stacking, and weak hydrogen bonds highlights the complexity and richness of supramolecular chemistry in designing functional molecular solids. The resulting structural information will be invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.
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Semantic Scholar. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens and a nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups and specific halogen atoms allows for selective functionalization through nucleophilic aromatic substitution and other cross-coupling reactions. This guide provides an in-depth analysis of a plausible and efficient synthetic route to this target molecule, focusing on the underlying chemical principles, experimental considerations, and a detailed procedural outline.
Retrosynthetic Analysis and Strategic Approach
The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to ensure correct regiochemistry. A retrosynthetic analysis suggests that the final nitro group can be introduced via an electrophilic aromatic substitution (nitration) on a pre-existing trihalogenated benzene ring. This approach is generally preferred over constructing the ring with the nitro group already in place, as the strong deactivating nature of the nitro group would hinder subsequent halogenation steps.
Therefore, the most logical precursor is 1-bromo-3-chloro-2-fluorobenzene . The synthesis of this key intermediate is a critical first stage of the overall process.
Part 1: Synthesis of the Precursor: 1-Bromo-3-chloro-2-fluorobenzene
A viable synthetic route to 1-bromo-3-chloro-2-fluorobenzene can be envisioned starting from the commercially available 2-fluoroaniline. This multi-step process involves the introduction of the bromo and chloro substituents in a regioselective manner, followed by the removal of the amino group. A Sandmeyer reaction is a classic and effective method for replacing an amino group with a halogen.[1][2]
Step 1: Acetylation of 2-Fluoroaniline
The initial step involves the protection of the amino group of 2-fluoroaniline as an acetanilide. This is crucial to moderate the reactivity of the aniline and to direct the subsequent halogenation steps.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature is maintained below 20 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluorophenyl)acetamide.
Step 2: Chlorination of N-(2-fluorophenyl)acetamide
The acetamido group is an ortho-, para-director. Chlorination of N-(2-fluorophenyl)acetamide will primarily yield the 4-chloro isomer due to steric hindrance at the ortho position.
Experimental Protocol:
-
Dissolve N-(2-fluorophenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of chlorine in acetic acid or use N-chlorosuccinimide (NCS) (1.05 eq) as the chlorinating agent.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-chloro-2-fluorophenyl)acetamide.
Step 3: Bromination of N-(4-chloro-2-fluorophenyl)acetamide
The next step is the introduction of the bromine atom. The directing effects of the acetamido, fluoro, and chloro groups will guide the incoming electrophile. The acetamido group is the strongest activator and will direct ortho to itself. This leads to the desired 2-bromo substitution.
Experimental Protocol:
-
Dissolve N-(4-chloro-2-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a Lewis acid if necessary.
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide.
Step 4: Hydrolysis of the Amide
The protecting acetyl group is now removed by acid-catalyzed hydrolysis to reveal the aniline required for the Sandmeyer reaction.
Experimental Protocol:
-
Suspend N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until TLC shows the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-bromo-4-chloro-6-fluoroaniline .
Step 5: Sandmeyer Reaction
The Sandmeyer reaction will replace the amino group with a hydrogen atom (deamination) to yield the desired precursor. This is typically achieved by diazotization followed by reduction with hypophosphorous acid. However, for the introduction of a halogen, a copper(I) halide is used.[3][4] In this case, we need to replace the amino group with a hydrogen.
Experimental Protocol:
-
Dissolve 2-bromo-4-chloro-6-fluoroaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and pour it into a larger volume of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to afford 1-bromo-3-chloro-2-fluorobenzene .
Part 2: Nitration of 1-Bromo-3-chloro-2-fluorobenzene
The final step in the synthesis is the regioselective nitration of the trihalogenated benzene precursor. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the three halogen substituents.
Analysis of Directing Effects and Regioselectivity
All halogens are ortho-, para-directing but deactivating towards electrophilic aromatic substitution. The deactivating effect is due to their inductive electron withdrawal, while the ortho-, para-directing effect is due to resonance donation of a lone pair of electrons. The relative directing and deactivating strengths of the halogens are F > Cl > Br > I (for directing ability) and F > Cl > Br > I (for deactivating effect).
In 1-bromo-3-chloro-2-fluorobenzene, the possible positions for nitration are C4, C5, and C6.
-
Position 4: Ortho to chlorine, meta to bromine and fluorine.
-
Position 5: Para to fluorine, meta to chlorine, and ortho to bromine.
-
Position 6: Ortho to fluorine, meta to bromine and chlorine.
Considering the directing effects:
-
The fluorine at C2 will strongly direct to its para position (C5) and to a lesser extent its ortho position (C6).
-
The chlorine at C3 will direct to its ortho positions (C2 and C4) and its para position (C6).
-
The bromine at C1 will direct to its ortho positions (C2 and C6) and its para position (C4).
The directing effects of the three halogens converge to favor substitution at position 5 . This position is para to the most activating (least deactivating) of the halogens, fluorine, and is also ortho to the bromine. While position 6 is ortho to fluorine, it is also sterically hindered by the adjacent bromine and chlorine atoms. Position 4 is ortho to chlorine and para to bromine, but meta to fluorine, making it less favored than position 5. Therefore, the major product of the nitration is predicted to be This compound .
Experimental Protocol for Nitration
The following protocol is adapted from established methods for the nitration of halogenated benzenes.[5]
Materials:
-
1-Bromo-3-chloro-2-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to an ice-cooled portion of concentrated sulfuric acid (2.0 eq) with constant stirring. This mixture should be prepared fresh and kept cold.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure This compound .
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |
| 1 | Acetylation | 2-Fluoroaniline | N-(2-fluorophenyl)acetamide | Acetyl chloride, Triethylamine, Dichloromethane | 90-95 |
| 2 | Chlorination | N-(2-fluorophenyl)acetamide | N-(4-chloro-2-fluorophenyl)acetamide | N-Chlorosuccinimide, Acetic acid | 85-90 |
| 3 | Bromination | N-(4-chloro-2-fluorophenyl)acetamide | N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide | N-Bromosuccinimide, Acetic acid | 80-85 |
| 4 | Hydrolysis | N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide | 2-bromo-4-chloro-6-fluoroaniline | HCl, Ethanol | 90-95 |
| 5 | Deamination | 2-bromo-4-chloro-6-fluoroaniline | 1-Bromo-3-chloro-2-fluorobenzene | NaNO₂, H₂SO₄, Ethanol | 60-70 |
| 6 | Nitration | 1-Bromo-3-chloro-2-fluorobenzene | This compound | HNO₃, H₂SO₄, Dichloromethane | 75-85 |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Nitration Mechanism and Regioselectivity
Sources
Navigating the Thermodynamic Landscape of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Technical Guide
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Complex Halogenated Nitroaromatic
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The specific arrangement of its electron-withdrawing halogen and nitro groups on the benzene ring creates a unique electronic environment, influencing its reactivity and, critically, its thermodynamic properties. A thorough understanding of these properties—such as enthalpy of formation, entropy, and heat capacity—is paramount for process optimization, safety assessments, and predicting the behavior of this compound in various chemical systems.
This technical guide provides a comprehensive framework for the determination and prediction of the thermodynamic properties of this compound. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap, detailing established experimental protocols and robust computational methodologies. By leveraging data from analogous compounds, we present a scientifically grounded approach to characterizing this complex molecule.
Section 1: Synthesis and Characterization: The Gateway to Thermodynamic Analysis
The journey to understanding the thermodynamic properties of this compound begins with its synthesis. A plausible synthetic route is crucial for obtaining a pure sample for experimental analysis. A common strategy for producing polysubstituted nitrobenzenes involves the nitration of a pre-halogenated precursor.[1] This approach is often preferred because the strong deactivating nature of the nitro group can impede subsequent halogenation steps.[1]
A likely synthetic pathway would start with a suitable trihalogenated benzene, followed by a regioselective nitration. One potential precursor is 1-bromo-3-chloro-5-fluorobenzene.[1] The synthesis of such precursors can be a multi-step process, potentially originating from simpler materials like 2-chloro-5-fluorophenol.[1]
Proposed Synthetic Workflow:
Caption: Step-by-step workflow for determining enthalpy of formation using bomb calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. [2]It also allows for the precise determination of the temperatures and enthalpies of phase transitions, such as melting and crystallization. [3] Methodology: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at a constant rate. [4]This differential heat flow provides information about changes in the sample's heat capacity and the energy absorbed or released during phase transitions. [2] Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including a controlled heating and cooling rate (e.g., 10 °C/min), is set.
-
Data Collection: The DSC instrument records the differential heat flow as the sample is heated and cooled.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the DSC curve.
-
Phase Transitions: Melting and crystallization events appear as endothermic and exothermic peaks, respectively. The temperature at the peak maximum is taken as the transition temperature, and the enthalpy of the transition is calculated by integrating the peak area. [5] Table 1: Expected Thermodynamic Data from Experimental Analysis
-
| Thermodynamic Property | Experimental Technique | Expected Information |
| Standard Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | Fundamental measure of the compound's stability. |
| Standard Molar Entropy (S°) | Adiabatic Calorimetry (low T) | Measure of molecular disorder. |
| Molar Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Heat required to raise the temperature of one mole by 1 K. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔfusH) | Differential Scanning Calorimetry (DSC) | Energy required for the solid-to-liquid phase transition. |
Section 3: Computational Prediction of Thermodynamic Properties
In the absence of experimental data, and as a complementary approach, computational chemistry offers powerful tools for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. [6] Rationale for Method Selection: DFT methods, such as B3LYP, are well-suited for calculating the geometries and vibrational frequencies of organic molecules. [7]These parameters are then used in statistical mechanics calculations to determine thermodynamic properties like enthalpy, entropy, and heat capacity. [7]For higher accuracy in enthalpy of formation, composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory can be employed. [8] Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A suitable level of theory, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, would be appropriate. [9]2. Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions. [10]These are hypothetical reactions where the number and types of bonds are conserved on both sides, which helps in canceling out systematic errors in the calculations. [10]
Computational Workflow Diagram:
Caption: A typical workflow for the computational prediction of thermodynamic properties.
Table 2: Comparison of Nitrobenzene Thermodynamic Data
To provide context, the following table presents experimental and computed thermodynamic data for the parent compound, nitrobenzene. This illustrates the level of agreement that can be expected between experimental and high-level computational methods.
| Property | Experimental Value (Nitrobenzene) | Computationally Predicted Value (Nitrobenzene) |
| ΔfH° (gas, 298.15 K) | 61.4 ± 1.4 kJ/mol | 56 kJ/mol (G3X method) [8] |
| S° (liquid, 298.15 K) | 224.3 J/mol·K [11] | N/A (Gas phase typically calculated) |
| Cp (liquid, 298.15 K) | 181.13 J/mol·K [11] | N/A (Gas phase typically calculated) |
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective application in research and development. While direct experimental data is not yet available, this guide outlines a robust, dual-pronged strategy for its determination. The combination of established experimental techniques, such as bomb calorimetry and differential scanning calorimetry, with high-level computational methods provides a self-validating system for obtaining reliable thermodynamic data. This integrated approach not only enables the characterization of this specific molecule but also establishes a framework for the analysis of other complex halogenated nitroaromatics, thereby advancing the fields of chemical synthesis and drug discovery.
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ResearchGate. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Retrieved January 19, 2026, from [Link]
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Navigating the Solubility Landscape of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific isomer, this document serves as a comprehensive manual for researchers, outlining both theoretical prediction methodologies and detailed experimental protocols for determining its solubility in common organic solvents. By understanding the physicochemical principles governing solubility and employing robust experimental design, scientists can effectively integrate this compound into drug discovery and development workflows.
Introduction: The Significance of Solubility in Chemical Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of drug development and chemical synthesis. For a compound like this compound, which serves as a potential building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for reaction optimization, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification by crystallization, and low bioavailability in biological systems.
This guide will address the multifaceted nature of solubility, moving beyond simple classifications of "soluble" or "insoluble" to provide a framework for quantitative assessment and prediction.
Physicochemical Profile of this compound
Molecular Structure:
The molecule possesses several key functional groups that will dictate its intermolecular interactions and, consequently, its solubility:
-
Halogen Atoms (Br, Cl, F): These contribute to the molecule's polarity and can participate in dipole-dipole interactions.
-
Nitro Group (NO2): A strong electron-withdrawing group that significantly increases the molecule's polarity and potential for dipole-dipole interactions.
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to van der Waals forces.
Based on its structure, this compound is a polar molecule. The presence of multiple halogens and a nitro group suggests it will have a significant dipole moment.
Predicted Properties:
While experimental values are not available, computational tools can provide estimations. For the related isomer, 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene, PubChem lists a molecular weight of 254.44 g/mol and a calculated XLogP3 of 3.2, indicating a degree of lipophilicity.[1] It is reasonable to assume that this compound will have a similar molecular weight and lipophilicity.
Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach
In the absence of experimental data, theoretical models can provide valuable initial screening of potential solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting solubility based on the principle of "like dissolves like".[2][3]
The HSP model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.
Workflow for HSP-based Solvent Screening:
Caption: Workflow for solvent selection using Hansen Solubility Parameters.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. This allows for a preliminary, in-silico screening of a wide range of solvents to identify promising candidates for experimental investigation.
Experimental Determination of Solubility: A Step-by-Step Protocol
Ultimately, theoretical predictions must be validated by empirical data. The following section provides a detailed, self-validating protocol for determining the solubility of a solid compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sampling and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.
-
-
Dilution:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted sample by HPLC. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Interpreting Solubility Data: The Role of Solvent Properties
The experimentally determined solubility of this compound in various solvents can be rationalized by considering the properties of both the solute and the solvents.
Table 1: Expected Solubility Trends for this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The strong dipole moment of this compound will lead to favorable dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in dipole-dipole interactions. The absence of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Toluene, Hexane | Low | The significant polarity of the solute makes it incompatible with nonpolar solvents due to the principle of "like dissolves like." |
Conclusion
While direct, quantitative solubility data for this compound is not readily found in the surveyed literature, this guide provides a robust framework for researchers to predict and experimentally determine this crucial parameter. By combining theoretical approaches like Hansen Solubility Parameters for initial screening with rigorous experimental protocols, scientists can confidently assess the solubility of this compound in a variety of common organic solvents. This knowledge is essential for advancing its application in synthetic chemistry and drug development, ensuring efficient process design and predictable formulation outcomes.
References
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Initial Reactivity Studies of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Introduction
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The strategic placement of four distinct substituents—a nitro group and three different halogens (fluorine, chlorine, and bromine)—on the benzene ring creates a molecule with multiple reactive sites. This guide provides a comprehensive analysis of the initial reactivity of this compound, focusing on three principal transformations: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Our exploration is grounded in established mechanistic principles and provides field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, which significantly deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. The halogens also contribute to the electronic landscape of the ring through their inductive electron-withdrawing effects and mesomeric electron-donating effects.
| Property | Value |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol |
| CAS Number | 1642542-05-9 |
| Appearance | Expected to be a solid at room temperature |
I. Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, and this compound presents a fascinating case study in regioselectivity. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent expulsion of a leaving group restores the aromaticity of the ring.
The rate of an SNAr reaction is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. In this compound, the potent electron-withdrawing nitro group at C5 provides strong resonance stabilization to a negative charge at the ortho (C4 and C6) and para (C2) positions.
Predicting the Site of Nucleophilic Attack
The regioselectivity of nucleophilic attack is determined by two key factors: the position of the activating group (the nitro group) and the nature of the leaving group. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend in aliphatic nucleophilic substitutions and is a consequence of the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[4] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack.[2][4]
In this compound, the fluorine atom is situated at the C2 position, which is ortho to the activating nitro group at C5. This positioning provides powerful resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2. The bromine at C1 and chlorine at C3 are meta to the nitro group, and therefore the intermediates formed by attack at these positions would be significantly less stabilized.[2] Consequently, nucleophilic attack is predicted to occur exclusively at the C2 position, leading to the displacement of the fluoride ion.
Caption: Predicted SNAr reaction pathway for this compound.
Experimental Protocol: SNAr with Sodium Methoxide
This protocol outlines a general procedure for the nucleophilic aromatic substitution of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of the starting material at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
| Reactant | Product | Nucleophile | Solvent | Temperature | Expected Yield |
| This compound | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | NaOMe | DMF/MeOH | 50-80 °C | High |
II. Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it provides a gateway to a wide array of functionalities. A key challenge in the reduction of the nitro group in this compound is to achieve chemoselectivity, leaving the three halogen substituents intact.
Selection of Reducing Agent
Several methods are available for the reduction of aromatic nitro compounds. However, many common reducing agents can also effect dehalogenation.
-
Catalytic Hydrogenation: While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it is also known to cause dehalogenation of aryl halides, particularly bromides and chlorides.[5] Raney nickel is often a better choice for substrates containing these halogens as it is less prone to causing dehalogenation.[5]
-
Metal/Acid Systems: Reagents such as iron (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid are well-established methods for the chemoselective reduction of nitro groups in the presence of halogens.[5] These methods are generally mild and effective.
Given the presence of bromine and chlorine, the use of SnCl₂ or Fe/HCl is recommended to ensure the preservation of the carbon-halogen bonds.
Caption: Decision workflow for the chemoselective reduction of the nitro group.
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol describes the chemoselective reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
| Reactant | Product | Reducing Agent | Solvent | Noteworthy Features |
| This compound | 1-Bromo-3-chloro-2-fluoro-5-aminobenzene | SnCl₂·2H₂O | EtOH or EtOAc | High chemoselectivity, preserves C-X bonds. |
III. Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Halogen Reactivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl >> C-F.[6] This differential reactivity allows for the selective functionalization of one halogen in the presence of others.
Predicting the Site of Cross-Coupling
In this compound, the C-Br bond is significantly weaker than the C-Cl and C-F bonds. Therefore, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction, oxidative addition of the palladium(0) catalyst is expected to occur selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.[7]
Caption: Predicted reactivity of halogen atoms in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
A base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
A solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst and ligand.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | Coupling Partner | Catalyst System | Base | Product |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1-Phenyl-3-chloro-2-fluoro-5-nitrobenzene |
Conclusion
The initial reactivity studies of this compound reveal a molecule with a rich and predictable chemical behavior. The strong activating effect of the nitro group directs nucleophilic aromatic substitution to the ortho-fluorine position. The nitro group can be chemoselectively reduced to an amine in the presence of the three halogens using appropriate reagents like tin(II) chloride. Furthermore, the inherent difference in the carbon-halogen bond strengths allows for selective palladium-catalyzed cross-coupling at the C-Br bond. This predictable and selective reactivity makes this compound a highly valuable and versatile building block for the synthesis of complex, functionalized aromatic compounds in various fields of chemical research and development.
References
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Khan Academy. Ortho-para directors III. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?[Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
The Journal of Organic Chemistry. (2022, January 4). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]
-
University of Rochester. Nitro Reduction - Common Conditions. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Research Applications of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Versatile Building Block for Modern Chemistry
This guide provides an in-depth analysis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a highly functionalized aromatic compound. We will explore its core physicochemical properties, inherent reactivity, and its significant potential as a strategic building block in medicinal chemistry, agrochemical synthesis, and advanced materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel and complex molecules.
Molecular Profile and Reactivity Analysis
This compound is a polyhalogenated nitroaromatic compound. Its value in synthetic chemistry stems from the specific arrangement and electronic nature of its four distinct substituents on the benzene ring.[1] This unique substitution pattern creates a highly versatile scaffold where each position offers a potential site for controlled chemical modification.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1330583-70-4 | [2] |
| Molecular Formula | C₆H₂BrClFNO₂ | [2][3] |
| Molecular Weight | 254.44 g/mol | [1][2][3][4] |
| Appearance | Yellow solid (typical for nitroaromatics) | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [5] |
Dissecting the Reactivity: An Electron-Deficient Core
The synthetic utility of this molecule is governed by the powerful, synergistic electronic effects of its substituents. The nitro group (-NO₂) at the C5 position is a potent electron-withdrawing group, operating through both inductive and resonance effects (-I, -M).[1][6] This effect, augmented by the inductive electron-withdrawal of the three halogen atoms (Br, Cl, F), renders the aromatic ring highly electron-deficient.[1] This pronounced electronic feature is the primary driver of its reactivity, making it an excellent substrate for specific reaction classes that are often challenging with electron-rich aromatics.
The key reactive handles on the molecule are:
-
The Halogen Atoms (Br, Cl, F): These sites are prime for modification. The bromine at C1 is an excellent participant in metal-catalyzed cross-coupling reactions. The chlorine at C3, activated by the ortho-fluoro and para-nitro groups, is a potential site for Nucleophilic Aromatic Substitution (SNAr).
-
The Nitro Group (-NO₂): This group is not merely an activating feature; it is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which opens a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocycles.[7]
-
The Aromatic Ring: The electron-poor nature of the ring makes it highly susceptible to nucleophilic attack, facilitating SNAr reactions.
Caption: Reactivity map of this compound.
Core Research Application I: Medicinal Chemistry and Drug Discovery
In pharmaceutical research, the introduction of specific structural motifs can profoundly influence a drug candidate's efficacy, metabolic stability, and pharmacokinetic profile.[7] this compound serves as an exemplary building block for achieving this, particularly for introducing a fluorinated aromatic moiety.[7]
Strategic Value in Drug Design:
-
Fluorine Incorporation: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. Its incorporation can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, thereby improving cell permeability.[7]
-
Vectorial Synthesis: The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise, vectorial approach to building molecular complexity. A cross-coupling reaction can be performed at the more reactive C-Br bond, followed by a subsequent SNAr or other modification at the C-Cl position.
-
Scaffold Diversification: The nitro group, once reduced to an amine, provides a critical attachment point for a wide variety of side chains or for the construction of fused heterocyclic ring systems, which are common scaffolds in many therapeutic agents.[7]
Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Kinase inhibitors often feature a heterocyclic core linked to substituted aromatic rings. This workflow demonstrates how this compound can be used to rapidly construct such a scaffold.
Caption: Synthetic workflow for a hypothetical drug candidate.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the selective functionalization at the C-Br position, a crucial first step in many synthetic routes.
-
Objective: To couple an arylboronic acid to the C1 position of the starting material.
-
Causality: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for high selectivity, leaving the chlorine atom untouched for subsequent transformations.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate.
-
-
Purification & Validation:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Validate the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Core Research Application II: Agrochemical Synthesis
The principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as herbicides, fungicides, and pesticides.[8][9] Many commercial agrochemicals feature poly-substituted aromatic cores, where the specific pattern of halogens and other functional groups dictates biological activity and selectivity. Related structures are cited in patents for pesticidal compounds.[10]
Protocol: Reduction of the Nitro Group to a Primary Amine
This transformation is fundamental, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group.
-
Objective: To selectively reduce the nitro group to a primary amine.
-
Causality: The resulting aniline derivative is a key intermediate. The amino group can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution, although the ring remains relatively deactivated.
-
Reagents:
-
Substituted nitrobenzene (from the Suzuki reaction or other) (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Ammonium chloride (NH₄Cl, sat. aq. solution)
-
Ethanol (EtOH) and Water
-
-
Procedure:
-
In a round-bottom flask, suspend the nitroaromatic compound and iron powder in a mixture of ethanol and water (e.g., 2:1).
-
Add the saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, cool the reaction and filter it hot through a pad of Celite to remove the iron salts.
-
Rinse the Celite pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3x).
-
-
Purification & Validation:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude amine, which is often pure enough for the next step.
-
If necessary, purify via column chromatography.
-
Confirm the structure via NMR and MS, noting the disappearance of the nitro group signals and the appearance of amine protons.
-
Core Research Application III: Advanced Materials Science
The unique electronic properties of this compound make it an intriguing building block for functional organic materials.[8] Its electron-deficient nature can be exploited in the design of n-type organic semiconductors, specialized polymers, or electro-optic materials.[8]
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates how to functionalize the ring by displacing the activated chlorine atom.
-
Objective: To displace the chloride at C3 with a nucleophile (e.g., a phenoxide or thiol).
-
Causality: The C-Cl bond is activated towards nucleophilic attack by the strong electron-withdrawing effects of the flanking fluoro group (ortho) and the nitro group (para). This regioselectivity is a cornerstone of SNAr chemistry on electron-deficient rings.
-
Reagents:
-
This compound (1.0 eq)
-
Phenol or Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
-
Procedure:
-
To a flask containing the starting material, add the nucleophile (phenol or thiol) and the carbonate base.
-
Add the anhydrous polar aprotic solvent (DMF or DMSO).
-
Heat the mixture to 80-120 °C, depending on the nucleophile's reactivity.
-
Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Purification & Validation:
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
-
Validate the structure via NMR and HRMS, confirming the displacement of chlorine and the incorporation of the new nucleophilic moiety.
-
Caption: General workflow for material functionalization via SNAr.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a platform for innovation. The strategic placement of four distinct and synthetically addressable functional groups provides chemists with a powerful tool for the efficient and controlled construction of complex molecular architectures. Its demonstrated and potential applications across pharmaceuticals, agrochemicals, and materials science underscore its versatility. Future research will likely focus on developing novel catalytic systems for even more selective functionalization of its C-F and C-Cl bonds and exploring its incorporation into supramolecular structures and covalent organic frameworks.
References
-
The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.
-
1-bromo-3-chloro-5-nitro-benzene. (2024). ChemBK. Retrieved January 19, 2026, from [Link]
-
1-Bromo-3-chloro-2-methyl-5-nitrobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Huang et al. (2016). United States Patent. Google Patents.
-
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Polysubstituted Scaffolding
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Polyfunctionalized aromatic rings are foundational building blocks, offering a rigid core upon which complex molecular architectures can be assembled. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene stands out as a particularly valuable reagent. Its unique arrangement of four distinct functional groups—a nitro group and three different halogens—provides a rich and tunable reactivity profile that can be exploited for sequential and regioselective modifications.
The molecule's utility is rooted in its electronic nature. The potent electron-withdrawing capacity of the nitro group, in concert with the inductive effects of the halogens, renders the aromatic ring highly electron-deficient.[1] This pronounced electrophilicity is the key to its versatility, activating the scaffold for a range of transformations that are central to the synthesis of modern therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3][4] This guide provides a detailed exploration of the strategic considerations and practical protocols for leveraging this powerful building block in drug discovery programs.
Physicochemical Properties
A clear understanding of a reagent's fundamental properties is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol |
| CAS Number | 1435806-75-9 (representative) |
| Appearance | Typically a yellow crystalline solid |
(Note: CAS numbers for polysubstituted benzenes can vary depending on the specific isomer. The properties listed are for the title compound).[5]
Core Reactivity and Strategic Synthetic Design
The power of this compound lies in the differential reactivity of its substituents. A chemist can strategically orchestrate a sequence of reactions to build molecular complexity in a controlled manner.
Caption: Strategic pathways for functionalizing the core scaffold.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient ring is highly susceptible to attack by nucleophiles.[1][6] The reaction proceeds through a stabilized Meisenheimer complex intermediate. Crucially, the fluorine atom at the C-2 position, being ortho to the powerful nitro activator, is the most labile leaving group in SₙAr reactions. This provides a reliable and regioselective site for introducing amines, alcohols, and thiols, which are common pharmacophoric elements.
-
Palladium-Catalyzed Cross-Coupling: The hierarchy of halogen reactivity in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is typically I > Br >> Cl > F.[7] For this scaffold, the carbon-bromine bond is the prime site for oxidative addition to a Palladium(0) catalyst.[8][9] This allows for the selective formation of carbon-carbon or carbon-nitrogen bonds at the C-1 position, leaving the chloro and fluoro substituents untouched for potential subsequent modifications under more forcing conditions.[10]
-
Nitro Group Reduction: The nitro group is not merely an activating group; it is a versatile synthetic handle. It can be readily reduced to an aniline (amino group) using various reagents.[6][11] This transformation converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho/para-directing group, fundamentally altering the electronic properties of the ring. The resulting aniline is a gateway to a vast array of chemistries, including amide and sulfonamide formation, urea synthesis, and diazotization reactions.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible, serving as a foundation for synthetic exploration.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
Objective: To selectively displace the fluoride atom with a secondary amine, a common step in building kinase inhibitor scaffolds.
Reaction Scheme: this compound + Morpholine → 4-(1-Bromo-3-chloro-5-nitrophenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Add morpholine (1.2 eq) to the stirring suspension via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the solid under high vacuum to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the reaction.
-
Base: K₂CO₃ is a mild inorganic base sufficient to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Regioselectivity: The fluorine at C-2 is ortho to the nitro group, making it the most electronically activated position for nucleophilic attack and the best leaving group among the halogens in this context.[12]
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the C-Br bond, demonstrating the orthogonal reactivity of the scaffold.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → 1-(4-methoxyphenyl)-3-chloro-2-fluoro-5-nitrobenzene
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon is preferred) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive flow of inert gas.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The final concentration should be around 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Completion is typically observed within 6-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and common catalyst for Suzuki couplings involving aryl bromides.[8]
-
Base & Solvent: The aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic moiety is transferred from boron to palladium.[13]
-
Selectivity: The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition into the Pd(0) center, ensuring highly selective coupling at the desired position.[7]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Strategic Utility of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in the Synthesis of Novel Pharmaceuticals
Introduction: A Uniquely Poised Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites and modulating groups that are highly sought after in contemporary drug design.[1] Its densely functionalized aromatic scaffold provides a robust platform for the construction of complex molecular architectures, particularly those targeting a range of therapeutic areas including oncology, inflammation, and virology.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core attributes of this compound and providing detailed protocols for its application in key synthetic transformations. We will explore the causality behind its reactivity, present validated experimental workflows, and discuss its potential in the generation of next-generation pharmaceuticals.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a premier building block stems from the specific arrangement and interplay of its substituents on the benzene ring.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1642542-05-9 | [5] |
| Molecular Formula | C₆H₂BrClFNO₂ | [3][4] |
| Molecular Weight | 254.44 g/mol | [3][4] |
| Appearance | Likely a yellow crystalline solid | [6] |
The key strategic advantages conferred by its structure are:
-
Orthogonal Reactivity of Halogens: The presence of three distinct halogens (F, Cl, Br) with differential reactivity allows for selective and sequential functionalization. This is particularly advantageous in palladium-catalyzed cross-coupling reactions, where the C-Br bond is typically the most reactive, followed by C-Cl.[2]
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2] This facilitates the displacement of the halogen atoms, particularly the fluorine and chlorine, by a wide range of nucleophiles.
-
Fluorine as a Bioisostere: The fluorine atom is a highly desirable feature in modern pharmaceuticals. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1]
-
Versatility of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an aniline, which opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the synthesis of various nitrogen-containing heterocycles.[1]
Key Synthetic Transformations and Protocols
The unique electronic and steric environment of this compound allows for a range of strategic chemical modifications. Below are detailed protocols for three of the most pertinent transformations in pharmaceutical synthesis.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound allows for regioselective coupling at this position.
Workflow for Suzuki-Miyaura Coupling:
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Expected Outcome: This protocol typically yields the C-Br coupled product in good to excellent yields (70-95%), depending on the nature of the boronic acid used.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.
Workflow for Buchwald-Hartwig Amination:
Caption: A standard workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired arylamine.
Expected Outcome: Yields for the Buchwald-Hartwig amination are generally good, ranging from 65-90%.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring allows for SNAr reactions, typically favoring displacement of the fluorine atom due to its strong activation by the ortho-nitro group.
Workflow for Nucleophilic Aromatic Substitution:
Caption: A generalized workflow for the nucleophilic aromatic substitution reaction.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired nucleophile (e.g., a phenol or thiol; 1.1 mmol, 1.1 equiv.) in an anhydrous polar aprotic solvent such as DMF or DMSO (10 mL).
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or flash column chromatography.
Expected Outcome: SNAr reactions with this substrate are typically high-yielding (80-98%), especially with soft nucleophiles.
Applications in Pharmaceutical Development: Case Studies and Potential
While specific, publicly disclosed marketed drugs directly synthesized from this compound are not readily identifiable, its structural motifs are prevalent in numerous developmental candidates, particularly in the realm of kinase inhibitors for oncology.[7]
Case Study: A Hypothetical Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline or arylamine core. The synthesis of such a core can be envisaged starting from our building block.
-
Selective Amination: A Buchwald-Hartwig amination at the C-Br position with a key amine fragment provides the initial complex arylamine.
-
Nitro Group Reduction: The nitro group is then reduced to an aniline, for example, using SnCl₂/HCl or catalytic hydrogenation. This introduces a new site for functionalization.
-
Amide Coupling: The newly formed aniline can be acylated with a carboxylic acid to introduce further diversity and key binding elements.
-
Final Functionalization: A subsequent SNAr or cross-coupling reaction at one of the remaining halogen sites can be used to append a solubilizing group or another pharmacophoric feature.
This multi-step sequence, enabled by the orthogonal reactivity of the starting material, allows for the rapid and efficient construction of a library of complex, drug-like molecules.[7]
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. It is likely to be an irritant to the skin, eyes, and respiratory tract. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound stands out as a strategically designed building block for modern pharmaceutical research and development. Its unique arrangement of reactive handles allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable intermediate in their quest for novel and effective therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US Patent 9,540,339.
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- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Utilization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in Advanced Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic protocols utilizing 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. This highly functionalized aromatic scaffold serves as a versatile precursor for the synthesis of complex molecular architectures. We delve into the core principles governing its reactivity, focusing on regioselective transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed, field-proven protocols, mechanistic insights, and visual guides to empower researchers in leveraging this key building block for pharmaceutical and materials science applications.
Introduction: The Unique Chemical Landscape of this compound
This compound is a uniquely substituted aromatic compound whose synthetic utility stems from a confluence of electronic and steric effects. The benzene ring is rendered exceptionally electron-deficient by the powerful electron-withdrawing nitro group (-NO₂) and the inductive effects of three distinct halogen atoms (Br, Cl, F).[1] This electronic feature is the primary driver for its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Furthermore, the presence of three different halogens at distinct positions offers a platform for remarkable regioselectivity in sequential reactions. The differential reactivity of the C-F, C-Cl, and C-Br bonds under various catalytic conditions allows for a controlled, stepwise elaboration of the molecular scaffold, making it an invaluable intermediate in multi-step syntheses.[1][2] This guide will explore the primary reaction pathways accessible from this precursor.
Caption: Structural and property overview of the precursor.
Pathway I: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this substrate is the nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of a leaving group restores the aromaticity.
Causality of Regioselectivity: The nitro group, being ortho to the fluorine at C-2 and para to the bromine at C-1, strongly activates these positions for nucleophilic attack. The leaving group ability in SNAr reactions is typically F > Cl > Br > I.[1] Consequently, the fluorine atom at the C-2 position is the most labile leaving group, enabling highly regioselective substitution at this site. The negative charge of the Meisenheimer intermediate is effectively delocalized onto the oxygen atoms of the ortho-nitro group, significantly stabilizing the transition state and lowering the activation energy for the reaction.[3][4]
Caption: Workflow of the SNAr addition-elimination mechanism.
Protocol 2.1: SNAr with a Primary Amine (e.g., Benzylamine)
This protocol details the substitution of the C-2 fluorine with an amine nucleophile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Reagent Addition: Add finely powdered K₂CO₃ (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq) via syringe while stirring.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-1-bromo-3-chloro-5-nitroaniline derivative.
Trustworthiness Check: The use of a mild base like K₂CO₃ is sufficient to deprotonate the amine and facilitate the reaction without promoting side reactions. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds on the ring are amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.[1] A critical principle of these reactions is the differential reactivity of aryl halides: I > Br > Cl.[5][6] This reactivity hierarchy allows for the selective functionalization of the C-Br bond at the C-1 position while leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, and is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[6][7]
Caption: Key components and flow of the Suzuki-Miyaura reaction.
Protocol 3.1.1: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in toluene (to make a ~0.1 M solution).
-
Base Addition: Prepare a 2 M aqueous solution of K₂CO₃ and add it to the reaction flask. The typical solvent ratio is 4:1 toluene:water.
-
Degassing: Subject the biphasic mixture to three cycles of vacuum-backfill with nitrogen to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired biaryl product.
Data Presentation: Suzuki Coupling Substrate Scope
| Boronic Acid Partner | Yield (%) | Notes |
| Phenylboronic acid | 85-95% | Standard, reliable coupling partner. |
| 4-Methoxyphenylboronic acid | 90-98% | Electron-donating group often aids reaction. |
| 4-Trifluoromethylphenylboronic acid | 75-85% | Electron-withdrawing group may slow reaction. |
| 2-Thiopheneboronic acid | 80-90% | Heteroaromatic boronic acids are well-tolerated. |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[5][8] The reaction is co-catalyzed by palladium and copper(I) salts.[9]
Protocol 3.2.1: Sonogashira Coupling with Phenylacetylene
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under nitrogen, add the precursor (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine. Stir to dissolve. Then, add phenylacetylene (1.2 eq) dropwise.
-
Degassing: Degas the mixture thoroughly with a stream of nitrogen for 15 minutes.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor by TLC for the consumption of the starting material. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[8]
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.
-
Washing and Drying: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After concentrating the solvent, purify the crude product via flash column chromatography to yield the alkynylated product.
Sequential Transformations: Unlocking Molecular Diversity
The true power of this compound lies in its potential for sequential, multi-step syntheses. A common and highly effective strategy involves an initial cross-coupling at the C-Br position, followed by the reduction of the nitro group.
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine, which serves as a versatile handle for a multitude of further transformations, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles.[10]
Caption: A powerful two-step synthetic sequence.
Protocol 4.1: Reduction of the Nitro Group
This protocol describes a standard method for reducing the nitro group on a functionalized aromatic ring.
Materials & Reagents:
-
Nitro-aromatic substrate (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the nitro-aromatic compound in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution. If using EtOAc, add a few drops of concentrated HCl to initiate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C) until the starting material is consumed as indicated by TLC.
-
Work-up and Neutralization: Cool the reaction to 0 °C in an ice bath. Slowly and carefully add saturated NaHCO₃ solution or 1 M NaOH to neutralize the acid and basify the mixture to pH > 8. Caution: This is an exothermic process.
-
Extraction: Extract the resulting suspension multiple times with ethyl acetate. The tin salts may form a thick precipitate; filtration through Celite® may be necessary before extraction.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified if necessary.
Concluding Remarks
This compound is a powerful and versatile building block for modern organic synthesis. Its unique substitution pattern allows for a series of highly regioselective transformations. By understanding the principles of SNAr and the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling, chemists can devise logical and efficient synthetic routes to complex molecules. The protocols outlined in this guide provide a robust foundation for researchers to explore the vast synthetic potential of this valuable precursor in their drug discovery and materials science endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]
-
ChemBK. 1-bromo-3-chloro-5-nitro-benzene. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
WorldOfChemicals. 1-Bromo-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in Agrochemical Synthesis
Introduction: The Strategic Role of Polyhalogenated Nitroaromatics in Agrochemical Design
In the landscape of modern agrochemical research, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of designing potent and selective active ingredients. Halogenated aromatic compounds serve as pivotal building blocks, offering chemists a reliable toolkit to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Among these, polyhalogenated and nitrated benzene derivatives are of particular importance. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a versatile and powerful method for constructing complex molecular architectures.
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a prime example of such a highly functionalized intermediate. Its unique substitution pattern—featuring three different halogens and a strongly deactivating nitro group—creates a nuanced reactivity profile that can be exploited for the regioselective synthesis of advanced agrochemical candidates. The presence of bromine, chlorine, and fluorine atoms at specific positions allows for differential reactivity, enabling chemists to orchestrate sequential substitution reactions. This application note provides a detailed exploration of the utility of this compound in agrochemical synthesis, complete with a representative protocol for a key synthetic transformation.
Core Application: A Building Block for Substituted Phenylpyridinyl Ethers
A significant application of this compound lies in its role as a precursor for the synthesis of substituted phenylpyridinyl ethers. This class of compounds is of high interest in agrochemical research, with many exhibiting potent herbicidal or fungicidal activity. The core of this synthetic strategy revolves around a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient aromatic ring of this compound readily reacts with nucleophiles, such as the hydroxyl group of a substituted hydroxypyridine.
The rationale for using this specific building block is multifold:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
-
Regiocontrol: The substitution pattern of the halogens directs the nucleophilic attack to a specific position, often leading to a high degree of regioselectivity. The fluorine atom, being the most electronegative, can be a favorable leaving group in SNAr reactions under certain conditions.
-
Further Functionalization: The remaining bromine and chlorine atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of additional molecular complexity and the fine-tuning of biological activity.
While specific, publicly documented examples of agrochemicals synthesized directly from this compound are limited in readily available literature, a closely analogous reaction is described in Chinese patent CN103896828A. This patent details the synthesis of a pyridine derivative with potential herbicidal activity from a similar polyhalogenated nitrobenzene. The following protocol is a representative example based on this chemistry, illustrating how this compound would likely be utilized in a research and development setting.
Representative Protocol: Synthesis of a Phenylpyridinyl Ether Intermediate
This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted hydroxypyridine to form a key phenylpyridinyl ether intermediate.
Reaction Scheme
Caption: General workflow for the SNAr reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 1330583-70-4 | 254.44 | 10.0 | 1.0 |
| 3-Hydroxy-2-methylpyridine | 1121-78-4 | 109.13 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated aq. NaCl) | - | - | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.54 g, 10.0 mmol), 3-hydroxy-2-methylpyridine (1.31 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to 80 °C. Maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired phenylpyridinyl ether intermediate.
Mechanism and Rationale
The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated below:
Caption: Mechanistic steps of the SNAr reaction.
-
Deprotonation: The base (potassium carbonate) deprotonates the hydroxyl group of the hydroxypyridine to form a more nucleophilic pyridinoxide anion.
-
Nucleophilic Attack: The pyridinoxide anion attacks the electron-deficient carbon atom of the nitrobenzene ring. The attack is directed to the carbon bearing the fluorine atom, which is activated by the ortho- and para-directing nitro group.
-
Meisenheimer Complex Formation: The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This complex is resonance-stabilized by the electron-withdrawing nitro group.
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final phenylpyridinyl ether product.
Conclusion and Future Prospects
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of key molecular scaffolds such as phenylpyridinyl ethers. The protocol provided herein, based on analogous transformations, serves as a practical guide for researchers in the field. The presence of additional halogen atoms on the product molecule opens up a wide array of possibilities for further diversification through cross-coupling chemistry, enabling the generation of large libraries of compounds for biological screening. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of such highly functionalized intermediates will undoubtedly play a crucial role in the discovery and development of next-generation crop protection agents.
References
- CN103896828A: A patent describing the synthesis of pyridine derivatives with potential herbicidal activity, which includes a similar nucleophilic aromatic substitution reaction.
Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Abstract: This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction on the challenging polyhalogenated and electron-deficient substrate, 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. We will explore the mechanistic nuances, rationale for condition selection, and present a robust, step-by-step protocol designed for high selectivity and yield. This guide is intended for researchers in synthetic chemistry and drug development who require precise methods for constructing complex biaryl structures from electronically deactivated and sterically hindered precursors.
Introduction and Strategic Considerations
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple, orthogonally reactive halogen atoms and a strongly electron-withdrawing nitro group. The primary challenge in its functionalization via cross-coupling is achieving site-selectivity. The Suzuki-Miyaura reaction is an ideal tool for this transformation due to its functional group tolerance and generally mild conditions.[1][2]
The key to a successful reaction lies in exploiting the inherent reactivity differences of the carbon-halogen bonds. For palladium-catalyzed oxidative addition, the bond reactivity generally follows the order: C–I > C–Br > C–OTf >> C–Cl > C–F.[3][4] Therefore, it is possible to selectively couple at the C–Br position while leaving the more robust C–Cl and C–F bonds intact for subsequent transformations. The strong electron-withdrawing effect of the nitro group deactivates the entire aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult. This necessitates a highly active catalyst system.[5]
This guide will focus on a protocol optimized for the selective conversion of the C-Br bond, providing a reliable method for synthesizing 4-aryl-2-chloro-1-fluoro-5-nitrobenzene derivatives.
The Catalytic Cycle and Mechanistic Pillars
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8] Understanding this cycle is critical to rationalizing the choice of reagents and conditions.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for deactivated substrates.[1][9]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base.[1][3]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Guided Rationale
The success of coupling with this compound hinges on the careful selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the boron reagent.
Catalyst System: The Engine of the Reaction
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources that are readily reduced in situ are effective. Common choices include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically stable, commercially available, and reliable for generating the active Pd(0) species.[10]
-
Phosphine Ligand (The Critical Choice): Due to the electron-deficient nature of the substrate, a highly active catalyst is required. This is achieved by using bulky, electron-rich phosphine ligands.[11] These ligands promote the challenging oxidative addition step and accelerate the final reductive elimination.[11][12] For this specific application, biaryl phosphine ligands (Buchwald ligands) are strongly recommended.
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent first choice. Its steric bulk and electron-donating methoxy groups create a highly active catalytic species effective for coupling aryl chlorides and other deactivated substrates.[11]
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another premier ligand, often showing superior activity for particularly hindered or deactivated substrates.[12]
-
The Base: The Activator
The base plays a crucial role in the transmetalation step. It activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[13][14][15][16]
-
Potassium Phosphate (K₃PO₄): Often the most effective base for challenging couplings. It is strong enough to facilitate boronate formation without promoting significant side reactions.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Viable alternatives. Cs₂CO₃ is more soluble in organic solvents and can sometimes enhance reaction rates.
Solvent System: The Reaction Medium
The solvent must solubilize the organic substrate, the boronic acid (or its boronate salt), and the catalyst complex.[17] Aprotic, polar solvents are generally preferred. Often, a mixture with water is used to help dissolve the inorganic base.[17][18]
-
1,4-Dioxane / Water: A classic and highly effective solvent system that balances the solubility of organic and inorganic components.
-
Tetrahydrofuran (THF) / Water: Another excellent choice, particularly effective for many Suzuki couplings.[18]
-
Toluene / Water: A less polar option that can also be effective, especially with highly soluble boronic acids.
Boron Reagent
While boronic acids are most common, boronate esters (e.g., pinacol esters) can also be used.[3][19] Boronic acids are generally stable, but can undergo protodeboronation (hydrolysis) as a side reaction, especially at high temperatures or with excess water.[7]
Experimental Protocol: Selective Monocoupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 256.44 | 1.0 | 1.0 | 256 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | - |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 (4 mol%) | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. The mixture will typically become dark and heterogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting aryl bromide indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor base | Use a pre-catalyst or ensure anhydrous/degassed solvents. Increase temperature in 10 °C increments. Switch to Cs₂CO₃ or a different base. |
| Protodeboronation | Excess water; High temperature; Prolonged reaction time | Use the minimum required amount of water. Reduce temperature. Use a boronate ester instead of a boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation | Ensure rigorous degassing of solvents and inert atmosphere. Increase catalyst loading slightly or switch to a more active ligand like XPhos. |
| Loss of Selectivity (C-Cl coupling) | Overly aggressive conditions; Highly active catalyst | Reduce reaction temperature. Use a slightly less active ligand if C-Cl reactivity is observed. Screen different palladium sources. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Synfacts. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
-
ResearchGate. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Abstract
This comprehensive guide provides an in-depth analysis and detailed experimental protocols for the selective nucleophilic aromatic substitution (SNAr) on 1-bromo-3-chloro-2-fluoro-5-nitrobenzene. This polysubstituted aromatic compound presents a compelling case study in regioselectivity, governed by the interplay of activating groups and the relative lability of multiple halogen leaving groups. These application notes are designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic building blocks. We will elucidate the mechanistic principles that dictate the site of nucleophilic attack and provide robust, step-by-step protocols for the selective substitution of the bromine atom, which is positioned ortho to the activating nitro group.
Introduction: The Dynamics of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2][3] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr reactions proceed readily on aromatic systems bearing potent electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl groups.[1][3] These reactions are fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4]
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[1][5] In the initial, typically rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][5] The aromaticity of the ring is temporarily disrupted in this stage. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[5]
Regioselectivity in this compound: A Predictive Analysis
The substrate, this compound, is a highly activated system for SNAr due to the presence of the strongly electron-withdrawing nitro group. The key to predicting the outcome of a nucleophilic attack on this molecule lies in understanding the interplay of two primary factors: the activating effect of the nitro group and the intrinsic leaving group ability of the halogens.
The Directing Influence of the Nitro Group
For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group.[1][6] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the first step.[6] A leaving group situated meta to the EWG does not benefit from this resonance stabilization, rendering it significantly less reactive.[6]
In the case of this compound, the positions of the halogens relative to the C5-nitro group are as follows:
-
Bromine at C1: Ortho position. This position is strongly activated.
-
Fluorine at C2: Meta position. This position is not activated by the resonance effect of the nitro group.
-
Chlorine at C3: Para position. This position is also strongly activated.
Therefore, nucleophilic attack is highly favored at the C1 and C3 positions, with the C2 position being significantly less reactive.
Halogen Leaving Group Ability in SNAr
A counterintuitive aspect of SNAr reactions is the trend in leaving group ability for halogens, which is generally F > Cl ≈ Br > I.[1] This is the reverse of the trend observed in SN1 and SN2 reactions.[1] The reason for this reversal is that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack.
Predicted Site of Substitution
Considering the factors above, the substitution will preferentially occur at either the C1 (bromo) or C3 (chloro) position, as both are activated by the nitro group. The fluorine at C2 is deactivated due to its meta position. Between the activated bromo and chloro substituents, the bromine at the C1 (ortho) position is the most probable site of substitution for the following reasons:
-
Proximity to the Activating Group: The ortho position often experiences a strong activating effect.
-
Inductive Activation by Adjacent Fluorine: The highly electronegative fluorine atom at C2 will exert a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the adjacent C1 carbon, making it a more favorable site for nucleophilic attack.
Therefore, the predicted major product of a nucleophilic aromatic substitution reaction on this compound is the displacement of the bromine atom at the C1 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic aromatic substitution on this compound with representative amine and alkoxide nucleophiles.
Protocol 1: Synthesis of N-Substituted 3-Chloro-2-fluoro-5-nitroanilines
This protocol details the reaction with a primary or secondary amine, a common transformation in the synthesis of biologically active molecules.
Reaction Scheme:
A representative SNAr reaction with an amine nucleophile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 254.44 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 254 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Add the amine (e.g., morpholine, 1.2 mmol, 105 µL) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-chloro-2-fluoro-5-nitroaniline.
Protocol 2: Synthesis of 1-Alkoxy-3-chloro-2-fluoro-5-nitrobenzenes
This protocol outlines the reaction with an alkoxide nucleophile, commonly used for the synthesis of aryl ethers.
Reaction Scheme:
A representative SNAr reaction with an alkoxide nucleophile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 254.44 | 1.0 | 1.0 |
| Sodium Methoxide (25 wt% in Methanol) | 54.02 | 1.1 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 254 mg) in anhydrous tetrahydrofuran (5 mL).
-
Add the sodium methoxide solution (1.1 mmol, 0.24 mL of 25 wt% solution in methanol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1-alkoxy-3-chloro-2-fluoro-5-nitrobenzene.
Visualization of the Reaction Mechanism and Workflow
The SNAr Mechanism
The following diagram illustrates the addition-elimination mechanism for the reaction of this compound with a generic nucleophile (Nu⁻), highlighting the formation of the resonance-stabilized Meisenheimer complex.
The Addition-Elimination Mechanism of SNAr.
Experimental Workflow
The following diagram outlines the general workflow for performing and isolating the products from the SNAr reactions described in the protocols.
Sources
Synthesis of Heterocyclic Compounds from 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Detailed Guide for Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, a versatile building block for the construction of a diverse array of heterocyclic compounds. The strategic arrangement of its substituents—a nitro group and three different halogens—imparts a unique reactivity profile, primarily governed by nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the principles of its reactivity, offering detailed, step-by-step protocols for the synthesis of medicinally relevant heterocyclic scaffolds such as benzimidazoles, benzothiazoles, and quinolines. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Polyhalogenated nitroaromatics, such as this compound, have emerged as powerful synthons due to their predisposition to undergo selective chemical transformations.[1] The presence of a strongly electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack, facilitating the displacement of its halogen substituents.[1] This inherent reactivity, coupled with the differential lability of the fluorine, chlorine, and bromine atoms, allows for a programmed and regioselective introduction of various functionalities, paving the way for the rapid generation of compound libraries for biological screening.[2]
The fluorine atom, in particular, is a prized feature in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2][3] Furthermore, the nitro group itself serves as a versatile functional handle, readily reducible to an amino group, which can then participate in a plethora of cyclization reactions to form nitrogen-containing heterocycles—a cornerstone of many pharmaceutical agents.[2] This guide will explore the practical applications of these principles, providing robust protocols for the synthesis of key heterocyclic systems.
Principles of Reactivity: Navigating Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is predominantly dictated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]
Key Factors Influencing Reactivity and Regioselectivity:
-
Electron-Withdrawing Groups: The nitro group at the C5 position is paramount, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and accelerating the reaction rate.[1][4][5] The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack.[4][5]
-
Leaving Group Ability: In the context of SNAr reactions, the typical leaving group ability of halogens is F > Cl > Br > I.[6] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
-
Steric Hindrance: The accessibility of the carbon atoms to the incoming nucleophile also plays a crucial role. The fluorine at the C2 position is flanked by a bromine and a chlorine atom, which could introduce steric hindrance, potentially influencing the regioselectivity of the reaction.
Caption: Generalized workflow of the SNAr mechanism.
Synthetic Protocols and Applications
This section provides detailed experimental procedures for the synthesis of various heterocyclic compounds from this compound.
Synthesis of Substituted Anilines: Gateway to a Multitude of Heterocycles
The selective displacement of one of the halogen atoms by an amine is a common initial step. The choice of the amine and reaction conditions can influence which halogen is displaced.
Protocol 3.1.1: Regioselective Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Rationale: The fluorine atom is generally the most susceptible to nucleophilic attack. By carefully controlling the reaction temperature and stoichiometry, selective substitution can often be achieved.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[7][8] A common synthetic route involves the reductive cyclization of a precursor derived from this compound.
Caption: General workflow for benzimidazole synthesis.
Protocol 3.2.1: Two-Step Benzimidazole Synthesis
-
Step 1: Synthesis of the Diamine Precursor:
-
Following Protocol 3.1.1, react this compound with a suitable amine to displace the fluorine atom.
-
Dissolve the resulting N-substituted nitroaniline in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl) or perform catalytic hydrogenation (e.g., H2, Pd/C).
-
Monitor the reaction until the nitro group is fully reduced to an amine.
-
Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and extract the diamine product.
-
-
Step 2: Cyclization to the Benzimidazole Core:
-
Dissolve the diamine from the previous step in a suitable solvent like ethanol or acetic acid.
-
Add an aldehyde or a carboxylic acid (1.0-1.2 eq).
-
Heat the mixture to reflux for several hours.
-
Upon completion, cool the reaction, and the benzimidazole product may precipitate. If not, concentrate the solvent and purify by recrystallization or column chromatography.
-
Table 1: Representative Benzimidazole Syntheses
| Entry | Amine (Step 1) | Cyclizing Agent (Step 2) | Key Product Features |
| 1 | Aniline | Benzaldehyde | Phenyl-substituted benzimidazole |
| 2 | Methylamine | Formic Acid | N-methyl benzimidazole |
| 3 | Cyclohexylamine | Acetic Anhydride | 2-methyl-N-cyclohexylbenzimidazole |
Synthesis of Benzothiazoles
Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science.[9][10] Their synthesis from this compound can be achieved through a multi-step sequence.
Protocol 3.3.1: Synthesis of Benzothiazoles via Thioamide Intermediate
-
Synthesis of the Thiol Precursor:
-
Displace the fluorine atom of this compound with a sulfur nucleophile, such as sodium sulfide (Na2S) or thiourea followed by hydrolysis. This will introduce a thiol group.
-
-
Reduction of the Nitro Group:
-
Reduce the nitro group of the resulting aminothiophenol derivative to an amino group using standard reduction methods (e.g., SnCl2/HCl).
-
-
Cyclization:
-
React the aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride to form the benzothiazole ring. The reaction is typically carried out in a high-boiling solvent like polyphosphoric acid (PPA) or under acidic conditions.
-
Synthesis of Quinolines
Quinolines are a fundamental scaffold in many antimalarial, anticancer, and anti-inflammatory drugs.[11][12] While a direct cyclization from this compound is less common, it can serve as a precursor to intermediates suitable for classical quinoline syntheses like the Friedländer or Gould-Jacobs reactions.[11]
Protocol 3.4.1: Quinoline Synthesis via Friedländer Annulation
-
Preparation of the Aminoketone/Aldehyde Intermediate:
-
This is a multi-step process that would involve functional group transformations to introduce an amino group and a carbonyl group in an ortho relationship on the benzene ring derived from the starting material. This could involve, for example, reduction of the nitro group, followed by ortho-formylation or acylation.
-
-
Friedländer Annulation:
-
Condense the resulting ortho-aminobenzaldehyde or ortho-aminoketone with a compound containing an α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst to construct the quinoline ring.
-
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique substitution pattern provides a versatile platform for the regioselective construction of a wide array of heterocyclic compounds. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this building block. Future work in this area will likely focus on the development of more sustainable and efficient catalytic methods for the selective functionalization of this and related polyhalogenated aromatics, further expanding their utility in the synthesis of complex molecules for drug discovery and beyond.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available from: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
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Mirza, A., & Zeeb, M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 33025-33056. Available from: [Link]
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Chawla, P., & Singh, A. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(15), 1305-1318. Available from: [Link]
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Kumar, S., & Singh, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20636-20669. Available from: [Link]
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Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Available from: [Link]
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MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [Link]
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El-Sayed, M. A., & Abdel-Aziz, M. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(10), 2636. Available from: [Link]
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SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available from: [Link]
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Indian Academy of Sciences. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Available from: [Link]
-
Baran, P. S. (2010). Haloselectivity of Heterocycles. Baran Group Meeting. Available from: [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. Available from: [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available from: [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2024). Available from: [Link]
-
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-
RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Available from: [Link]
-
Chegg. This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene (hereafter referred to as the target compound) from nitrobenzene, as illustrated below. H H. NO2 NH2 Sn. (2020). Available from: [Link]
-
Pen-Tung Sah Institute of Chemistry. 1-Bromo-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Introduction: A Versatile Scaffold for Chemical Innovation
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a polyfunctionalized aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a strongly electron-withdrawing nitro group and three distinct halogen atoms (fluorine, chlorine, and bromine), allows for a series of selective chemical transformations. This strategic arrangement of functional groups enables researchers, particularly in the fields of medicinal chemistry and materials science, to construct complex molecular architectures with a high degree of control.
The presence of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr). Moreover, the differential reactivity of the carbon-halogen bonds provides orthogonal handles for selective palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide with detailed experimental protocols for the synthesis of various derivatives from this key starting material, focusing on SNAr, Suzuki-Miyaura coupling, and Sonogashira coupling reactions. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the reaction mechanisms.
Regioselectivity: The Key to Controlled Synthesis
The synthetic utility of this compound lies in the predictable regioselectivity of its reactions. The strong electron-withdrawing nitro group, positioned meta to the bromine and chlorine atoms and ortho to the fluorine atom, governs the reactivity of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is the most susceptible to nucleophilic attack. This is due to two main factors: the inherent nature of the carbon-fluorine bond, where fluorine is the most electronegative halogen, and the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate provided by the adjacent nitro group.[1][2] The ortho relationship between the fluorine and the nitro group is crucial for this stabilization.
-
Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-coupling reactions such as Suzuki and Sonogashira couplings generally follows the trend I > Br > Cl > F.[1][3] Consequently, the carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C1 position while leaving the chloro and fluoro substituents intact.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol details the selective displacement of the fluoride atom by a primary or secondary amine to yield N-substituted-3-chloro-2-amino-5-nitrobenzene derivatives. The reaction proceeds via the addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[4]
Reaction Scheme:
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Introduction: Strategic Importance and Synthetic Overview
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four distinct functional groups, makes it a versatile building block for the synthesis of complex molecular targets. The presence of a nitro group and multiple halogens provides several reaction sites for subsequent chemical modifications, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group to an amine, which can then be further derivatized.[1][2]
This guide provides a comprehensive, technically-grounded protocol for the large-scale synthesis of this compound. The narrative emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction, ensuring a safe, efficient, and reproducible outcome. The chosen synthetic strategy involves the regioselective nitration of the precursor, 1-bromo-3-chloro-2-fluorobenzene. This approach is strategically sound because introducing the strongly electron-withdrawing nitro group as a final step is generally more efficient than attempting to perform electrophilic halogenations on a deactivated nitrobenzene ring.[1][3]
Compound Data and Safety Imperatives
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol [4][5] |
| CAS Number | 1642542-05-9[4] |
| Appearance | Expected to be a solid, potentially yellow crystalline, typical for nitroaromatic compounds.[6] |
| Solubility | Likely insoluble in water, but soluble in common organic solvents.[6] |
Critical Safety Protocols
Large-scale nitration reactions are inherently hazardous due to their highly exothermic nature and the use of corrosive, powerful oxidizing agents. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): At all times, personnel must wear acid-resistant gloves, flame-retardant lab coats, chemical splash goggles, and a full-face shield.[7][8] Handling of reagents and the reaction should be performed within a certified, walk-in fume hood capable of containing potential pressure releases.
-
Reagent Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. Use with extreme caution, ensuring no contact with skin or combustible materials. Prepare the nitrating mixture in a well-ventilated area, preferably with dedicated acid-handling equipment.
-
Exothermic Reaction Control: The nitration of aromatic compounds is a highly exothermic process. A robust cooling system for the reactor is essential, along with continuous temperature monitoring. The rate of addition of the nitrating mixture must be carefully controlled to prevent a runaway reaction. An emergency quenching bath (e.g., a large ice-water bath) should be readily available.
-
Accidental Release: In case of a spill, evacuate the area. Neutralize acid spills with a suitable agent like sodium bicarbonate. For organic spills, use an inert absorbent material. Prevent any chemical from entering drains.[7]
-
First Aid: Ensure that safety showers and eyewash stations are unobstructed and in close proximity to the workstation.[9] In case of skin contact, wash immediately with copious amounts of water.[8][10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8][10]
Synthesis Pathway and Mechanistic Rationale
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-bromo-3-chloro-2-fluorobenzene.
Generation of the Nitronium Ion Electrophile
The reaction is initiated by mixing concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration process.[3]
Reaction: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity: The Directing Influence of Halogen Substituents
The regiochemical outcome of the reaction is dictated by the existing substituents on the benzene ring. Halogens (F, Cl, Br) are deactivating groups but are ortho, para-directors for electrophilic substitution. In the precursor, 1-bromo-3-chloro-2-fluorobenzene, the potential sites for substitution are C4, C5, and C6.
-
Fluorine (at C2): Directs ortho to C3 (blocked) and para to C5.
-
Chlorine (at C3): Directs ortho to C2 (blocked) and C4, and para to C6 (blocked by Bromine in an alternative numbering).
-
Bromine (at C1): Directs ortho to C2 (blocked) and C6, and para to C4.
Considering these directing effects, the incoming nitro group is most likely to substitute at the C5 position, which is para to the fluorine atom and benefits from directing effects from the other halogens, leading to the desired product.
Large-Scale Synthesis Workflow
The following diagram outlines the critical stages of the production process, from reagent preparation to final product isolation.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (1.0 kg Scale)
This protocol is designed for the synthesis starting with 1.0 kg of the precursor, 1-bromo-3-chloro-2-fluorobenzene.
Materials and Reagents
| Reagent | Grade | Quantity | Moles (approx.) |
| 1-Bromo-3-chloro-2-fluorobenzene | ≥98% | 1.00 kg | 4.73 mol |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | 2.5 L | 45.9 mol |
| Concentrated Nitric Acid (HNO₃) | 70% | 370 mL | 5.67 mol |
| Dichloromethane (DCM) | ACS Grade | 5.0 L | - |
| Deionized Water | - | 20 L | - |
| Crushed Ice | - | 10 kg | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2.0 L | - |
| Saturated Sodium Chloride (Brine) | - | 1.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 200 g | - |
| Ethanol | 95% | As needed | - |
Equipment
-
20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and pressure-equalizing dropping funnel.
-
High-capacity cooling circulator.
-
50 L quenching vessel.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a suitable receiving flask.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Preparation:
-
Assemble, clean, and dry the 20 L reactor system.
-
Purge the reactor with dry nitrogen gas to ensure an inert atmosphere.
-
Start the cooling circulator and set the jacket temperature to 0°C.
-
-
Preparation of the Nitrating Mixture:
-
CAUTION: This step is highly exothermic and must be performed slowly in a separate, well-ventilated vessel with external cooling (ice bath).
-
To a suitable flask, add 1.0 L of concentrated sulfuric acid and cool to 0°C.
-
Slowly add 370 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature of the mixture does not exceed 15°C. Once the addition is complete, keep the mixture cooled.
-
-
Reaction Setup:
-
Charge the main reactor with 1.0 kg of 1-bromo-3-chloro-2-fluorobenzene.
-
Add 1.5 L of concentrated sulfuric acid to the reactor to act as the solvent and catalyst. Stir the mixture until the starting material is fully dissolved.
-
Cool the reactor contents to between 0°C and 5°C.
-
-
Nitration:
-
Transfer the pre-made nitrating mixture to the pressure-equalizing dropping funnel.
-
Add the nitrating mixture to the reactor dropwise over a period of 2-3 hours.
-
CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Quenching:
-
In the 50 L quenching vessel, prepare a slurry of 10 kg of crushed ice and 10 L of deionized water.
-
CAUTION: This step is also exothermic. Very slowly and carefully, transfer the reaction mixture from the reactor into the ice/water slurry with vigorous stirring. The product will precipitate as a solid.
-
-
Work-up and Extraction:
-
Filter the precipitated solid using a Büchner funnel and wash with cold water until the filtrate is neutral (pH ~7).
-
Transfer the crude solid back to the large separatory funnel.
-
Add 3.0 L of dichloromethane (DCM) and shake to dissolve the product.
-
Add approximately 2.0 L of water and separate the layers. Collect the lower organic layer.
-
Extract the aqueous layer again with 2.0 L of DCM.
-
Combine the organic layers and wash sequentially with:
-
2.0 L of saturated sodium bicarbonate solution (to neutralize residual acid).
-
1.0 L of deionized water.
-
1.0 L of brine (to aid in layer separation).
-
-
Dry the combined organic layer over 200 g of anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the DCM using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Expected Results and Quality Control
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity (by HPLC/GC) | >98% |
| Melting Point | To be determined experimentally |
| ¹H NMR, ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | M/z peak corresponding to the molecular weight |
References
-
Sandmeyer reaction - Wikipedia . Wikipedia. [Link]
-
Sandmeyer reaction - Grokipedia . Grokipedia. [Link]
-
Sandmeyer Reaction - GeeksforGeeks . GeeksforGeeks. (2025-07-23). [Link]
-
Illustrated Glossary of Organic Chemistry - Sandmeyer reaction . UCLA Chemistry and Biochemistry. [Link]
-
Sandmeyer Reaction | OpenOChem Learn . OpenOChem Learn. [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds . Chemistry LibreTexts. (2020-06-21). [Link]
-
MSDS of 1-bromo-3-fluoro-2-nitrobenzene . Capot Chemical. (2010-08-11). [Link]
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity . Pharmaguideline. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]
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Nitration of Benzene - Chemistry Steps . Chemistry Steps. [Link]
-
Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene . New Journal of Chemistry (RSC Publishing). [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow . ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (2018-04-30). [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development . ACS Publications. [Link]
-
Electrophilic substitution of benzene: nitration and halogenation | A-level Chemistry | Year 2 . Tailored Tutors. (2020-04-17). [Link]
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Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines | Request PDF . ResearchGate. (2025-08-10). [Link]
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1-bromo-3-chloro-5-nitro-benzene - Introduction . ChemBK. (2024-04-09). [Link]
-
m-BROMONITROBENZENE - Organic Syntheses Procedure . Organic Syntheses. [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
How to prepare nitrobenzene from fluorobenzene in organic chemistry . Quora. (2017-03-25). [Link]
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The Strategic Utility of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in the Synthesis of Advanced Functional Materials
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene as a versatile building block in the synthesis of novel materials. We will explore the compound's unique reactivity, stemming from its distinct arrangement of halogen and nitro substituents, and provide detailed, field-proven protocols for its selective functionalization through cross-coupling and nucleophilic substitution reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.
Introduction: A Building Block of Strategic Importance
This compound is a polyhalogenated nitroaromatic compound of significant interest for the construction of complex organic molecules. Its value lies not just in the presence of multiple functional groups, but in their differential reactivity. The benzene ring is rendered highly electron-deficient by the powerful electron-withdrawing nitro group and the electronegative halogens.[1] This electronic feature is the cornerstone of its utility, enabling a variety of transformations that are central to the development of advanced materials, including conjugated polymers for organic electronics and functionalized molecules for medicinal chemistry.[1][2]
The key to harnessing the potential of this molecule is understanding the hierarchy of reactivity among its substituents. This allows for a programmed, sequential approach to synthesis, building molecular complexity in a controlled manner.
Key Structural Features and Reactivity Profile:
-
Electron-Deficient Ring: Facilitates nucleophilic aromatic substitution (SNAr) and activates the C-Halogen bonds towards oxidative addition in cross-coupling reactions.[1]
-
Differential Halogen Reactivity: The three different halogens (Br, Cl, F) exhibit distinct reactivity profiles under various reaction conditions.
-
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bond reactivity typically follows the order: C-Br > C-Cl >> C-F . This allows for highly selective functionalization at the bromine position, leaving the chlorine and fluorine atoms untouched for subsequent transformations.
-
In Nucleophilic Aromatic Substitution (SNAr) , the leaving group ability is reversed: C-F > C-Cl > C-Br . The fluorine atom, being ortho to the strongly activating nitro group, is exceptionally labile towards nucleophilic attack.[1]
-
-
Versatile Nitro Group: The nitro group is not only a powerful activating group but also a versatile synthetic handle. It can be readily reduced to an amino group, which dramatically alters the electronic properties of the molecule and provides a new site for functionalization (e.g., amide or imine formation).[1]
Core Synthetic Pathways and Protocols
The strategic selection of reaction conditions allows for the targeted modification of this compound. Below are detailed protocols for key transformations, providing a roadmap for its use in materials synthesis.
Pathway A: Selective C-Br Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to the higher reactivity of the C-Br bond, selective coupling at this position can be achieved under relatively mild conditions, preserving the C-Cl and C-F bonds for subsequent reactions. This is the primary and most accessible functionalization pathway.
Protocol 1: Selective Mono-Arylation at the Bromine Position
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 254.44 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (254 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-Aryl-3-chloro-2-fluoro-5-nitrobenzene product.
Causality and Expertise:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for coupling with aryl bromides. Its selection here ensures high reactivity towards the C-Br bond while minimizing potential side reactions at the C-Cl bond.[2][3]
-
Base and Solvent: The K₂CO₃ base in a dioxane/water solvent system is a standard and effective combination for Suzuki couplings, promoting the crucial transmetalation step.[2]
-
Stoichiometry: A slight excess of the boronic acid (1.2 equiv.) is used to drive the reaction to completion.
Pathway B: Selective C-F Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is highly activated towards nucleophilic attack due to its ortho position relative to the nitro group. This allows for the selective introduction of O-, N-, or S-based nucleophiles.
Protocol 2: O-Arylation via SNAr at the Fluorine Position
This protocol describes the displacement of the fluoride with a generic phenol, a common step in synthesizing diaryl ether linkages found in many functional materials.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 254.44 | 1.0 | 1.0 |
| Substituted Phenol | - | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.1 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol) in anhydrous DMF (10 mL).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Substrate Addition: Add this compound (254 mg, 1.0 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL) with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold methanol to remove residual DMF and unreacted phenol. The product can be further purified by recrystallization or column chromatography if necessary.
Causality and Expertise:
-
Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[4][5] The strong electron-withdrawing effect of the ortho-nitro group is critical for stabilizing this intermediate, making the reaction highly efficient.[5]
-
Solvent: A polar aprotic solvent like DMF is ideal as it solvates the potassium cation but not the phenoxide anion, enhancing the nucleophilicity of the phenoxide.
-
Base: K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.
Pathway C: C-N Bond Formation via Buchwald-Hartwig Amination
For the synthesis of arylamines, which are crucial components in electro-optic materials and hole-transport layers in OLEDs, the Buchwald-Hartwig amination offers a powerful alternative to classical methods.[6] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position.
Protocol 3: Selective Mono-Amination at the Bromine Position
This protocol details the palladium-catalyzed amination of the C-Br bond with a generic secondary amine (e.g., morpholine).
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 254.44 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 |
| XPhos | 476.63 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (254 mg, 1.0 mmol) to the tube.
-
Solvent and Amine: Remove the tube from the glovebox. Under a positive flow of argon, add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium black.
-
Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Causality and Expertise:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for activating the C-Br bond and facilitating the catalytic cycle of C-N bond formation.[7] This modern ligand system offers high turnover numbers and broad substrate scope.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond in the intermediate complex) to facilitate the reductive elimination step.[7]
Visualization of Synthetic Strategies
The sequential functionalization of this compound can be visualized as a decision tree, where the choice of reaction conditions dictates the synthetic outcome.
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
This compound is a uniquely versatile platform for the synthesis of highly functionalized aromatic compounds. By understanding and exploiting the differential reactivity of its halogen and nitro substituents, chemists can devise elegant and efficient routes to complex target molecules. The protocols outlined in this document provide a validated starting point for the development of novel conjugated polymers, electro-optic materials, and pharmaceutical intermediates. The ability to selectively introduce different functionalities in a stepwise manner makes this building block an invaluable tool for creating materials with precisely tailored properties. Future work will likely focus on expanding the library of materials derived from this precursor and exploring its utility in multicomponent polymerizations.
References
-
Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Conjugated Polymer Synthesis and Materials Applications. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. Recognizing the compound's role as a critical building block in complex molecular syntheses, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.
Compound Profile: this compound
Understanding the physicochemical properties of the target compound is the foundation of any successful purification strategy. The unique substitution pattern on the benzene ring, featuring three different halogens and a potent electron-withdrawing nitro group, dictates its solubility, polarity, and thermal stability.
| Property | Value | Source |
| CAS Number | 1330583-70-4 | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | [1] |
| Molecular Weight | 254.44 g/mol | [1] |
| Appearance | Typically a solid, may range from white to yellow/orange powder or lump | [2] |
| Polarity | Moderately polar aromatic compound | [1] |
| Solubility | Generally insoluble in water, but soluble in many organic solvents like ethanol, dimethylformamide (DMF), and chlorinated solvents. | [3] |
FAQ: Foundational Concepts
This section addresses preliminary questions that are crucial for designing an effective purification workflow.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the regioselective nitration of 1-bromo-3-chloro-2-fluorobenzene. Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 1-bromo-3-chloro-2-fluorobenzene. This is a less polar impurity.
-
Regioisomers: Nitration may occur at other positions on the ring, leading to isomeric impurities. These often have very similar polarities to the desired product, making them the most challenging to remove.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro compounds, which are significantly more polar than the target molecule.
-
Residual Acids: Incomplete quenching and workup can leave traces of the nitrating acids (sulfuric and nitric acid), which can affect compound stability.
Q2: How does the compound's structure affect the choice of purification technique?
A2: The presence of the nitro group and halogens makes the compound a moderately polar solid. This profile makes it an excellent candidate for both recrystallization and silica gel chromatography. Its thermal stability must be considered if distillation is contemplated, as nitroaromatics can be thermally labile. Given the lack of readily available boiling point data at atmospheric pressure, purification by distillation should be approached with caution and performed under high vacuum.
Q3: What are the primary safety considerations when handling this compound?
A3: Halogenated nitroaromatic compounds should be handled with care.
-
Toxicity: They are generally considered irritants and potentially toxic. Always handle the compound in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves.[3]
-
Stability: While generally stable, nitro compounds can be energetic. Avoid excessive heating or mechanical shock.
Purification Method Selection
Choosing the right purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting the primary purification technique.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale, provided a suitable solvent can be identified.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). A solvent pair (one "soluble" solvent and one "anti-solvent") can also be effective.
-
Screening: Test solubility in small vials with ~10-20 mg of crude material and 0.5 mL of solvent. Good candidates include alcohols (ethanol, isopropanol), alkanes (hexanes, heptane), and esters (ethyl acetate).
-
Solvent System Example: For moderately polar compounds like this, an ethanol/water or ethyl acetate/hexanes system is a logical starting point. Dissolve the compound in the minimum amount of the hot "soluble" solvent (ethanol or ethyl acetate), then slowly add the "anti-solvent" (water or hexanes) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem.
-
Causality: The solution is likely cooling too quickly, or the solvent is too nonpolar.
-
Solution 1 (Reduce Saturation): Add a small amount of hot solvent to the oiled-out mixture to redissolve it. Let it cool much more slowly. Insulating the flask with glass wool can help.
-
Solution 2 (Increase Solvent Polarity): If using a solvent pair like ethyl acetate/hexanes, the overall polarity may be too low. Try redissolving the oil in more ethyl acetate and allowing it to cool before adding hexanes.
-
Solution 3 (Scratching): Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q6: Crystal recovery is very low. How can I improve my yield?
A6: Low recovery typically points to one of two issues: using too much solvent or incomplete crystallization.
-
Causality: An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution 1 (Minimize Solvent): During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Solution 2 (Concentrate the Mother Liquor): After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by boiling off some of the solvent from the filtrate and cooling it again.[4]
-
Solution 3 (Ensure Complete Cooling): Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Ensure it remains in the ice bath for at least 30 minutes to maximize precipitation.
Troubleshooting Guide: Column Chromatography
For small-scale purification or for separating similarly polar impurities like regioisomers, silica gel chromatography is the method of choice.[5][6]
Q7: How do I determine the right eluent (mobile phase) system?
A7: The optimal eluent system is determined using Thin Layer Chromatography (TLC).
-
Principle: You are looking for a solvent system that provides good separation between your target compound and its impurities.
-
Protocol:
-
Spot your crude material on a TLC plate.
-
Develop the plate in various ratios of a nonpolar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal system will give your target compound an Rf (retention factor) value of approximately 0.25-0.35 .[7] This Rf value typically ensures that the compound will elute from the column effectively without taking an excessive volume of solvent.
-
Q8: My separated spots on the column are streaking or tailing. What causes this?
A8: Streaking leads to poor separation and cross-contamination of fractions.
-
Causality 1 (Overloading): Too much sample has been loaded onto the column for its size. A general rule is to use a silica gel mass that is 20 to 50 times the mass of your crude sample.[7]
-
Causality 2 (Inappropriate Loading Solvent): The sample was dissolved in a solvent that is too polar or too much solvent was used. This causes the sample band to broaden as it is loaded.
-
Solution: Always load the sample onto the column dissolved in the absolute minimum amount of the eluent or a less polar solvent.[5] If the compound is not very soluble in the eluent, you can perform "dry loading": dissolve the compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
Q9: The column has cracked after I started the run. Is the separation ruined?
A9: Yes, a cracked stationary phase will ruin the separation.
-
Causality: Cracks form when the silica bed runs dry, meaning the solvent level dropped below the top of the silica.[7] This creates channels where the eluent and dissolved compounds can flow through without interacting with the stationary phase.
-
Prevention: This is the most critical rule of column chromatography: Never let the column run dry. Always ensure the solvent level remains above the top of the silica bed.
-
Solution: Unfortunately, the only solution is to repack the column and start the separation again.
Detailed Protocol: Column Chromatography Purification
This protocol assumes a 1g scale purification. Adjust volumes and column size accordingly.
-
TLC Analysis: Determine the optimal eluent system (e.g., 10% Ethyl Acetate in Hexanes) that provides an Rf of ~0.3 for the target compound.
-
Column Preparation:
-
Select a glass column appropriate for ~30-40g of silica gel.
-
Place a small cotton or glass wool plug at the bottom.[5]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of 30g of silica gel (230-400 mesh) in your chosen eluent.[7]
-
Pour the slurry into the column, tapping gently to pack the gel and remove air bubbles.[6]
-
Open the stopcock to allow some solvent to drain, settling the silica bed. Do not let the solvent level drop below the top of the silica.
-
Add another ~1 cm layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the 1g of crude this compound in the minimum possible volume of eluent (or a slightly more polar solvent like dichloromethane if necessary, but keep the volume low).
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb fully into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions (e.g., 10-15 mL per fraction) in test tubes or flasks.
-
Continuously monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Once the fractions containing the pure product are identified via TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Confirm purity via analytical methods (e.g., melting point, NMR, or GC-MS).
-
References
- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
-
PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Production of 1-Bromo-3-nitrobenzene.
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography.
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2020, October 28). This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
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troubleshooting common issues in the synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. This molecule, with its dense and specific functionalization, is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not without challenges. The presence of three deactivating halogen substituents on the benzene ring makes the final nitration step particularly demanding, often leading to issues with yield, purity, and regioselectivity.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from the core reaction mechanism to a detailed troubleshooting Q&A, followed by validated protocols and broader frequently asked questions.
Section 1: The Primary Synthetic Pathway & Mechanism
The most common and strategically sound method for preparing this compound is the electrophilic aromatic substitution (EAS) of the precursor, 1-bromo-3-chloro-2-fluorobenzene. The key transformation is a nitration reaction, typically achieved using a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1]
The Reaction Mechanism:
The reaction proceeds in two primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring attacks the nitronium ion. Despite the deactivating effect of the halogens, this attack is possible under forcing conditions. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to regenerate the aromatic ring, now with a nitro group attached.
Visualization: Nitration Mechanism
Caption: The two-stage mechanism for the nitration of a halogenated benzene.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Question: "I ran the reaction overnight, but my TLC and GC-MS analysis shows primarily unreacted 1-bromo-3-chloro-2-fluorobenzene. What are the likely causes?"
Answer: This is a common issue stemming from the heavily deactivated nature of the starting material. The cumulative electron-withdrawing effects of three halogens make the aromatic ring very electron-poor and thus less reactive towards electrophiles.[1] Let's break down the potential causes and solutions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficiently Strong Nitrating Agent | The equilibrium for nitronium ion formation must be strongly favored. Using dilute or wet acids will suppress the concentration of the essential NO₂⁺ electrophile. | Ensure you are using concentrated (>98%) sulfuric acid and fuming (>90%) nitric acid. For extremely stubborn substrates, consider using a pre-formed nitrating salt like nitronium tetrafluoroborate (NO₂BF₄). |
| Incorrect Acid Ratio | The H₂SO₄:HNO₃ ratio is critical. Sulfuric acid acts as both a catalyst and a dehydrating agent. An incorrect ratio can stall the reaction. | A common starting point is a 2:1 or 3:1 volumetric ratio of H₂SO₄ to HNO₃. You may need to optimize this for your specific setup. |
| Reaction Temperature is Too Low | While low temperatures are used to control exotherms and selectivity, a deactivated substrate requires sufficient thermal energy to overcome the activation barrier. | Start the reaction at 0-5 °C for controlled addition, but then allow it to slowly warm to room temperature. If no conversion is observed, consider gently heating the reaction to 40-50 °C with careful monitoring. |
| Poor Reagent Purity | Water is the enemy of this reaction as it quenches the nitronium ion and dilutes the acid. The starting material must also be pure. | Dry all glassware thoroughly. Use fresh, anhydrous grade acids if possible. Purify the starting material via distillation or chromatography if its purity is questionable. |
Problem 2: Formation of Multiple Isomers
Question: "My reaction worked, but I have a mixture of nitro-isomers that are very difficult to separate. How can I improve the regioselectivity for the desired 5-nitro product?"
Answer: Regioselectivity is governed by the directing effects of the existing halogen substituents. All halogens are ortho-, para- directors. In 1-bromo-3-chloro-2-fluorobenzene, the positions available for substitution are C4, C5, and C6. The formation of multiple isomers is therefore expected. The desired 5-nitro product is formed, but other isomers can arise.
Controlling Selectivity:
-
Temperature Control: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity. Perform the addition of the nitrating agent strictly at 0-5 °C.
-
Steric Hindrance: The bromine at C1 and chlorine at C3 provide some steric hindrance to substitution at the C4 and C6 positions. The fluorine at C2 is smaller, making the path to C5 more accessible. This inherent steric arrangement is advantageous.
-
Choice of Nitrating Agent: While mixed acid is standard, using a bulkier nitrating agent or different solvent systems can sometimes alter isomer ratios, although this requires significant experimental development.
Problem 3: Product Decomposition or Charring
Question: "During the reaction or workup, my mixture turned dark brown/black, and my final yield was negligible. What causes this decomposition?"
Answer: A dark coloration indicates charring and decomposition, which is often a result of the reaction conditions being too harsh.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Excessive Temperature | Nitration reactions are highly exothermic. A runaway reaction can increase the temperature dramatically, leading to oxidative side reactions and decomposition of the aromatic ring. | Maintain strict temperature control throughout the addition process using an ice/salt bath. Add the nitrating agent dropwise and monitor the internal temperature. |
| Overly Concentrated Acids / Time | Leaving the product in hot, concentrated acid for too long can lead to degradation or even dinitration. | Once the reaction has reached completion (monitored by TLC/GC), quench it promptly by pouring it carefully onto crushed ice. Do not let the reaction run unnecessarily long. |
| Impure Starting Material | The presence of more reactive impurities can lead to localized "hot spots" and decomposition. | Ensure the purity of your 1-bromo-3-chloro-2-fluorobenzene starting material. |
Problem 4: Difficulties in Product Isolation and Purification
Question: "I have an oily crude product that won't crystallize, and column chromatography gives poor separation between my product and a major isomer."
Answer: The structural similarity of the isomers makes purification challenging. A multi-step approach is often necessary.
-
Aqueous Workup: After quenching the reaction on ice, the product will precipitate as a solid or oil. It's crucial to neutralize any remaining acid. Wash the collected crude product thoroughly with water, followed by a dilute sodium bicarbonate solution, and then water again until the washings are neutral.
-
Recrystallization: This is the most effective method for purifying the desired isomer.
-
Solvent Screening: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents to screen are ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next step.
-
Eluent System: Due to the similar polarity of the isomers, a low-polarity solvent system is required. Start with a hexane/ethyl acetate or hexane/dichloromethane gradient, beginning with a very low concentration of the more polar solvent (e.g., 1-2%).
-
TLC Analysis: Use a dilute solution and run TLC plates with various solvent systems to find the one that gives the best separation (largest ΔRf) between the spots before attempting a large-scale column.
-
Section 3: Validated Experimental Protocol
This protocol serves as a reliable starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.
Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Halogenated nitroaromatics are toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-bromo-3-chloro-2-fluorobenzene (1.0 eq).
-
Cool the flask to 0 °C in an ice/salt bath.
Step 2: Preparation of Nitrating Mixture
-
In a separate beaker cooled in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 20 mL) to fuming nitric acid (e.g., 10 mL). Caution: This is a highly exothermic process.
-
Allow the mixed acid to cool to 0 °C.
Step 3: Nitration
-
Slowly add the cold mixed acid to the stirring solution of the starting material via the dropping funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC or GC.
Step 4: Workup and Isolation
-
In a large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash it extensively with cold water until the filtrate is neutral (check with pH paper).
-
Wash the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold water.
-
Press the solid as dry as possible on the filter paper.
Step 5: Purification
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol).
-
Dissolve the solid in the minimum amount of boiling ethanol, filter hot if necessary, and allow to cool slowly.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Section 4: General FAQs
Q1: Are there alternative synthetic routes to this compound? A: Yes, while direct nitration is common, strategies involving the Sandmeyer reaction are also viable.[2][3] For example, one could start with a corresponding aniline, such as 3-bromo-5-chloro-2-fluoroaniline, and convert its diazonium salt to the nitro compound. However, these routes are often longer and may present their own challenges, such as the synthesis of the highly substituted aniline precursor.[4]
Q2: What are the key safety precautions for handling mixed acids? A: Always add acid to water (or in this case, the stronger acid, H₂SO₄, to the weaker one, HNO₃, though pre-mixing is standard for nitration). The process is highly exothermic. Perform the mixing slowly in an ice bath within a fume hood. Have a base quench (like sodium bicarbonate) readily available in case of a spill.
Q3: How can I definitively confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:
-
¹H NMR: The aromatic region will show a specific splitting pattern for the two remaining aromatic protons.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
¹³C NMR: The number of signals will correspond to the number of unique carbons in the molecule.
-
GC-MS: This will give you the molecular weight of the compound (from the molecular ion peak) and a fragmentation pattern that can help confirm the structure. It is also an excellent tool for assessing purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Visualization: General Troubleshooting Workflow
Sources
Technisches Support-Center: Optimierung der Reaktionsparameter für die Synthese von 1-Brom-3-chlor-2-fluor-5-nitrobenzol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Synthese von 1-Brom-3-chlor-2-fluor-5-nitrobenzol. Als erfahrene Anwendungswissenschaftler verstehen wir die Komplexität der organischen Synthese und die Notwendigkeit präziser und validierter Protokolle.
I. Einführung in die Synthesestrategie
Die Synthese von 1-Brom-3-chlor-2-fluor-5-nitrobenzol erfolgt typischerweise durch die regioselektive Nitrierung des Vorläufers 1-Brom-3-chlor-2-fluorbenzol.[1] Dieser mehrstufige Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des gewünschten Produkts zu gewährleisten.[1] Die Nitrierung ist eine elektrophile aromatische Substitution (EAS), bei der das hocherwünschte Nitroniumion (NO₂⁺) als Elektrophil fungiert.[2][3][4][5]
II. FAQs: Häufig gestellte Fragen
F1: Warum ist die Kontrolle der Temperatur bei der Nitrierungsreaktion so wichtig?
Die Temperaturkontrolle ist entscheidend, da die Nitrierung eine exotherme Reaktion ist.[2] Ein Temperaturanstieg über 50 °C erhöht die Wahrscheinlichkeit einer mehrfachen Nitrierung des aromatischen Rings, was zur Bildung unerwünschter Nebenprodukte führt.[2][6] Für eine optimale Selektivität und zur Vermeidung von Sicherheitsrisiken wird die Reaktion in der Regel bei niedrigen Temperaturen durchgeführt.[2]
F2: Welche Rolle spielt die Schwefelsäure im "gemischten Säure"-Reagenz?
Konzentrierte Schwefelsäure fungiert als Katalysator.[2][6] Ihre Hauptaufgabe ist die Protonierung der Salpetersäure, was zur Bildung des hochreaktiven Nitroniumions (NO₂⁺) führt, dem eigentlichen Elektrophil in dieser Reaktion.[1][3][4][7] Ohne einen starken Säurekatalysator wie Schwefelsäure ist die Salpetersäure allein nicht elektrophil genug, um den deaktivierten aromatischen Ring des halogenierten Benzols effizient anzugreifen.[4][8]
F3: Wie beeinflussen die bereits vorhandenen Halogensubstituenten die Regioselektivität der Nitrierung?
Halogene sind ortho-, para-dirigierende, aber desaktivierende Substituenten bei der elektrophilen aromatischen Substitution.[1] Das bedeutet, sie verlangsamen die Reaktion im Vergleich zu Benzol, lenken aber das ankommende Elektrophil (das Nitroniumion) an die ortho- und para-Positionen. Bei 1-Brom-3-chlor-2-fluorbenzol wird die Position der Nitrogruppe durch die kombinierten dirigierenden Effekte der drei Halogene bestimmt.
F4: Mit welchen typischen Nebenprodukten ist bei dieser Synthese zu rechnen?
Neben der möglichen Bildung von dinitrierten Produkten bei unzureichender Temperaturkontrolle können auch andere Isomere des Zielmoleküls als Nebenprodukte entstehen. Die genaue Verteilung der Isomere hängt von den sterischen und elektronischen Effekten der Halogensubstituenten ab. Eine sorgfältige Aufreinigung, typischerweise durch Kristallisation, ist erforderlich, um das gewünschte Produkt zu isolieren.[1][9]
III. Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Geringe oder keine Produktausbeute | - Unzureichende Erzeugung des Nitroniumions.- Zu niedrige Reaktionstemperatur.- Zersetzung der Reagenzien. | - Stellen Sie sicher, dass hochkonzentrierte Salpeter- und Schwefelsäure verwendet werden.- Überwachen Sie die Reaktionstemperatur sorgfältig und halten Sie sie im optimalen Bereich (typischerweise 0-10 °C für den Start, dann langsam auf Raumtemperatur erwärmen).- Verwenden Sie frische Reagenzien. |
| Bildung mehrerer Produkte (Isomere, mehrfach nitrierte Verbindungen) | - Zu hohe Reaktionstemperatur.- Falsches Verhältnis der Säuren. | - Führen Sie die Reaktion streng bei niedrigen Temperaturen durch und überwachen Sie diese kontinuierlich.- Optimieren Sie das molare Verhältnis von Salpetersäure zu Substrat und Schwefelsäure. |
| Schwierigkeiten bei der Produktisolierung/-reinigung | - Das Produkt ist in den verwendeten Lösungsmitteln zu löslich.- Vorhandensein öliger Verunreinigungen. | - Wählen Sie ein geeignetes Lösungsmittelsystem für die Kristallisation (z. B. Ethanol, Methanol).- Führen Sie eine wässrige Aufarbeitung durch, um Säurereste zu entfernen, gefolgt von einer Extraktion mit einem organischen Lösungsmittel. Eine anschließende Säulenchromatographie kann zur Entfernung hartnäckiger Verunreinigungen erforderlich sein. |
| Verfärbung des Reaktionsgemisches (dunkelbraun/schwarz) | - Oxidative Nebenreaktionen.- Zu hohe Reaktionstemperatur. | - Dies kann auf eine zu aggressive Reaktion hindeuten. Stellen Sie sicher, dass die Zugabe der gemischten Säure langsam und unter effizienter Kühlung erfolgt.- Senken Sie die Reaktionstemperatur. |
IV. Detaillierte experimentelle Protokolle
Protokoll 1: Optimierte Synthese von 1-Brom-3-chlor-2-fluor-5-nitrobenzol
Sicherheitshinweis: Arbeiten Sie stets in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung, einschließlich Schutzbrille, Laborkittel und säurebeständigen Handschuhen. Konzentrierte Säuren sind stark korrosiv.[9]
Reagenzien und Materialien:
-
1-Brom-3-chlor-2-fluorbenzol
-
Konzentrierte Salpetersäure (65-70%)
-
Konzentrierte Schwefelsäure (98%)
-
Eisbad
-
Magnetrührer
-
Rundkolben
-
Tropftrichter
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Reaktionsgefäßes: In einem trockenen Rundkolben wird 1-Brom-3-chlor-2-fluorbenzol vorgelegt. Das Gefäß wird in ein Eisbad gestellt und die Temperatur auf 0-5 °C gesenkt.
-
Herstellung der Nitriersäure: In einem separaten Becherglas wird vorsichtig konzentrierte Salpetersäure zu konzentrierter Schwefelsäure unter Kühlung im Eisbad gegeben. Diese Mischung sollte langsam und vorsichtig zubereitet werden, da die Reaktion exotherm ist.
-
Durchführung der Reaktion: Die vorbereitete Nitriersäure wird langsam und tropfenweise über einen Tropftrichter zum gekühlten Substrat gegeben. Die Temperatur des Reaktionsgemisches sollte während der gesamten Zugabe unter 10 °C gehalten werden.
-
Reaktionsüberwachung: Nach vollständiger Zugabe wird das Reaktionsgemisch für eine bestimmte Zeit bei 0-5 °C gerührt und anschließend langsam auf Raumtemperatur erwärmen gelassen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) überwacht werden.
-
Aufarbeitung: Das Reaktionsgemisch wird vorsichtig auf Eis gegossen. Der ausgefallene Feststoff wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen, um Säurereste zu entfernen, und anschließend getrocknet.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt, um das reine 1-Brom-3-chlor-2-fluor-5-nitrobenzol zu erhalten.
Optimierung der Reaktionsparameter (Tabelle)
| Parameter | Empfohlener Bereich | Begründung |
| Temperatur | 0 - 10 °C (Zugabe), dann RT | Minimiert die Bildung von Nebenprodukten durch mehrfache Nitrierung.[2][3] |
| Molares Verhältnis (HNO₃:Substrat) | 1.1 : 1 bis 1.5 : 1 | Ein leichter Überschuss an Salpetersäure gewährleistet eine vollständige Umsetzung des Substrats. |
| Volumenverhältnis (H₂SO₄:HNO₃) | 2:1 bis 3:1 | Ein ausreichender Überschuss an Schwefelsäure ist für die effiziente Erzeugung des Nitroniumions erforderlich.[1] |
| Reaktionszeit | 1 - 4 Stunden | Abhängig von der Reaktivität des Substrats und der Reaktionstemperatur. |
V. Visualisierungen
Diagramm 1: Allgemeiner Mechanismus der elektrophilen aromatischen Nitrierung
Bildunterschrift: Mechanismus der elektrophilen aromatischen Nitrierung.
Diagramm 2: Workflow zur Fehlerbehebung bei geringer Ausbeute
Bildunterschrift: Workflow zur Fehlerbehebung bei geringer Ausbeute.
VI. Referenzen
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Khan Academy. (2019). Nitration of aromatic compounds. [Link]
-
ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. [Link]
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
-
Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
A-level Chemistry. (2020). Electrophilic substitution of benzene: nitration and halogenation. [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
Sources
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Byproduct Identification in Reactions of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and address challenges related to byproduct formation and characterization during synthetic reactions.
Introduction: The Chemistry of this compound
This compound is a highly functionalized aromatic building block, prized for its utility in constructing complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] However, the presence of three different halogen substituents (F, Cl, Br) presents a significant challenge in controlling regioselectivity, often leading to a mixture of products and byproducts. Understanding the principles that govern these reactions is paramount to optimizing synthetic outcomes.
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer complex.[2] The rate of this reaction is critically dependent on the ability of the leaving group to depart and the stabilization of the anionic intermediate. For SNAr reactions, the leaving group ability of halogens follows the trend: F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, focusing on the identification and mitigation of byproducts.
FAQ 1: My reaction is producing multiple products. How can I predict the major product and the most likely byproducts?
Answer: The regioselectivity of nucleophilic aromatic substitution on this substrate is primarily governed by the leaving group ability of the halogens. The fluorine atom at the C-2 position is ortho to the strongly activating nitro group, making it the most likely site for nucleophilic attack.
-
Major Product: Substitution of the fluorine atom.
-
Primary Byproducts: Substitution of the chlorine or bromine atoms. The chlorine at C-3 is meta to the nitro group and thus less activated. The bromine at C-1 is para to the nitro group, which provides resonance stabilization for the Meisenheimer complex, but bromine is a poorer leaving group than fluorine in SNAr.
-
Secondary Byproducts: Di-substituted products (if excess nucleophile is used) or products resulting from the reduction of the nitro group.
dot graph "SNAr_Regioselectivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Predicted reaction pathways for this compound.
FAQ 2: I suspect I have a mixture of regioisomers. How can I confirm their identities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of regioisomers.
Troubleshooting Workflow:
-
Separation (HPLC): Develop a High-Performance Liquid Chromatography (HPLC) method to separate the components of your reaction mixture. Reversed-phase columns (e.g., C18) are a good starting point.[4]
-
Identification (LC-MS & GC-MS): Use Mass Spectrometry (MS) coupled with chromatography to determine the molecular weight of each component. The fragmentation patterns can provide clues about the structure.
-
Structural Elucidation (NMR): Isolate each isomer (e.g., by preparative HPLC) and acquire 1H, 13C, and 19F NMR spectra. 19F NMR is particularly powerful for distinguishing between fluorinated isomers due to its wide chemical shift range and high sensitivity.[5]
dot graph "Troubleshooting_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial"];
} Caption: Analytical workflow for byproduct identification.
FAQ 3: My mass spectrum shows the expected molecular ion, but I'm unsure which isomer it is. What fragmentation patterns can I look for?
Answer: While all monosubstituted isomers will have the same molecular weight, their fragmentation patterns in GC-MS can differ.
| Isomer | Expected Key Fragments (m/z) | Rationale |
| Substitution at C-2 (F replaced) | [M-NO2]+, [M-Br]+, [M-Cl]+ | Loss of the nitro group is common for nitroaromatics. Loss of the remaining halogens can also occur. |
| Substitution at C-1 (Br replaced) | [M-NO2]+, [M-Cl]+, [M-F]+ | Similar to the major product, with the key difference being the absence of a bromine-related fragment. |
| Substitution at C-3 (Cl replaced) | [M-NO2]+, [M-Br]+, [M-F]+ | Similar to the other isomers, but without a chlorine-related fragment. |
Note: The presence of bromine and chlorine will result in characteristic isotopic patterns for fragments containing these atoms.
FAQ 4: How can NMR spectroscopy help me distinguish between the isomers?
Answer: NMR spectroscopy, particularly 1H and 19F NMR, is invaluable for differentiating regioisomers. The chemical shifts and coupling constants of the aromatic protons and the fluorine atom are highly sensitive to the substitution pattern.
| Technique | Expected Observations for Major Product (F replaced) | Expected Observations for Byproducts |
| 1H NMR | Two doublets in the aromatic region. The proton ortho to the nitro group will be the most downfield.[1] | Different splitting patterns and chemical shifts due to the altered positions of the substituents. |
| 13C NMR | Carbons attached to electronegative atoms (halogens, nitro group, and the nucleophile) will have distinct chemical shifts.[6] | The chemical shifts of the aromatic carbons will vary significantly between isomers. |
| 19F NMR | The 19F signal of the starting material will disappear, and no new 19F signal will be present in the product. | A signal corresponding to the fluorine atom will be present, but its chemical shift and coupling to adjacent protons will differ from the starting material. |
FAQ 5: I am observing a significant amount of a byproduct with a lower molecular weight, and my reaction mixture turned a different color (e.g., reddish-brown). What could this be?
Answer: This strongly suggests the reduction of the nitro group to an amine. This is a common side reaction, especially if your reaction conditions (e.g., certain nucleophiles, metal catalysts, or prolonged heating) can facilitate reduction.
Troubleshooting Steps:
-
Confirm by MS: Look for a molecular ion that is 30 mass units lower than your expected product (loss of two oxygen atoms and gain of two hydrogen atoms).
-
Modify Reaction Conditions:
-
If using a thiol nucleophile, ensure the reaction is run under an inert atmosphere to prevent oxidative coupling and other side reactions.
-
Avoid overly harsh reducing conditions.
-
Consider alternative, milder bases.
-
-
Purification: The resulting aniline derivative will have different polarity and can likely be separated from your desired product by column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) as a base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in DMF or DMSO.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Method Development for Product and Byproduct Analysis
Objective: To achieve baseline separation of the starting material, major product, and potential regioisomeric byproducts.
Initial Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a 50:50 mixture of A and B, and gradually increase the proportion of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm[4]
-
Injection Volume: 10 µL
Optimization:
-
Adjust the gradient slope and initial mobile phase composition to improve the resolution between closely eluting peaks.
-
If co-elution persists, consider a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
References
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5-Chloro-2-fluoroaniline hydrochloride. Retrieved from [Link]
-
Varian, Inc. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Retrieved from [Link]
-
Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Retrieved from [Link]
-
Filo. (2024, December 10). Choose the compound in each of the following pairs that reacts faster wit. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Cherry. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. 5-Bromo-3-chloro-2-fluoroaniline | 1517200-74-6 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 3-Bromo-5-Chloro-2-fluoroaniline hydrochloride [myskinrecipes.com]
Technical Support Center: Synthesis and Purification of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically achieved through the nitration of 1-Bromo-3-chloro-5-fluorobenzene, can stem from several factors.[1] The primary reasons often revolve around incomplete reaction, side reactions, or loss of product during workup and purification.
Causality and Remediation:
-
Inadequate Nitrating Agent Activity: The nitration reaction relies on the generation of the electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] If the acids are not sufficiently concentrated or have absorbed atmospheric moisture, the concentration of the nitronium ion will be reduced, leading to an incomplete reaction.
-
Solution: Always use fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%). Keep the acid containers tightly sealed to prevent moisture absorption.
-
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction.[1] If the temperature is too low, the reaction rate will be slow, resulting in an incomplete reaction within the given timeframe. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts, including dinitrated species, which will lower the yield of the desired mononitrated product.[1]
-
Solution: Maintain strict temperature control throughout the reaction. A typical temperature range for the nitration of deactivated aromatic rings is between 0°C and room temperature. Use an ice bath to manage the initial exothermic reaction and then allow the reaction to proceed at a controlled temperature.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.
-
-
Product Loss During Workup: The product can be lost during the aqueous workup if not performed carefully.
-
Solution: After quenching the reaction with ice water, ensure thorough extraction of the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to maximize recovery.
-
Q2: I am observing significant amounts of impurities in my crude product. What are these impurities and how can I minimize their formation?
A2: The primary impurities in the synthesis of this compound are typically isomeric byproducts. The directing effects of the three different halogens on the precursor ring can lead to a mixture of nitro-isomers, which are often difficult and expensive to separate.[1]
Understanding Isomer Formation:
The bromine, chlorine, and fluorine atoms on the precursor, 1-Bromo-3-chloro-5-fluorobenzene, are all ortho-, para-directing groups.[1] However, their electronic and steric effects will influence the position of the incoming nitro group. The desired product is formed by nitration at the C2 position. Other isomers can form due to nitration at other available positions on the aromatic ring.
Strategies to Minimize Impurities:
-
Regioselective Control: The choice of nitrating agent and reaction conditions can influence the regioselectivity. While the mixed acid system (HNO₃/H₂SO₄) is standard, exploring alternative nitrating systems might offer better selectivity in some cases.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly to the solution of the starting material while maintaining a low temperature. This helps to control the exotherm and can improve selectivity by minimizing side reactions.
-
Use of High-Purity Starting Materials: Ensure the starting material, 1-Bromo-3-chloro-5-fluorobenzene, is of high purity to avoid introducing impurities from the outset.
Q3: The purification of my product by recrystallization is proving difficult, with low recovery and persistent impurities. What can I do?
A3: Fractional crystallization is a common method for purifying isomers by exploiting differences in their solubility in a particular solvent.[1] Challenges in this step often arise from the selection of an inappropriate solvent or suboptimal crystallization conditions.
Optimizing Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For halogenated nitrobenzenes, common solvents for recrystallization include ethanol, methanol, and isopropanol. It may be necessary to use a solvent pair (e.g., ethanol/water) to achieve the desired solubility profile.
-
Protocol: Perform small-scale solvent screening to identify the optimal solvent or solvent system. Test the solubility of your crude product in various solvents at both room temperature and their boiling points.
-
-
Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
Alternative Purification Technique: If recrystallization fails to provide the desired purity, column chromatography is a viable alternative, especially for laboratory-scale preparations where high purity is essential.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and strategically sound route involves the regioselective nitration of a pre-existing trihalogenated benzene ring, specifically 1-Bromo-3-chloro-5-fluorobenzene.[1] Introducing the nitro group at a later stage is generally preferred because the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would make subsequent halogenation steps challenging.[1]
Q2: What are the key safety precautions I should take during this synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Always add the nitrating agent slowly and with efficient cooling.
-
Halogenated Organic Compounds: The product and its precursors are halogenated organic compounds, which should be handled with care. Avoid inhalation and skin contact.
Q3: How can I effectively monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Experimental Protocols
Synthesis of this compound
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
In a separate flask, dissolve 1-Bromo-3-chloro-5-fluorobenzene in a minimal amount of concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of the starting material, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain the pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution.[1] |
| Reaction Temperature | 0°C to Room Temperature | Controls the exothermic nature of the reaction, preventing over-nitration and byproduct formation.[1] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of starting material consumption to determine reaction completion. |
| Purification Method | Fractional Crystallization | Separates the desired product from isomeric impurities based on differences in solubility.[1] |
| Recrystallization Solvent | Ethanol, Methanol, or Isopropanol | Provides good solubility at high temperatures and poor solubility at low temperatures for efficient crystallization. |
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
References
Sources
stability of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene under various reaction conditions
Technical Support Center: 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Welcome to the technical support guide for this compound (CAS No. 1642542-05-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for handling this versatile but reactive intermediate. The complex substitution pattern on this molecule creates a unique electronic environment, making it a valuable building block but also susceptible to specific degradation pathways under common laboratory conditions. This guide explains the causality behind its reactivity and provides validated protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a polyhalogenated nitrobenzene derivative, and its stability is dominated by the strong electron-withdrawing nature of the nitro group and the three different halogen substituents.[1] While stable under normal storage conditions, it is sensitive to heat, light, strong bases, and certain reducing agents.[2] The primary mode of reactivity and potential degradation is through Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the halogens. The nitro group can also be readily reduced, which opens up further synthetic transformations.[1]
Q2: How should I properly store this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent potential reactions with atmospheric moisture and oxygen. It is listed as being sensitive to light, heat, and oxygen.[2]
Q3: What are the main degradation pathways I should be aware of?
The two most significant reaction pathways that can be considered degradation if unintended are:
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring is activated towards attack by nucleophiles.[1][3] Common laboratory nucleophiles like hydroxide, alkoxides, amines, or even solvents like DMF at elevated temperatures can displace the halogen atoms.
-
Hydrodehalogenation during Nitro Reduction: During the reduction of the nitro group to an amine, the halogen substituents (especially bromine and chlorine) can be reductively cleaved, leading to undesired byproducts.[4][5] This is particularly common with highly active catalysts like Palladium on carbon (Pd/C).[5]
Troubleshooting Guide: Experimental Challenges
Problem 1: My reaction is showing multiple unexpected byproducts, and I suspect decomposition. What is the likely cause?
Root Cause Analysis: The formation of multiple byproducts often points to unintended Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned ortho and para to the halogens, makes the aromatic ring highly susceptible to nucleophilic attack.[1][6]
Common Culprits:
-
Basic Reaction Conditions: The presence of strong or even moderate bases (e.g., carbonates, hydroxides, amines) can readily initiate SNAr.
-
Nucleophilic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols can act as nucleophiles, especially at elevated temperatures.
-
Reagents: Your primary reagent or its counter-ion might be more nucleophilic than anticipated.
Troubleshooting Steps:
-
Analyze Reaction Conditions: Scrutinize your protocol for any sources of nucleophiles. Is your base necessary? Can a non-nucleophilic base (e.g., Proton Sponge) be used instead?
-
Solvent Choice: If possible, switch to a non-nucleophilic solvent like Dioxane, Toluene, or Acetonitrile. If a polar aprotic solvent is required, ensure the reaction temperature is kept as low as possible.
-
Temperature Control: Run the reaction at a lower temperature. SNAr reactions are often highly temperature-dependent.
The diagram below illustrates the positions on the ring activated for SNAr. The carbon atoms bonded to the halogens are electron-deficient and thus primary sites for nucleophilic attack.
Caption: Workflow for selecting a nitro reduction method to avoid dehalogenation.
Problem 3: My compound is discoloring (e.g., turning yellow or brown) upon storage or during workup. What does this indicate and how can I mitigate it?
Root Cause Analysis: Discoloration is often a sign of decomposition, which can be triggered by light or heat. Halonitrobenzenes can undergo photochemical reactions, leading to dehalogenation or other rearrangements. [7][8]The compound is noted to be sensitive to light and heat. [2]Thermal decomposition at high temperatures during purification (e.g., distillation) can also occur, potentially releasing acidic gases like HF, HCl, or HBr. [9] Mitigation Strategies:
-
Photochemical Degradation:
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Perform workup and purification steps away from direct sunlight or strong artificial light.
-
Store the final product in an amber vial or opaque container.
-
-
Thermal Degradation:
-
Avoid excessive heating during reactions and workup. Use a water bath for controlled heating.
-
If purification by chromatography is performed, do not let the column run dry or overheat.
-
For solvent removal, use a rotary evaporator at the lowest practical temperature and pressure. Avoid using a high-temperature heating bath.
-
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the reduction of this compound to the corresponding aniline while preserving the halogen substituents.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in Ethanol or Ethyl Acetate.
-
In a separate beaker, dissolve Tin(II) chloride dihydrate in a minimal amount of concentrated HCl. Caution: This is an exothermic process.
-
Add the SnCl₂/HCl solution dropwise to the solution of the nitro compound at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. The tin salts will precipitate as tin(IV) hydroxide (a white solid). Caution: This is a highly exothermic neutralization.
-
Filter the resulting slurry through a pad of celite to remove the inorganic salts, washing the filter cake with the extraction solvent (DCM or EtOAc).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product.
References
-
Photoelectrochemical reduction of p-halonitrobenzenes. (1993). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Photoelectrochemical reduction of meta-halonitrobenzenes and related species. (1994). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
1-bromo-3-chloro-5-nitro-benzene. (2024). ChemBK. [Link]
-
Selective Hydrogenation of Halonitrobenzenes. (2012). ResearchGate. [Link]
-
Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. (2022). Applied and Environmental Microbiology. [Link]
-
Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. (n.d.). PubChem. [Link]
-
1-BROMO-2-CHLORO-5-FLUORO-3-NITROBENZENE, 95% Purity. (n.d.). CP Lab Safety. [Link]
- Hydrogenation of halonitrobenzenes without dehalogenation. (1991).
-
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. (n.d.). PubChem. [Link]
-
Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. (n.d.). MDPI. [Link]
-
A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.). Hughes Associates, Inc. [Link]
-
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. (n.d.). PubChem. [Link]
-
Thermal stability of halogenase and flavin reductase enzymes determined... (n.d.). ResearchGate. [Link]
-
The correct order of the thermal stability of hydrogen halides. (2023). YouTube. [Link]
Sources
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photoelectrochemical reduction of p-halonitrobenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Photoelectrochemical reduction of meta-halonitrobenzenes and related species - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. nist.gov [nist.gov]
Technical Support Center: Purification of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. This document is designed for chemistry professionals engaged in pharmaceutical, agrochemical, and specialty chemical synthesis. The purity of this key building block is paramount for ensuring the success of subsequent reactions and the quality of the final product. This guide provides in-depth, field-tested protocols and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter during purification.
Compound Profile & Physical Properties
Before beginning any purification protocol, it is essential to be familiar with the physical and chemical properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| Synonym | 3-bromo-5-chloro-4-fluoronitrobenzene | ChemScene[1] |
| CAS Number | 1330583-70-4 | ChemScene[1] |
| Molecular Formula | C₆H₂BrClFNO₂ | ChemScene[1] |
| Molecular Weight | 254.44 g/mol | ChemScene[1] |
| Appearance | Typically a yellow solid | ChemBK[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | ChemBK[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound sample?
Answer: The impurity profile is heavily dependent on the synthetic route, which typically involves the regioselective nitration of a trihalogenated benzene precursor.[3]
Common Impurities Include:
-
Unreacted Starting Materials: Such as 1-bromo-3-chloro-5-fluorobenzene if it was the precursor for the nitration step.[3]
-
Positional Isomers: Nitration of a substituted benzene ring can sometimes yield isomers where the nitro group is at a different position. The directing effects of the existing halogens strongly influence the outcome, but minor isomers can still form.
-
Residual Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration and can persist in the crude product if not properly quenched and washed.[3]
-
Byproducts of Side Reactions: Over-nitration or degradation of starting materials or the product under harsh reaction conditions can lead to various unwanted compounds.
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
Answer: A quick purity assessment is crucial for selecting the appropriate purification strategy. Thin-Layer Chromatography (TLC) is the most common and effective method for this.
Principle of TLC: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (solvent system). The polarity of the compounds determines their retention factor (Rƒ).
Quick Protocol: Analytical TLC
-
Prepare Sample: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Select Mobile Phase: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). A 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate is often effective for compounds of this type.
-
Spot Plate: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The product, being a nitroaromatic compound, should be UV active.
-
Analyze: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Rƒ value can be used to optimize the solvent system for column chromatography.
Purification Strategy Workflow
The choice between purification methods depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.
Caption: General workflow for the purification of the target compound.
Detailed Purification Protocols & Troubleshooting
Q3: My main impurities are isomers. What is the best method to remove them?
Answer: For separating isomers, fractional crystallization (recrystallization) is often the most effective and scalable method.[3] This technique leverages subtle differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system.[3]
Protocol: Recrystallization from Ethanol
Principle: The crude product is dissolved in a minimum amount of hot solvent. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the more soluble impurities remain in the mother liquor.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube and add ethanol dropwise. Heat gently. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is a common choice for compounds of this nature.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until all the solid dissolves. Add more solvent in small portions if needed, but avoid using a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. Add more solvent to the hot mixture and reheat until the oil dissolves completely, then attempt to cool again slowly.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute, or crystallization is not initiating. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, boil off some of the solvent to increase the concentration and cool again. Seeding with a previously obtained pure crystal can also induce crystallization.
-
Q4: I need very high purity (>99%) for my next step. How should I proceed?
Answer: For achieving very high purity, especially when impurities have similar polarities to the product, column chromatography using silica gel is the recommended method.[3]
Protocol: Silica Gel Column Chromatography
Principle: The crude mixture is loaded onto a column of silica gel (stationary phase) and eluted with a solvent system (mobile phase). Compounds separate based on their affinity for the stationary phase; more polar compounds move slower, while less polar compounds elute faster.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
Step-by-Step Procedure:
-
Solvent System Selection: Use TLC to determine the optimal solvent system. The ideal system gives the target compound an Rƒ value of ~0.3. A mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar solvent (hexanes). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate (gradient elution) or use a pre-determined isocratic mixture.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Column Chromatography
-
Problem: Poor separation or overlapping bands.
-
Cause & Solution: The column may be overloaded, or the solvent system is not optimal. Use less crude material relative to the amount of silica gel. Optimize the solvent system using TLC to achieve better separation between the spots. A shallower solvent gradient can also improve separation.
-
-
Problem: The compound is not eluting from the column.
-
Cause & Solution: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase until the compound begins to move down the column.
-
Safety Information
-
Hazard: Halogenated nitroaromatic compounds are generally irritating and potentially toxic.[2] They can be harmful if inhaled, swallowed, or absorbed through the skin.
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.
References
-
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem. PubChem. Available at: [Link]
-
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664 - PubChem. PubChem. Available at: [Link]
-
1-bromo-3-chloro-5-nitro-benzene - ChemBK. ChemBK. Available at: [Link]
-
m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene (hereafter referred to as the target compound) from nitrobenzene, as illustrated below. H H. NO2 NH2 Sn - Chegg. Chegg. Available at: [Link]
-
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem. PubChem. Available at: [Link]
- JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents. Google Patents.
-
1-Bromo-3-fluoro-5-nitrobenzene | C6H3BrFNO2 | CID 15020157 - PubChem. PubChem. Available at: [Link]
-
1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem. PubChem. Available at: [Link]
Sources
Technical Support Center: Alternative Workup Procedures for Reactions Involving 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and alternative workup procedures for reactions involving the highly functionalized aromatic building block, 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. The unique substitution pattern of this compound presents specific challenges and opportunities in synthetic chemistry, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound in SNAr reactions?
A1: The reactivity of this substrate is dominated by the powerful electron-withdrawing nitro group (-NO₂), which significantly activates the aromatic ring towards nucleophilic attack.[1][2] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The stability of this intermediate is key.
In this specific molecule, the fluorine atom at the C-2 position is the most likely leaving group in an SNAr reaction. This is due to two main factors:
-
Position: The fluorine is ortho to the strongly activating nitro group, which provides powerful resonance stabilization to the Meisenheimer complex.[2][3]
-
Electronegativity: The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. In the context of SNAr, the C-F bond is often the most labile, contrary to what is observed in SN1 and SN2 reactions.[5][6]
The bromine and chlorine atoms are meta to the nitro group and are therefore significantly less activated towards direct displacement.[3][7]
Q2: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A2: Low reactivity in this system can often be attributed to insufficient reaction conditions to overcome the activation energy barrier. Here are several factors to consider and troubleshoot:
-
Base Strength: Many amine nucleophiles require a base to deprotonate them, increasing their nucleophilicity, or to scavenge the HX byproduct. If you are using a mild base (e.g., K₂CO₃) and observing low conversion, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the nucleophile.[3]
-
Solvent Choice: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents such as DMSO, DMF, or NMP are ideal as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus maximizing its reactivity.[3] If you are using a less polar solvent like THF or acetonitrile, switching to a higher-boiling polar aprotic solvent is recommended.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at or near room temperature, a significant increase in temperature (e.g., 80-150 °C) is often necessary. The use of a sealed tube or microwave reactor can facilitate reaching these temperatures safely and can dramatically reduce reaction times.[3]
Q3: After my reaction, I have a complex mixture of regioisomers. Why is this happening and how can I purify my desired product?
A3: While the C-F bond is the most activated site, under harsh reaction conditions (e.g., very high temperatures, very strong and hindered bases), you may observe substitution at the other halogenated positions or even side reactions involving the nitro group. The formation of isomeric byproducts necessitates a robust purification strategy.
Fractional crystallization is a primary technique to separate isomers, exploiting differences in solubility and crystal lattice energy.[1] By carefully selecting a solvent (or a solvent system like ethanol/water) and controlling the temperature, the less soluble isomer can be selectively crystallized.[1]
If crystallization is ineffective, column chromatography is the method of choice.[8] A systematic approach to developing a chromatographic separation is outlined in the troubleshooting section below.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific problems encountered during the workup and purification of products derived from this compound.
Issue 1: Persistent Emulsions During Aqueous Workup
Causality: The presence of both polar (nitro) and non-polar (halogenated aromatic ring) functionalities in the product, along with potentially basic reaction residues (e.g., amines), can lead to the formation of stable emulsions during liquid-liquid extraction.[9]
Standard Protocol:
-
Quench the reaction mixture by pouring it onto ice-water.
-
Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[10][11]
-
Wash sequentially with water, a mild acid (if basic nucleophiles were used), saturated aqueous sodium bicarbonate, and finally, brine.[8][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[8]
Alternative Workup Procedure:
-
Brine Addition: Before extraction, add a significant amount of saturated brine to the quenched reaction mixture. This increases the ionic strength of the aqueous layer, which can help to break up emulsions by decreasing the mutual solubility of the organic and aqueous phases.[9]
-
Filtration through Celite®: If an emulsion persists, pass the entire mixture through a pad of Celite® or glass wool using vacuum filtration. This can often break the emulsion by disrupting the interface.[9]
-
Centrifugation: For smaller scale reactions, transferring the emulsified mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Solvent Modification: If using ethyl acetate, try switching to a less polar solvent like diethyl ether or a denser solvent like dichloromethane for the extraction.
Issue 2: Difficulty Removing Unreacted Starting Material
Causality: The starting material, this compound, is a relatively non-polar solid. If your product has similar polarity, co-elution during column chromatography can be a significant issue.
Alternative Workup & Purification Strategy:
-
Selective Reaction: Consider driving the reaction to full conversion, even if it means some byproduct formation, which may be easier to separate. Monitor the reaction closely by TLC or LC-MS.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A systematic approach to solvent screening is crucial.
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good for recrystallization.
-
If the solid is insoluble, heat the tube gently. If it dissolves when hot, it's a good candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath to induce crystallization. The best solvent will provide a high recovery of pure crystals.[8]
Issue 3: Acidic or Basic Impurities Complicating Purification
Causality: Residual acids from the reaction (if applicable) or basic starting materials/byproducts (e.g., amines) can cause streaking on silica gel columns and interfere with crystallization. A thorough washing sequence is critical.[10]
Enhanced Aqueous Wash Protocol:
The standard protocol involves washing with a base like sodium bicarbonate to remove acids.[10] For removing basic impurities, an acidic wash is required.
-
After extraction into an organic solvent, wash the organic layer 2-3 times with 1 M HCl or 10% aqueous copper (II) sulfate. The copper sulfate solution is particularly effective for removing primary and secondary amines, as it forms a complex that partitions into the aqueous layer.[12]
-
Next, wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release CO₂ gas.[9]
-
Follow with a water wash and then a brine wash to remove the bulk of the dissolved water before drying.[10]
Experimental Workflows & Data
General SNAr Workup Workflow
The following diagram illustrates a typical decision-making process for the workup of an SNAr reaction involving this compound.
Caption: Decision workflow for SNAr reaction workup.
Solubility Characteristics
Understanding the solubility of this compound and its derivatives is crucial for both reaction setup and purification.
| Solvent Class | Example Solvents | Solubility of this compound | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent reaction solvents for SNAr, but can be difficult to remove during workup.[13] |
| Polar Protic | Ethanol, Isopropanol | Moderate, increases with heat | Often used for recrystallization.[13] |
| Ethers | Diethyl Ether, THF | Moderate | Good for extraction and chromatography. |
| Halogenated | Dichloromethane (DCM) | Good | Useful for extraction, especially when emulsions are an issue. |
| Aromatic | Toluene, Xylene | Good, increases with heat | Can be used for reaction and recrystallization. |
| Non-Polar | Hexane, Pentane | Very Low | Useful as an anti-solvent for precipitation or for washing crude product to remove non-polar impurities. |
This table is a qualitative guide based on the general properties of polyhalogenated nitroaromatic compounds.[13][14]
Troubleshooting Logic for Column Chromatography
Caption: Logic for chromatography method development.
References
-
ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
Doubtnut. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. Retrieved from [Link]
-
Chegg. (2020, October 28). This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene.... Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exotherms in the Scale-Up Synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. The nitration of the 1-Bromo-3-chloro-2-fluorobenzene precursor is a critical, yet hazardous, step due to its highly exothermic nature. This document provides in-depth technical guidance, troubleshooting protocols, and scale-up considerations to ensure this reaction is performed safely and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis.
Q1: What is the primary safety concern with this synthesis? A1: The primary safety concern is the nitration step, which is a highly exothermic reaction.[1][2] If not properly controlled, the heat generated can exceed the cooling capacity of the system, leading to a rapid increase in temperature and pressure. This phenomenon, known as a thermal runaway, can result in vigorous decomposition, release of toxic gases (such as nitrogen dioxide), and potentially an explosion.[2][3]
Q2: Why is a mixed acid (HNO₃/H₂SO₄) system used for nitration? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5][6] The nitronium ion is the active electrophile that attacks the aromatic ring.[4][5][7] This mixed acid system allows the reaction to proceed at a much faster and more efficient rate than with nitric acid alone.[3]
Q3: What are the critical process parameters that must be controlled? A3: The most critical parameters are:
-
Temperature: Must be kept low and stable, typically between 0-10 °C.
-
Rate of Addition: The nitrating agent must be added slowly and controllably.
-
Agitation: Efficient and constant stirring is essential to ensure homogenous mixing and prevent localized hot spots.[8]
Q4: How does the existing substitution pattern on the benzene ring influence the reaction? A4: The starting material, 1-Bromo-3-chloro-2-fluorobenzene, has three halogen substituents. Halogens are generally ortho-, para-directing but deactivating towards further electrophilic substitution. The combined directing effects of the bromine, chlorine, and fluorine atoms will guide the incoming nitro group to the C5 position, making the reaction regioselective.
Part 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to specific problems that may be encountered during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: During the addition of the nitrating mixture, the internal temperature of my reaction began to rise rapidly and did not respond to the cooling bath. What should I do, and what caused this?
Answer:
Immediate Actions:
-
STOP THE ADDITION: Immediately cease adding the nitrating agent.[9]
-
MAXIMIZE COOLING: If possible, enhance the cooling capacity. For example, add more dry ice or a colder solvent to the external cooling bath.
-
ALERT PERSONNEL: Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency protocols.
-
EMERGENCY QUENCH (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[8] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic and should only be performed as a final measure with appropriate safety shields and personal protective equipment (PPE) in place.[8]
Root Cause Analysis & Preventative Measures:
| Potential Cause | Scientific Explanation | Preventative Action |
| Rapid Addition of Nitrating Agent | The rate of heat generation from the exothermic reaction surpassed the rate of heat removal by the cooling system.[1][8] | Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition. Continuously monitor the internal temperature and stop the addition if it exceeds the set limit.[1] |
| Inadequate Cooling | The cooling bath's temperature was too high or its thermal mass was insufficient to absorb the heat produced. | Ensure the cooling bath is maintained at the target temperature (e.g., 0 °C or lower with an ice-salt bath) before starting the addition. Use a sufficiently large cooling bath. |
| Poor Agitation/Stirring | Inefficient mixing leads to localized areas of high reactant concentration ("hot spots"), where the reaction rate and heat generation are dangerously high.[8][9] These hot spots can initiate a runaway reaction that propagates through the bulk mixture. | Use an overhead mechanical stirrer for larger volumes to ensure vigorous and efficient mixing. A magnetic stir bar may be insufficient for viscous mixtures or larger flasks. Ensure the stir speed is adequate to create a vortex. |
| Accumulation of Reagents | If the initial reaction temperature is too low, the nitration rate can be deceptively slow, leading to a buildup of unreacted nitrating agent. A subsequent, small increase in temperature can then trigger a sudden, violent reaction of the accumulated reagents.[8] | Maintain the temperature within the optimal range (e.g., 0-5 °C) from the start. A slight, controlled exotherm should be observable upon initial addition, confirming the reaction has initiated. |
Issue 2: Low Yield or Incomplete Conversion
Question: My reaction proceeded safely, but after workup, the yield of this compound was very low. TLC/GC analysis showed a significant amount of unreacted starting material. What went wrong?
Answer:
| Potential Cause | Scientific Explanation | Corrective Action |
| Reaction Temperature Too Low | While necessary for safety, an excessively low temperature can drastically reduce the reaction rate, preventing it from reaching completion within the allotted time.[7] | Gradually increase the reaction temperature in small increments (e.g., to 5-10 °C) while carefully monitoring for any significant exotherm.[7] Extend the reaction time and monitor progress by TLC or GC analysis. |
| Insufficient Nitrating Agent | An insufficient molar equivalent of the nitronium ion was generated to fully convert the starting material. | Ensure the correct stoichiometry is used. Typically, a slight excess (1.1-1.2 equivalents) of nitric acid is employed. |
| Poor Solubility/Mixing | If the aromatic substrate is not fully dissolved or the two phases (if applicable) are not mixing efficiently, the reaction can only occur at the interface, leading to a slow and incomplete reaction.[7][8] | While co-solvents are not common in mixed acid nitrations, ensuring vigorous agitation is paramount to maximize the interfacial area.[7] |
| Premature Workup | The reaction was stopped and quenched before it had proceeded to completion. | Always monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). Do not proceed with the workup until the starting material has been consumed. |
Issue 3: Formation of Impurities
Question: My final product is contaminated with significant impurities, possibly dinitrated byproducts. How can I prevent this?
Answer:
| Potential Cause | Scientific Explanation | Corrective Action |
| High Reaction Temperature | Elevated temperatures increase the reaction rate and can provide sufficient energy to overcome the activation barrier for a second nitration, leading to the formation of dinitro- and other over-nitrated products.[10] | Strictly maintain the reaction temperature below the recommended maximum (e.g., 10 °C). The risk of side reactions increases significantly at higher temperatures.[5] |
| Incorrect Stoichiometry | Using a large excess of the nitrating agent can drive the reaction towards multiple nitrations, especially if the temperature is not well-controlled. | Use only a slight excess of the nitrating agent (e.g., 1.1 equivalents of HNO₃). |
| Localized Hot Spots | Even if the bulk temperature is low, poor mixing can create localized regions of high temperature where side reactions can occur. | Ensure vigorous and efficient agitation throughout the entire reaction duration. |
Part 3: Experimental Protocol & Scale-Up
Laboratory-Scale Synthesis Protocol (Illustrative)
Safety Precaution: This reaction must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. An emergency quench bath (ice/water) and a base for neutralization should be readily accessible.
-
Reactor Setup: Equip a three-necked round-bottom flask with an overhead mechanical stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., ice-salt bath).
-
Substrate Preparation: Charge the flask with 1-Bromo-3-chloro-2-fluorobenzene (1.0 eq) and concentrated sulfuric acid (e.g., 3-4 volumes relative to the substrate). Begin stirring and cool the mixture to 0 °C.
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 1 volume). Caution: This mixing is exothermic. Allow this mixture to cool to 0 °C before use.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over 1.5-2 hours.[8] CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition.[8] If the temperature rises above 5 °C, immediately stop the addition and wait for it to cool before resuming.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.
-
Isolation & Purification: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualization: Reaction Workflow
Caption: Workflow for the nitration of 1-Bromo-3-chloro-2-fluorobenzene.
Scale-Up Considerations
Scaling this reaction requires more than simply increasing reagent quantities.[11] The primary challenge is managing heat transfer, as the surface-area-to-volume ratio decreases significantly as the vessel size increases.[10][12]
-
Heat Transfer: The volume of the reaction (heat generation) increases by the cube of the reactor's radius, while the heat transfer area (cooling) only increases by the square of the radius.[12] This means a lab-scale reaction that is easily controlled may become uncontrollable in a large reactor. Pilot-scale trials are essential to validate cooling capacity.[11][13]
-
Mixing: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to the formation of dangerous hot spots. The impeller design, baffle placement, and agitation speed must be carefully engineered for the larger scale.
-
Reagent Addition: The duration of the nitrating agent addition must be extended significantly at a larger scale to match the reduced cooling efficiency.
-
Calorimetry Studies: Before attempting a large-scale run, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies are highly recommended.[13] These studies quantify the heat of reaction and help determine the maximum safe addition rate and necessary cooling performance.
-
Continuous Flow Reactors: For industrial-scale production, switching from batch to continuous flow processing is a superior strategy for managing highly exothermic reactions.[8][14] The high surface-area-to-volume ratio of microreactors or flow reactors provides exceptional heat transfer, allowing for better temperature control and inherently safer operation.[2][3]
Visualization: Troubleshooting a Thermal Event
Caption: Decision tree for managing an unexpected exotherm.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
- Unknown. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Noah Chemicals. (2016, August 19). Safety Considerations for Scaling Up Production Capabilities.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- PMC - NIH. (2014, February 14). Continuous flow nitration in miniaturized devices.
- Benchchem. (n.d.). Managing exothermic reactions during the nitration of trifluoromethoxybenzene.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
- Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
Sources
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challenges and solutions in the regioselective functionalization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Welcome to the dedicated technical support guide for navigating the complexities of regioselective functionalization of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, building block in their synthetic endeavors. Here, we dissect common experimental hurdles and provide scientifically grounded solutions in a direct question-and-answer format, supplemented with detailed troubleshooting protocols.
Understanding the Substrate: A Game of Selectivity
This compound is a highly functionalized aromatic scaffold where the interplay of steric and electronic effects governs the reactivity of each position. The strong electron-withdrawing nitro group significantly activates the ring for nucleophilic aromatic substitution (SNAr), while the distinct electronic properties of the three different halogen atoms (Br, Cl, F) open avenues for selective cross-coupling and metallation reactions. Mastering the regioselectivity is paramount to harnessing the full synthetic potential of this molecule.
Frequently Asked Questions (FAQs)
Q1: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is most likely to be displaced?
A1: The fluorine atom at the C2 position is the most susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[1][2] The stability of this intermediate is key. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the C2 carbon exceptionally electrophilic. Furthermore, the negative charge of the Meisenheimer complex is effectively stabilized by the adjacent electron-withdrawing nitro group. The established reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is counterintuitive to the C-X bond strength but is dictated by the stability of the intermediate.[1]
Q2: I am attempting a Suzuki-Miyaura coupling. At which position will the reaction selectively occur?
A2: The Suzuki-Miyaura coupling will preferentially occur at the C1 position, displacing the bromine atom. The selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the oxidative addition step.[3][4] The C-Br bond is weaker than the C-Cl and C-F bonds, making it more susceptible to oxidative addition to the Pd(0) catalyst. The general reactivity trend for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[5][6] Therefore, by carefully selecting the catalyst, ligands, and reaction conditions, a high degree of regioselectivity for the C-Br bond can be achieved.
Q3: Is it possible to functionalize one of the C-H positions directly?
A3: Yes, selective functionalization of the C-H bond at the C4 position is feasible through a directed ortho-lithiation strategy. The fluorine atom at C2 can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7] The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent at the C4 position.
Troubleshooting Guides
Challenge 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: You are observing a mixture of products where both fluorine and chlorine have been substituted by the nucleophile, or even displacement of the nitro group.
Root Cause Analysis:
-
Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the displacement of the less reactive chlorine atom.
-
Nucleophile Hardness: "Hard" nucleophiles (e.g., alkoxides, hydroxide) tend to favor substitution at the most electrophilic site (C-F), while "softer" nucleophiles might exhibit less selectivity. In some highly activated systems, very strong and hard nucleophiles can even lead to the displacement of the nitro group.[8]
-
Solvent Polarity: The polarity of the solvent can influence the reactivity and selectivity of the nucleophile.[8]
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Lower the reaction temperature. Start at room temperature or even 0 °C and slowly warm if no reaction is observed. | Maximizes the kinetic difference in reactivity between the C-F and C-Cl bonds. |
| Nucleophile | If possible, use a "softer" nucleophile or moderate the reactivity of a "hard" nucleophile by using a weaker base or a sterically hindered variant. | Enhances selectivity by favoring the path of lower activation energy. |
| Solvent | Screen a range of aprotic polar solvents such as DMF, DMSO, and NMP. | Optimizes the solvation of the nucleophile and the Meisenheimer complex, potentially improving selectivity. |
Experimental Protocol: Selective SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine nucleophile (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Challenge 2: Lack of Selectivity in Suzuki-Miyaura Coupling
Symptom: Your reaction yields a mixture of the desired C-Br coupled product and the C-Cl coupled product, or even di-substituted products.
Root Cause Analysis:
-
Catalyst System: A highly active palladium catalyst, especially with bulky electron-rich phosphine ligands, might be reactive enough to facilitate oxidative addition into the stronger C-Cl bond, particularly at higher temperatures.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the slower coupling at the C-Cl position after the initial C-Br coupling is complete.
-
Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards di-substitution.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Catalyst/Ligand | Use a less reactive palladium source (e.g., Pd(PPh₃)₄) or a ligand that favors selectivity for C-Br oxidative addition. | Fine-tunes the catalytic activity to discriminate between the two halogen sites.[9] |
| Temperature | Maintain the lowest possible temperature that allows for efficient C-Br coupling (e.g., 80-90 °C). | Minimizes the rate of the undesired C-Cl coupling. |
| Boronic Acid | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. | Reduces the likelihood of a second coupling event. |
| Reaction Time | Carefully monitor the reaction and stop it once the starting material is consumed to prevent over-reaction. | Prevents the formation of di-substituted byproducts. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Visualizing Reaction Pathways
Caption: Decision workflow for regioselective functionalization.
Caption: Simplified SNAr mechanism highlighting the key intermediate.
References
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Dutov, M. D., Shevelev, S. A., Koshelev, V. N., Aleksanyan, D. R., Serushkina, O. V., Neverova, O. D., Kolvina, E. V., & Bobrov, E. S. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
- Schroeter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ChemInform, 36(25).
- ChemHelpASAP. (2020, February 2).
- Lee, V., Miller, Z. D., Boger, D. L., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10846–10925.
- Mąkosza, M., & Mąkosza, Z. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806.
-
ResearchGate. (n.d.). (a) Analysis of 1,2,3,5‐Tetrasubstituted Benzene Derivatives in.... Retrieved from [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
MDPI. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
SpringerLink. (n.d.). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
PubMed Central. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lund University Publications. (2023, September 15). Towards an operationally practical synthesis of benzene-1,2,4,5-tetracarbaldehyde : – a key building block for proposed electro-responsive materials. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube.
- Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube.
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Semantic Scholar. (2021, June 10). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Retrieved from [Link]
-
PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 8. Sci-Hub. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution / Mendeleev Communications, 2017 [sci-hub.st]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: An Integrated Analytical Approach
Introduction: The Analytical Imperative for a Complex Intermediate
In the landscape of pharmaceutical and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of final product safety and efficacy. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a highly functionalized aromatic compound, serving as a critical building block. Its complex substitution pattern, featuring four distinct functional groups, presents a significant analytical challenge. The synthesis of such a molecule can readily produce regioisomeric impurities—compounds with the same molecular formula but different arrangements of substituents. These isomers often possess similar physical properties, making their separation and quantification a non-trivial task.
This guide provides an in-depth comparison of analytical methodologies for the robust purity validation of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as defined by the International Council for Harmonisation (ICH).[1][2][3] Our objective is to equip researchers and drug development professionals with a comprehensive strategy that integrates orthogonal analytical techniques to ensure an unambiguous and reliable assessment of purity.
The Bedrock of Reliability: ICH Q2(R2) Validation Principles
Before delving into specific techniques, it is crucial to establish the framework that ensures our methods are "fit for purpose." The ICH Q2(R2) guideline provides a harmonized approach to validating analytical procedures.[2][3] The objective is to demonstrate, through rigorous experimental evidence, that a method is suitable for its intended use, whether it's for quantifying the main component (assay), detecting impurities, or confirming identity.[3][4]
Our comparative analysis will be framed around the core validation characteristics mandated by these guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[1][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[2]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, UV-active compound like this compound, RP-HPLC with UV detection is the primary and most indispensable technique for purity assessment and assay.[5]
Causality Behind the Choice:
-
Separation Principle: RP-HPLC separates compounds based on their polarity. The nonpolar stationary phase (typically C18) interacts with the analyte, and a polar mobile phase elutes the components. The rich functionality of our target molecule and its potential impurities provides sufficient polarity differences for effective separation.
-
Detection: The nitroaromatic structure contains a strong chromophore, making it highly responsive to UV detection. A wavelength of 254 nm is often a good starting point for such compounds.[5]
-
Versatility & Robustness: HPLC is a mature, highly reproducible technology suitable for routine quality control and is a cornerstone of regulatory submissions.[6]
Experimental Protocol: A Validated HPLC-UV Method
This protocol is a robust starting point, developed based on established methods for related nitroaromatic compounds.[7][8][9]
Instrumentation & Columns:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
Reagents & Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of Acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Acetonitrile and Water to cover the expected working range (e.g., 1 µg/mL to 200 µg/mL).
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the test sample and dissolve in 25.0 mL of Acetonitrile. Filter through a 0.45 µm syringe filter prior to injection.
HPLC Purity Validation Workflow
Caption: Workflow for HPLC method validation.
Data Presentation: HPLC Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) | Rationale & ICH Reference |
| Specificity | Peak for the main component is resolved from all impurity peaks (Resolution > 2). | Ensures the method can distinguish the analyte from potential impurities.[4] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Demonstrates a direct relationship between concentration and detector response.[1] |
| Range | 80% to 120% of the test concentration for assay. | Defines the interval of reliable quantification.[4] |
| Accuracy | 98.0% to 102.0% recovery for assay. | Confirms the method's results are close to the true value.[4] |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Measures the method's consistency and reproducibility.[2] |
| LOQ | Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10% | Defines the lowest level for reliable quantitative impurity analysis.[2] |
| Robustness | %RSD of results should remain within precision limits. | Proves the method's reliability under minor variations.[2] |
The Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Relying on a single analytical technique is insufficient for comprehensive purity validation. An orthogonal method, which separates components based on a different chemical or physical principle, is essential. For our analyte, GC-MS is the ideal confirmatory technique.[6][10]
Causality Behind the Choice:
-
Orthogonal Separation: GC separates compounds based on their volatility and interaction with the stationary phase, a fundamentally different mechanism from HPLC's polarity-based separation. This provides a powerful cross-check, as impurities that might co-elute in HPLC could be well-resolved in GC, and vice-versa.
-
Unambiguous Identification: The mass spectrometer provides structural information (mass-to-charge ratio and fragmentation pattern) for each separated component. This is invaluable for positively identifying known impurities and tentatively identifying unknown ones, something UV detection cannot do.
-
Sensitivity: GC-MS can offer excellent sensitivity, particularly for volatile and semi-volatile impurities that may be present at trace levels.[10]
Experimental Protocol: A GC-MS Method
Instrumentation:
-
GC System: Gas chromatograph with a split/splitless injector.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 450 amu.
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Acetone or Ethyl Acetate.
-
Working Solution: Dilute the stock solution to approximately 100 µg/mL for analysis.
GC-MS Impurity Identification Workflow
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
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- 7. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. researchgate.net [researchgate.net]
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene versus other halonitrobenzenes in cross-coupling reactions
An In-Depth Guide to the Chemoselective Cross-Coupling of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
For the modern researcher in synthetic and medicinal chemistry, polyhalogenated nitroaromatics are invaluable building blocks. Their utility, however, is directly tied to the ability to functionalize them with precision and predictability. This guide provides a comparative analysis of This compound , a uniquely substituted arene, in the context of palladium-catalyzed cross-coupling reactions. We will dissect its reactivity profile against other common halonitrobenzenes, offering a framework for predicting and exploiting its chemoselectivity. This discussion is grounded in established mechanistic principles and supported by experimental data from analogous systems, providing actionable insights for drug development professionals and synthetic chemists.
The Decisive Factors: Unpacking Reactivity in Polyhalogenated Nitroarenes
The success of any cross-coupling strategy on a multi-substituted ring hinges on understanding the interplay of electronic, steric, and bond-strength effects. In palladium-catalyzed cycles, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into a carbon-halogen (C-X) bond.[1] The facility of this step governs the overall reactivity and, in molecules with multiple halogens, the site of reaction.
1. Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity is the strength of the C-X bond. For aryl halides, this follows a well-established trend: C-I > C-Br > C-OTf > C-Cl >> C-F .[1][2][3] The weaker C-Br bond requires less energy to cleave, making it a more kinetically favorable site for oxidative addition compared to the stronger C-Cl and C-F bonds.
2. Electronic Effects of the Nitro Group: The nitro (–NO₂) group is a powerful electron-withdrawing group. Its presence significantly acidifies the aromatic ring, making all C-X bonds more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) center. In some cases, a nitro group can also exert a directing effect, favoring reaction at the ortho position.[4]
3. The Role of the ortho-Fluorine: While the C-F bond is typically inert under standard cross-coupling conditions, its presence is not passive. The high electronegativity of fluorine further polarizes the neighboring C-Br bond in this compound, potentially enhancing its reactivity.
Based on these principles, we can predict a clear reactivity hierarchy for this compound. The C-Br bond is overwhelmingly the most reactive site, followed by the C-Cl bond, with the C-F bond being the most robust. This inherent chemoselectivity is the molecule's greatest synthetic asset.
Caption: Predicted reactivity hierarchy for the carbon-halogen bonds.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of this reactivity, we will compare the expected performance of this compound with simpler, yet informative, halonitrobenzenes in cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a pillar of modern synthesis due to its mild conditions and high functional group tolerance.[3][5][6][7] For polyhalogenated substrates, it offers an excellent platform for selective functionalization.
The key to a successful Suzuki coupling is the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
When applying this to our target molecule, we can confidently predict that the reaction will occur exclusively at the C-Br bond under standard conditions. Comparing this to other substrates highlights the nuances of catalyst selection and reactivity.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane, 100 °C, 4h | 95 | N/A | [8] |
| 1-Chloro-3-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, t-BuOH, 100 °C, 12h | 88 | N/A | [5] |
| 1,3-Dibromo-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | ~80 | Mono-addition | [9] |
| This compound (Predicted) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane, 100 °C | >90 | Exclusive C-Br | (Extrapolated) |
Note: Data is compiled from various sources and serves to illustrate reactivity trends. Conditions are not always directly comparable.
The data shows that while both aryl bromides and chlorides can be effective coupling partners, bromides typically react faster and under milder conditions.[5][8] For a substrate like 1,3-dibromo-5-nitrobenzene, selective mono-functionalization is readily achieved.[9] By extension, this compound is an ideal substrate for a highly selective initial Suzuki coupling at the C-Br position, leaving the C-Cl bond intact for subsequent, more forcing, transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a motif prevalent in pharmaceuticals.[10][11][12] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[13]
The same principles of chemoselectivity apply. The oxidative addition of palladium into the C-Br bond is far more favorable than into the C-Cl bond. This allows for the selective introduction of an amine at the 1-position of our target molecule.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dibromo-5-nitrobenzene | Aniline | Pd(OAc)₂ / XPhos | NaOtBu, Toluene, 100 °C, 12-24h | 75-90 | Mono-addition | [14] |
| 1,3-Dibromo-5-nitrobenzene | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄, Dioxane, 100 °C, 12-24h | 80-95 | Mono-addition | [14] |
| Aryl Chlorides (General) | Various | Pd₂(dba)₃ / P(t-Bu...)₃N | NaOtBu, Dioxane, 80-100 °C | Good to High | N/A | [13] |
| This compound (Predicted) | Aniline | Pd(OAc)₂ / XPhos | NaOtBu, Toluene, 100 °C | >85 | Exclusive C-Br | (Extrapolated) |
The protocols for the mono-amination of 1,3-dibromo-5-nitrobenzene provide an excellent template for the selective amination of our target substrate.[14] The robust catalyst systems developed for aryl chlorides can be reserved for a second, sequential coupling at the C-Cl position if a di-functionalized product is desired.[13]
Other Cross-Coupling Reactions: Sonogashira and Negishi
The principles of reactivity extend to other important transformations:
-
Sonogashira Coupling: This reaction forms C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[15][16][17] The reactivity order of I > Br > Cl is strictly followed, making selective alkynylation at the C-Br bond of our target molecule highly feasible.[15]
-
Negishi Coupling: Employing an organozinc reagent, this reaction is known for its high functional group tolerance.[18][19] Palladium catalysts are generally preferred and will selectively activate the C-Br bond over the C-Cl and C-F bonds.[18][20]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems for the selective functionalization of this compound. They are based on established, high-yielding methods for analogous substrates.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To synthesize 3-chloro-2-fluoro-5-nitro-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
Objective: To synthesize N-(3-chloro-2-fluoro-5-nitrophenyl)aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube with a stir bar. Add the this compound.
-
Inert Atmosphere: Seal the tube. If not in a glovebox, evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene followed by aniline via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite®.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the target amine.
Conclusion
This compound is a highly valuable and versatile substrate for synthetic chemistry. Its utility is defined by a predictable and exploitable chemoselectivity in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-Br, C-Cl, and C-F bonds allows for the selective functionalization at the bromine-substituted position under standard catalytic conditions. This guide has demonstrated that by applying fundamental principles of reactivity and leveraging established protocols for analogous systems, researchers can confidently employ this building block for the sequential and site-selective construction of complex molecular architectures, paving the way for innovations in drug discovery and materials science.
References
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Cargill, M. R., et al. (2010). Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Schaub, T., et al. (2007). Catalytic C—C Bond Formation Accomplished by Selective C—F Activation of Perfluorinated Arenes. Angewandte Chemie International Edition. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
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O'Hara, F., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Djurdjevic, S., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. Available at: [Link]
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Royal Society of Chemistry. (2019). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
NROChemistry. (n.d.). Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic acids. Available at: [Link]
-
YouTube. (2025). Negishi Coupling Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]
-
National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]
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-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water. Available at: [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds Derived from 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural validation of novel compounds is a cornerstone of scientific rigor. Compounds derived from complex starting materials like 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene present unique analytical challenges due to the presence of multiple halogens and a strongly electron-withdrawing nitro group. This guide provides an in-depth, objective comparison of modern analytical techniques for the structural elucidation and purity assessment of such compounds, complete with experimental insights and supporting data.
The highly substituted and electron-deficient nature of the aromatic ring in derivatives of this compound necessitates a multi-faceted analytical approach. The presence of bromine, chlorine, and fluorine, each with unique isotopic patterns and nuclear spin properties, alongside the impact of the nitro group on the electronic environment, requires careful selection and application of spectroscopic and chromatographic techniques. This guide will explore the relative merits and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and chromatographic methods (HPLC and GC) in this context.
The Strategic Importance of the Starting Material
This compound is a valuable building block in synthetic organic chemistry. Its utility stems from the strategic placement of its functional groups, which allows for selective and sequential chemical transformations. The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr), while the different halogens can be selectively targeted in cross-coupling reactions. The nitro group can also be readily reduced to an amine, opening up a vast array of further chemical modifications.[1]
A Multi-Pronged Approach to Structural Validation
A robust structural validation workflow for novel derivatives of this starting material should not rely on a single technique. Instead, a combination of methods provides corroborating evidence, leading to an irrefutable structural assignment.
Caption: Integrated workflow for the synthesis and structural validation of novel compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the de novo structural determination of organic molecules in solution. For derivatives of this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a wealth of information about the molecular framework.
Causality Behind Experimental Choices in NMR:
The choice of NMR experiments is dictated by the unique composition of these molecules. The presence of a fluorine atom makes ¹⁹F NMR an indispensable tool, offering high sensitivity and a wide chemical shift range, which is highly sensitive to the local electronic environment.[2] 2D NMR techniques like COSY, HSQC, and HMBC are crucial for assembling the molecular puzzle by establishing through-bond connectivities.[3]
Hypothetical Case Study: A Suzuki Coupling Derivative
Let's consider a hypothetical derivative, 2-(4-methoxyphenyl)-1-bromo-3-chloro-5-nitro-benzene , synthesized via a Suzuki coupling reaction, replacing the fluorine atom.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will reveal the number of different proton environments. We would expect to see signals for the two aromatic protons on the original ring and the four protons on the newly introduced methoxyphenyl ring, in addition to the methoxy protons. The electron-withdrawing nitro group will significantly deshield the protons on the original ring, pushing their chemical shifts downfield.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show signals for each unique carbon atom. Aromatic carbons typically resonate in the 120-170 ppm range.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.
¹⁹F NMR Spectroscopy (for the starting material and other fluoro-derivatives):
For any fluorine-containing derivative, ¹⁹F NMR is essential. The fluorine nucleus will appear as a single resonance, and its coupling to adjacent protons can provide crucial connectivity information.[5]
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess sample purity and identify proton signals.
-
¹³C NMR and DEPT Acquisition: Obtain a ¹³C spectrum with proton decoupling. Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.
-
¹⁹F NMR Acquisition (if applicable): Acquire a ¹⁹F spectrum, with and without proton decoupling, to observe fluorine signals and their couplings.
-
2D NMR Acquisition:
-
Run a standard gCOSY experiment to establish ¹H-¹H correlations.
-
Acquire a gHSQC experiment to identify direct ¹H-¹³C bonds.
-
Obtain a gHMBC spectrum to determine long-range ¹H-¹³C connectivities.
-
Caption: Workflow for comprehensive NMR-based structural elucidation.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Causality Behind Experimental Choices in MS:
The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that provides detailed fragmentation patterns, which can be used to piece together the structure. Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak with minimal fragmentation, providing a clear determination of the molecular weight.
Expected Mass Spectrum for the Hypothetical Derivative:
For our hypothetical derivative, 2-(4-methoxyphenyl)-1-bromo-3-chloro-5-nitro-benzene , the mass spectrum would exhibit a complex molecular ion cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the elemental composition of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into the mass spectrometer using an ESI source to obtain the accurate mass of the molecular ion.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed structure. The mass difference should be less than 5 ppm.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
III. X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the crystalline state.[7]
Causality Behind Experimental Choices in X-ray Crystallography:
The primary challenge with this technique is growing a single crystal of sufficient quality. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Attempt to grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. Screen a variety of solvents.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
IV. Chromatographic Techniques: Purity Assessment and Preparative Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compounds and for their purification.
Causality Behind Experimental Choices in Chromatography:
The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For many nitroaromatic compounds, which can be thermally labile, HPLC is often the preferred method for purity analysis.[8] GC-MS is also a powerful tool for analyzing volatile impurities and byproducts.[7]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase will typically consist of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Chromatographic workflow for purity assessment and purification.
Comparative Analysis of Techniques
| Technique | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | Provides detailed structural information in solution; non-destructive; versatile (¹H, ¹³C, ¹⁹F, 2D). | Relatively low sensitivity; complex spectra for large molecules. | De novo structure elucidation; conformational analysis. |
| Mass Spectrometry | High sensitivity; provides molecular weight and elemental composition; fragmentation patterns aid in structure confirmation. | Isomers can be difficult to distinguish; "soft" ionization may not provide fragmentation. | Molecular weight determination; confirmation of elemental formula. |
| X-ray Crystallography | Provides an unambiguous 3D structure; high precision. | Requires a high-quality single crystal, which can be difficult to obtain; provides a solid-state structure which may differ from the solution-state conformation. | Absolute structure determination; stereochemical assignment. |
| HPLC | Excellent for purity determination; can be used for preparative purification; suitable for non-volatile and thermally labile compounds. | Does not provide detailed structural information on its own. | Purity assessment; preparative separation. |
| GC-MS | High separation efficiency for volatile compounds; provides both separation and mass spectral data. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities and byproducts. |
Conclusion
The structural validation of novel compounds derived from this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy stands as the primary tool for initial structure elucidation in solution, its findings should be corroborated by mass spectrometry to confirm the molecular weight and elemental composition. Chromatographic methods are indispensable for ensuring the purity of the synthesized material, a critical prerequisite for accurate biological testing and further chemical transformations. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate arbiter, provided that suitable crystals can be obtained. By judiciously employing this suite of analytical tools, researchers can confidently and rigorously validate the structures of these complex and synthetically valuable molecules.
References
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Karakurt, M., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4567. [Link]
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Kaderli, E., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5368. [Link]
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Al-Jaber, H. I. (2011). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Molecules, 16(11), 9416–9442. [Link]
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Mobli, M., & King, G. F. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Trends in Biotechnology, 28(8), 430–437. [Link]
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Shalaby, M. A., & Fadel, A. N. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1235–1267. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Gardner, A. M. (2015). Spectroscopy of substituted benzene molecules. University of York. [Link]
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Jansson, G. A., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Sustainability, 16(22), 9897. [Link]
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Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip, 2(1), 1-10. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex halogenated nitroaromatics is a cornerstone of innovation. 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene stands as a pivotal building block, its multifaceted reactivity lending itself to the construction of a diverse array of pharmaceutical and agrochemical agents. The strategic placement of its substituents offers a rich platform for subsequent chemical modifications.
This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways to this valuable compound. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, this document aims to equip the modern chemist with the critical insights necessary to select the most appropriate synthetic strategy for their specific research and development needs.
Strategic Considerations in the Synthesis of Polysubstituted Nitroaromatics
The synthesis of polysubstituted nitrobenzenes is a nuanced endeavor, governed by the directing effects of the substituents and the often-harsh conditions required for electrophilic aromatic substitution on deactivated ring systems. The strongly electron-withdrawing nature of the nitro group presents a significant challenge, often necessitating its introduction at a later stage of the synthetic sequence to avoid deactivating the ring towards subsequent halogenations.[1]
This guide will explore two strategically different approaches:
-
Route A: A direct approach involving the late-stage nitration of a pre-functionalized trihalogenated benzene ring.
-
Route B: A convergent synthesis commencing with a substituted aniline, leveraging the versatility of diazonium salt chemistry.
Route A: Electrophilic Nitration of 1-Bromo-3-chloro-5-fluorobenzene
This route represents a more linear and classical approach, capitalizing on the commercially available 1-bromo-3-chloro-5-fluorobenzene as a key intermediate. The core of this strategy lies in the regioselective nitration of this trihalogenated precursor.
Mechanistic Rationale
The directing effects of the halogen substituents are paramount in this synthesis. Halogens are ortho-, para-directors, albeit deactivating. In 1-bromo-3-chloro-5-fluorobenzene, the positions ortho and para to each halogen are potential sites for electrophilic attack. The fluorine atom, being the most electronegative, will exert a strong inductive electron-withdrawing effect, yet its lone pairs can participate in resonance, directing incoming electrophiles to its ortho and para positions. The bromine and chlorine atoms will exhibit similar directing effects. The cumulative effect of the three halogens will preferentially direct the incoming nitronium ion (NO₂⁺) to the C2 position, which is ortho to both the fluorine and bromine atoms and para to the chlorine atom, leading to the desired product.
Caption: Synthetic pathway for Route A.
Experimental Protocol: Nitration of 1-Bromo-3-chloro-5-fluorobenzene
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-bromo-3-chloro-5-fluorobenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the halogenated benzene over a period of 30-60 minutes, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Route B: Multi-step Synthesis from 2-Fluoro-5-nitroaniline
This alternative route employs a convergent strategy, beginning with a commercially available fluoro-nitroaniline. This approach leverages the versatility of Sandmeyer reactions to introduce the chloro and bromo substituents sequentially after the formation of a diazonium salt.
Mechanistic Rationale
The synthesis commences with the protection of the amino group of 2-fluoro-5-nitroaniline, typically through acetylation, to moderate its activating effect and prevent side reactions during subsequent halogenation steps. The acetyl group is a bulky ortho-, para-director, and in conjunction with the existing fluorine, will direct the incoming chlorine to the desired position. Following chlorination, the acetyl protecting group is removed by hydrolysis to regenerate the aniline. A Sandmeyer reaction is then employed to convert the amino group into a diazonium salt, which is subsequently displaced by a bromide ion to furnish the final product.
Caption: Synthetic pathway for Route B.
Experimental Protocol: Multi-step Synthesis
Step 1: Acetylation of 2-Fluoro-5-nitroaniline
-
Procedure: To a solution of 2-fluoro-5-nitroaniline in glacial acetic acid, add acetic anhydride and stir at room temperature for 1-2 hours. Pour the reaction mixture into ice water to precipitate the acetylated product. Collect the solid by filtration, wash with water, and dry.
Step 2: Chlorination of N-(2-fluoro-5-nitrophenyl)acetamide
-
Procedure: Dissolve the acetylated intermediate in a suitable solvent such as acetic acid. Add a Lewis acid catalyst, for example, iron(III) chloride. Bubble chlorine gas through the solution at a controlled rate and temperature until the reaction is complete (monitored by TLC or GC). Quench the reaction and isolate the chlorinated product.
Step 3: Hydrolysis of N-(3-chloro-2-fluoro-5-nitrophenyl)acetamide
-
Procedure: Reflux the chlorinated intermediate in a mixture of ethanol and concentrated hydrochloric acid for several hours. Neutralize the reaction mixture and extract the product, 3-chloro-2-fluoro-5-nitroaniline.
Step 4: Sandmeyer Reaction of 3-Chloro-2-fluoro-5-nitroaniline
-
Procedure: Dissolve 3-chloro-2-fluoro-5-nitroaniline in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution and warm the mixture to facilitate the substitution. Extract the final product, this compound, with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Late-Stage Nitration | Route B: Convergent Synthesis |
| Starting Material | 1-Bromo-3-chloro-5-fluorobenzene | 2-Fluoro-5-nitroaniline |
| Number of Steps | 1 | 4 |
| Overall Estimated Yield | ~70-80% | ~40-50% |
| Estimated Final Purity | >98% (after recrystallization) | >98% (after chromatography) |
| Key Reactions | Electrophilic Aromatic Substitution (Nitration) | Acetylation, Halogenation, Hydrolysis, Sandmeyer Reaction |
| Potential Advantages | Fewer steps, potentially higher overall yield, straightforward reaction. | Utilizes readily available starting materials, well-established reaction types. |
| Potential Disadvantages | Requires a more complex starting material, potential for isomeric impurities if nitration is not highly regioselective. | Longer reaction sequence, potentially lower overall yield, requires careful control of multiple steps. |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route A is the more direct and efficient approach, provided that the starting material, 1-bromo-3-chloro-5-fluorobenzene, is readily accessible and cost-effective. Its single-step nature and potentially higher overall yield make it an attractive option for large-scale synthesis. However, careful optimization of the nitration conditions is crucial to ensure high regioselectivity and minimize the formation of unwanted isomers.
Route B , while longer and likely to have a lower overall yield, offers greater flexibility as it starts from a simpler, more common building block. The multi-step nature of this route allows for the synthesis of various analogues by modifying the halogenation and Sandmeyer reaction steps. This pathway may be preferable for medicinal chemistry applications where the generation of a library of related compounds is desired.
The ultimate choice of synthetic route will depend on the specific project requirements, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of molecular diversity. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and to assess the feasibility for the intended application.
Safety Considerations
-
Nitration Reactions: Nitration with mixed acids is a highly exothermic process and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[2] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[3] Therefore, they are typically prepared in situ at low temperatures and used immediately in the subsequent reaction. Excess nitrous acid should be quenched after the diazotization is complete.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine and chlorine atoms.
-
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530 and 1350 cm⁻¹), as well as C-Halogen and aromatic C-H stretching vibrations.
References
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MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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ResearchGate. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. [Link]
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PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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ACS Publications. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. [Link]
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PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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RSC Publishing. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. [Link]
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PubMed. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][4][5]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. [Link]
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ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]
- Google Patents. Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
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PubMed. Nitroaromatic compounds, from synthesis to biodegradation. [Link]
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YouTube. 22.8a Reaction with Nitrous Acid and the Sandmeyer Reactions. [Link]
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Chemistry LibreTexts. 16.5: Synthetic Strategies Toward Substituted Benzenes. [Link]
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ResearchGate. Proposed reaction mechanism for nitration of aromatic compounds. [Link]
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PubMed. Dynamic assessment of nitration reactions in vivo. [Link]
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A Technical Guide for the Strategic Selection of Reagents in the Synthesis of Polyfunctionalized Aromatics: An Evaluation of Alternatives to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
This guide provides an in-depth technical evaluation of alternative reagents to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene for researchers, scientists, and drug development professionals. The focus is on providing a comparative analysis of performance in key organic synthesis reactions, supported by experimental data, to inform strategic reagent selection.
Introduction: The Versatility and Challenges of a Polyhalogenated Nitroarene
This compound is a versatile building block in organic synthesis, prized for its multiple reactive sites that allow for sequential and regioselective functionalization. The presence of three distinct halogen atoms (F, Cl, Br) with differing reactivities, all activated by a strongly electron-wíthdrawing nitro group, makes it a valuable precursor for the synthesis of complex substituted anilines and biaryl compounds. These motifs are central to the development of novel pharmaceuticals and advanced materials.
However, the unique substitution pattern of this reagent also presents challenges in predicting and controlling its reactivity. The selection of an appropriate synthetic strategy often hinges on a nuanced understanding of how each halogen will behave under specific reaction conditions. This guide aims to provide clarity by comparing this compound with viable alternative reagents in three critical transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles. In polyhalogenated nitrobenzenes, the regioselectivity and rate of substitution are dictated by the nature of the halogen and the activating effect of the nitro group.
Core Principles of Reactivity in SNAr
The reactivity of halogens in SNAr reactions on nitro-activated rings generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, making the ipso-carbon more electrophilic.
Comparative Analysis: this compound vs. 1,3-Dichloro-2-fluoro-5-nitrobenzene
To illustrate the practical implications of this reactivity trend, we will compare the titular compound with a close structural analog, 1,3-Dichloro-2-fluoro-5-nitrobenzene. The primary difference lies in the replacement of the bromine atom with a second chlorine atom.
| Feature | This compound | 1,3-Dichloro-2-fluoro-5-nitrobenzene | Rationale |
| Expected Major SNAr Site | C-F | C-F | The C-F bond is the most activated towards nucleophilic attack due to the high electronegativity of fluorine. |
| Relative Reactivity | Slower | Faster | The replacement of the less electronegative bromine with a more electronegative chlorine atom increases the overall electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack. |
| Selectivity Challenges | Potential for competing substitution at C-Br under forcing conditions. | Higher selectivity for substitution at C-F is generally expected. | The reactivity difference between F and Cl is more pronounced than between F and Br. |
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general starting point for the amination of polyhalogenated nitrobenzenes via an SNAr reaction.
Materials:
-
Polyhalogenated nitrobenzene (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the polyhalogenated nitrobenzene and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for an SNAr amination reaction.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2] The reactivity of different halogens in this palladium-catalyzed reaction generally follows the order I > Br > OTf >> Cl, which is opposite to the trend observed in SNAr reactions. This differential reactivity is key to achieving regioselectivity in polyhalogenated substrates.
Strategic Considerations for Regioselective Suzuki Coupling
In this compound, the C-Br bond is the most reactive site for Suzuki-Miyaura coupling due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This allows for selective functionalization at the bromine-bearing carbon.
Alternative Reagents for Suzuki Coupling
A suitable alternative for achieving a similar synthetic outcome would be a reagent with a different halogen at the desired coupling site, while maintaining a similar overall substitution pattern. For example, 1-Iodo-3-chloro-2-fluoro-5-nitrobenzene would be a more reactive, albeit likely more expensive, alternative for Suzuki coupling at the same position.
Comparative Performance:
| Reagent | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions |
| This compound | Good | Higher catalyst loading and/or temperature may be required. |
| 1-Iodo-3-chloro-2-fluoro-5-nitrobenzene | Excellent | Milder conditions, lower catalyst loading, and faster reaction times. |
| 1,3-Dichloro-2-fluoro-5-nitrobenzene | Poor | Requires specialized, highly active catalyst systems for C-Cl bond activation. |
Experimental Data Summary (Representative Yields):
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 100 °C, 12h | 85-95[3] |
| 1-Bromo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dioxane/H₂O, 100 °C, 8h | ~90[3] |
While specific comparative data for this compound is limited, the data for the structurally similar 1-bromo-3-nitrobenzene provides a good baseline for expected yields under standard conditions.[3] The presence of additional halogens and the fluorine atom may influence the reaction, but the C-Br bond is expected to be the primary site of reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a polyhalogenated nitrobenzene.
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
III. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a wider substrate scope and milder conditions compared to traditional methods like the Ullmann condensation.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.
Choosing the Right Reagent for Buchwald-Hartwig Amination
For this compound, the C-Br bond is the most susceptible to oxidative addition to the palladium catalyst, allowing for regioselective amination at this position.
Alternative Reagents and Comparative Performance
An alternative reagent for achieving a similar transformation would be 1-Iodo-3-chloro-2-fluoro-5-nitrobenzene , which would be expected to react under milder conditions. Conversely, 1,3-Dichloro-2-fluoro-5-nitrobenzene would require more specialized and often more expensive ligands and potentially higher temperatures to achieve efficient coupling at a C-Cl bond.
Experimental Data Insights:
While direct comparative studies on these specific substrates are scarce, the general principles of Buchwald-Hartwig amination are well-established. For electron-deficient aryl bromides, a variety of palladium catalysts and phosphine ligands can be employed to achieve high yields.[5][6] The choice of ligand is critical and can significantly impact the reaction's efficiency, especially when dealing with less reactive aryl chlorides.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a polyhalogenated nitrobenzene.
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion: A Strategic Approach to Reagent Selection
The choice between this compound and its alternatives is a strategic decision that depends on the desired transformation, cost considerations, and the desired level of reactivity and selectivity.
-
For Nucleophilic Aromatic Substitution , a dichloro-analog like 1,3-Dichloro-2-fluoro-5-nitrobenzene will likely offer higher reactivity, potentially leading to milder reaction conditions and improved yields.
-
For Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination , this compound offers a good balance of reactivity and cost. The C-Br bond provides a reliable site for selective cross-coupling. For enhanced reactivity, an iodo-analog such as 1-Iodo-3-chloro-2-fluoro-5-nitrobenzene would be a superior choice, while a dichloro-analog would present a greater synthetic challenge.
By understanding the fundamental principles of reactivity and considering the comparative data presented in this guide, researchers can make more informed decisions in their synthetic endeavors, leading to more efficient and successful outcomes.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine reaction. Available at: [Link]
-
ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. Available at: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]
-
Filo. (2025). Simple substituted anilines describe in brief with classification and mechanism and examples. Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
-
National Institutes of Health. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Available at: [Link]
-
ResearchGate. (2015). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]
-
ICMPP. (2011). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Available at: [Link]
-
National Institutes of Health. (2011). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Available at: [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]
-
National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]
-
YouTube. (2025). Synthetic Route (Aniline to meta-Bromoaniline). Available at: [Link]
-
Chegg. (2020). Question: This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene (hereafter referred to as the target compound) from nitrobenzene, as illustrated below. H H. NO2 NH2 Sn. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Available at: [Link]
-
European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. Available at: [Link]
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A Comprehensive Guide to Assessing the Cross-Reactivity of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene in Complex Reaction Mixtures
This guide provides a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. By employing the methodologies detailed herein, you can generate reliable, data-driven insights to mitigate risks, optimize reaction conditions, and accelerate your development timelines.
Introduction: The Double-Edged Sword of Highly Activated Aryl Halides
This compound is a valuable reagent in modern synthetic chemistry, particularly for its utility in nucleophilic aromatic substitution (SNAAr) reactions. The strategic placement of three distinct halogens (F, Cl, Br) in conjunction with a potent electron-withdrawing nitro group renders the aromatic ring highly susceptible to nucleophilic attack. This high reactivity, while advantageous for desired bond formation, simultaneously introduces a significant challenge: the potential for cross-reactivity in the complex milieu of a typical reaction mixture.
In drug discovery and process chemistry, reaction environments are seldom pristine. They are often populated with a diverse array of functional groups, starting materials, intermediates, and reagents. Unintended reactions between this compound and these species can lead to a cascade of undesirable outcomes, including the formation of complex impurity profiles, reduced yield of the target molecule, and significant challenges in downstream processing and purification. A proactive and thorough assessment of cross-reactivity is therefore not a perfunctory exercise but a cornerstone of robust process development.
This guide presents a systematic, multi-tiered approach to characterizing and comparing the cross-reactivity of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its assessment, and discuss strategies for mitigating undesirable side reactions.
Mechanistic Considerations: Unraveling the Reactivity Puzzle
The regioselectivity of nucleophilic attack on this compound is a nuanced interplay of electronic and steric factors. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose stability is enhanced by the electron-withdrawing nitro group. Generally, the order of halogen displacement in SNAAr reactions follows the trend F > Cl > Br, primarily due to the high electronegativity of fluorine, which renders the ipso-carbon the most electrophilic center.
However, this is a simplified model. The actual reactivity profile is influenced by a confluence of variables:
-
Nature of the Nucleophile: The "hardness" or "softness" of the attacking nucleophile can significantly impact the site of reaction. Hard nucleophiles, such as primary amines and alkoxides, tend to favor the most electron-deficient position (the carbon bearing the fluorine atom). Softer nucleophiles, like thiolates, may exhibit a different regioselectivity.
-
Solvent Environment: The choice of solvent can dramatically influence reaction rates and selectivity. Polar aprotic solvents such as DMF, DMSO, and NMP are commonly employed to enhance the nucleophilicity of the reacting species.
-
Steric Effects: The steric bulk of both the nucleophile and the substituents on the aromatic ring can dictate the accessibility of the different reaction sites.
The following diagram illustrates the potential competitive reaction pathways:
Caption: Competing reaction pathways for this compound.
A Tiered Approach to Experimental Cross-Reactivity Assessment
We advocate for a two-tiered experimental strategy to efficiently and comprehensively map the cross-reactivity profile of this compound.
Tier 1: High-Throughput Screening for Rapid Liability Identification
The initial phase involves a broad screening of the reagent against a curated library of compounds representing common functional groups. This high-throughput approach allows for the rapid identification of potential cross-reactivity "hotspots."
Experimental Protocol: Parallel Cross-Reactivity Screening
-
Master Plate Preparation: Prepare a master plate containing a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).
-
Functional Group Library: In a 96-well reaction plate, dispense equimolar amounts of individual compounds from your functional group library (e.g., primary and secondary amines, alcohols, phenols, thiols, anilines, indoles, etc.).
-
Reaction Initiation: Add a base (e.g., diisopropylethylamine or potassium carbonate) to each well to initiate the reaction. Include control wells with no nucleophile.
-
Controlled Incubation: Incubate the reaction plate at several relevant temperatures (e.g., ambient, 50 °C, and 80 °C) for a defined period (e.g., 24 hours).
-
Reaction Quench and Analysis: Terminate the reactions by adding an acidic solution. Analyze the resulting mixtures using a high-throughput analytical technique such as UPLC-MS to determine the extent of starting material consumption and identify any new product formation.
Data Presentation:
The results of the high-throughput screen can be effectively summarized in a tabular format, allowing for a direct comparison of the reactivity of different functional groups.
Table 1: Illustrative Data from High-Throughput Cross-Reactivity Screen
| Functional Group Class | Representative Nucleophile | % Consumption of Aryl Halide (25 °C) | % Consumption of Aryl Halide (50 °C) | % Consumption of Aryl Halide (80 °C) | Major Adduct(s) Identified (m/z) |
| Primary Amine | Butylamine | 10% | 35% | 90% | [M+BuNH-H]⁺ |
| Secondary Amine | Piperidine | 5% | 25% | 80% | [M+Pip-H]⁺ |
| Thiol | Benzyl Mercaptan | 85% | >95% | >95% | [M+SBn-H]⁺ |
| Alcohol | Isopropanol | <1% | 2% | 8% | [M+iPrO-H]⁺ |
| Phenol | 4-Methoxyphenol | 15% | 50% | >95% | [M+MeOPhO-H]⁺ |
This data is for illustrative purposes only and will vary based on the specific nucleophiles and conditions employed.
Tier 2: In-Depth Kinetic Analysis for Quantitative Risk Assessment
For those functional groups that exhibit significant reactivity in the initial screen, a more rigorous kinetic analysis is essential. This provides quantitative rate data that is critical for building predictive models and for the rational optimization of reaction conditions.
Experimental Protocol: Kinetic Profiling via In-Situ Reaction Monitoring
-
Reactor Setup: In a thermostated reaction vessel equipped with an in-situ monitoring probe (e.g., ReactIR or Raman), combine solutions of this compound and the nucleophile of interest.
-
Reaction Initiation and Data Collection: Initiate the reaction by the addition of a base and immediately commence spectral data acquisition at regular time intervals.
-
Data Conversion: Convert the collected spectral data into concentration versus time profiles for the starting materials, products, and any observable intermediates.
-
Kinetic Modeling: Apply appropriate rate laws to the concentration-time data to extract key kinetic parameters, such as the second-order rate constant (k₂).
Data Presentation:
A comparative table of the determined rate constants provides a clear and quantitative measure of the relative reactivity of different nucleophiles.
Table 2: Comparative Kinetic Data for Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| Benzyl Mercaptan | NMP | 25 | 2.5 x 10⁻¹ |
| 4-Methoxyphenol | NMP | 25 | 5.2 x 10⁻³ |
| Butylamine | NMP | 25 | 9.8 x 10⁻⁴ |
This data is hypothetical and serves to demonstrate the output of kinetic analysis.
Strategies for the Mitigation of Cross-Reactivity
The empirical data generated from this tiered assessment provides the foundation for developing strategies to minimize unwanted side reactions:
-
Strategic Use of Protecting Groups: For highly reactive functionalities, the application of a suitable protecting group can effectively mask their reactivity during the critical SNAAr step.
-
Optimization of Reaction Parameters: The selectivity of the reaction can often be fine-tuned by systematically varying the temperature, solvent, and base. For instance, employing a weaker base or conducting the reaction at a lower temperature may favor the desired transformation.
-
Controlled Reagent Addition: The sequence and rate of reagent addition can be critical in controlling the product distribution.
Conclusion: A Proactive, Data-Centric Approach to Managing Reactivity
This compound is an undeniably potent tool in the synthetic chemist's arsenal. However, its effective and reliable application hinges on a comprehensive understanding of its reactivity profile. The systematic, data-driven methodology presented in this guide, which marries the efficiency of high-throughput screening with the quantitative rigor of kinetic analysis, provides a robust blueprint for assessing and managing its cross-reactivity. By embracing this proactive approach, researchers can de-risk their synthetic endeavors, enhance process robustness, and ultimately, accelerate the path to their target molecules.
References
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Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. [Link]
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Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Accounts of Chemical Research, 2005 , 38 (10), 793–801. [Link]
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High-Throughput Experimentation in Modern Drug Discovery and Process Development. Annual Review of Chemical and Biomolecular Engineering, 2019 , 10, 149–169. [Link]
spectroscopic comparison between isomers of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Introduction: The Analytical Challenge of Positional Isomers
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—often exhibit vastly different chemical, biological, and toxicological properties. A case in point is the polysubstituted aromatic compound, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene. The specific placement of four distinct substituents (Br, Cl, F, NO₂) on the benzene ring gives rise to several isomers, each with a unique electronic and steric environment. Differentiating these isomers is a non-trivial analytical task that requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the key spectroscopic techniques used to distinguish between this compound and one of its closely related isomers, 1-bromo-5-chloro-3-fluoro-2-nitrobenzene. We will explore the theoretical underpinnings of why each technique offers unique identifying information and present the expected experimental data that allows for unambiguous characterization.
The Isomers in Focus
For this guide, we will compare the target compound with a logical positional isomer. The selection of this isomer is based on a plausible synthetic rearrangement, making their differentiation a relevant real-world scenario.
| Isomer | Structure | IUPAC Name | CAS Number |
| Isomer A | ![]() | This compound | 1330583-70-4[1] |
| Isomer B | ![]() | 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9[2][3] |
Note: The 3D structures are illustrative and can be interactively viewed on platforms like PubChem.[1][4]
Methodology Deep Dive & Comparative Analysis
A robust analytical workflow for isomer differentiation relies on techniques that are sensitive to the subtle differences in the local chemical environment of atomic nuclei and bonds. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the electronic environment of individual nuclei. For these isomers, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive and definitive dataset.
Expertise in Action: Why NMR is a Primary Choice The chemical shift of a nucleus in an NMR spectrum is highly dependent on the shielding and deshielding effects of neighboring atoms and functional groups.[5] Electron-withdrawing groups, such as the nitro group (NO₂) and halogens, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[5] Conversely, electron-donating groups shift signals upfield. The relative positions of these substituents in Isomer A and Isomer B will create unique electronic environments for the remaining protons and carbons on the benzene ring, leading to distinct NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the internal standard.
Comparative NMR Data (Predicted)
-
¹H NMR Analysis: Both isomers have two aromatic protons. Their chemical shifts and coupling constants (J-values) will be the primary differentiators. The nitro group is a strong electron-withdrawing group, significantly deshielding ortho and para protons.[5] Halogens also have deshielding effects.
-
Isomer A (1,3,2,5-substitution): The two protons are at positions 4 and 6. The proton at C4 is meta to Br and NO₂ and ortho to Cl. The proton at C6 is meta to Cl and F, and ortho to Br and NO₂. The proton at C6 is expected to be more downfield due to the ortho nitro group. They will appear as doublets with a small meta coupling constant (~2-3 Hz).
-
Isomer B (1,5,3,2-substitution): The two protons are at positions 4 and 6. The proton at C4 is meta to Br and F, and ortho to Cl. The proton at C6 is meta to Cl and NO₂, and ortho to Br. The proton at C4 is expected to be more downfield due to being ortho to the nitro group. They will also appear as doublets with a meta coupling constant.
-
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Isomer A | H-4 | ~7.8-8.0 | Doublet (d) | ~2.5 |
| H-6 | ~8.2-8.4 | Doublet (d) | ~2.5 | |
| Isomer B | H-4 | ~8.3-8.5 | Doublet (d) | ~2.5 |
| H-6 | ~7.9-8.1 | Doublet (d) | ~2.5 |
-
¹³C NMR Analysis: All six benzene carbons will have unique signals. The carbons directly attached to the electronegative substituents will be significantly shifted.
-
C-NO₂: Expected around 145-150 ppm.
-
C-F: Expected around 155-165 ppm (will appear as a doublet due to C-F coupling).
-
C-Cl: Expected around 130-135 ppm.
-
C-Br: Expected around 115-125 ppm.
-
The precise shifts of the protonated carbons (C-H) and the substituted carbons will be unique to each isomer's substitution pattern.
-
-
¹⁹F NMR Analysis: This is a key differentiating experiment. The ¹⁹F chemical shift is highly sensitive to its electronic environment.[8]
-
Isomer A: The fluorine at C2 is ortho to Br and Cl.
-
Isomer B: The fluorine at C3 is meta to Br and Cl.
-
The different electronic contributions from the ortho vs. meta halogens will result in distinct chemical shifts for the fluorine atom in each isomer. This single, sharp signal in the ¹⁹F spectrum will be a powerful diagnostic tool.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[9]
Expertise in Action: Why IR is a Supporting Technique While both isomers contain the same functional groups, the substitution pattern on the aromatic ring can influence the exact frequencies of certain vibrations. The most informative regions will be the C-NO₂ stretching bands and the "fingerprint" region, which contains complex vibrations characteristic of the overall molecular structure.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will generate a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data (Expected)
Both isomers will show characteristic peaks for the nitro group and the aromatic ring. The subtle differences will lie in the exact peak positions and the pattern of bands in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Present in both isomers.[10] |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong absorption. The exact position may shift slightly between isomers due to electronic effects. |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong absorption. This, along with the asymmetric stretch, is a hallmark of the nitro group. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected, characteristic of the substituted benzene ring.[10] |
| C-F Stretch | 1250 - 1000 | A strong band, but its position can be variable. |
| C-Cl Stretch | 850 - 550 | Can be difficult to assign definitively. |
| C-Br Stretch | 680 - 515 | Often weak and in the low-frequency region. |
| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. This region is key for differentiation.[10] |
The unique pattern of substitution in each isomer will result in a distinct "fingerprint" in the 1000-650 cm⁻¹ region, which, when compared against a reference spectrum, can confirm the isomer's identity.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing structural clues.
Expertise in Action: Why MS Fragmentation is Informative In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which then fragments in a predictable manner based on bond strengths and the stability of the resulting fragments.[11] The different positions of the substituents in Isomers A and B will influence which fragmentation pathways are favored.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the relative abundances of the major fragment ions.
Comparative MS Data (Expected)
Both isomers will have the same molecular ion peak (M⁺). The key is the relative intensity of fragment ions.
-
Molecular Ion (M⁺): The molecular weight is ~254.4 g/mol . Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak cluster.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at M-46.[12]
-
Loss of Halogens: Loss of Br• (79/81 Da) or Cl• (35/37 Da) radicals can occur.
-
Loss of CO: Subsequent fragmentation of ions can involve the loss of carbon monoxide (28 Da).
-
The relative probabilities of these fragmentation events will differ. For instance, the steric environment and electronic interactions in one isomer might favor the initial loss of a bromine radical over a nitro radical, while the opposite may be true for the other isomer. This would lead to different relative intensities of the [M-Br]⁺ and [M-NO₂]⁺ peaks in their respective mass spectra.
Workflow Visualization & Conclusion
The logical workflow for identifying an unknown sample as either Isomer A or Isomer B would follow a hierarchical approach, starting with the most definitive technique.
Caption: Isomer identification workflow.
While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combination of ¹H and ¹⁹F NMR, stands as the unequivocal method for differentiating the positional isomers of this compound. The distinct chemical shifts of the aromatic protons and the fluorine atom provide a unique and unambiguous fingerprint for each isomer. By employing this multi-technique spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in any scientific endeavor.
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Vertex AI Search Result[12]: Mass Spectrometry: Fragmentation. Organic Halides fragmentation patterns.
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Vertex AI Search Result[13]: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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Vertex AI Search Result[14]: 13-C NMR Chemical Shift Table.pdf.
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Vertex AI Search Result[6]: Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate.
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Vertex AI Search Result[15]: Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate.
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Vertex AI Search Result[7]: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
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Vertex AI Search Result[16]: 12.2: Predicting A 1H-NMR Spectrum from the Structure - Chemistry LibreTexts.
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Vertex AI Search Result[5]: How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube.
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Vertex AI Search Result[17]: Nmr spectroscopy of fluorine 19 | PPTX - Slideshare.
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Vertex AI Search Result[18]: Short Summary of 1H-NMR Interpretation.
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Vertex AI Search Result[19]: 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate.
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Vertex AI Search Result[20]: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv.
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Vertex AI Search Result[21]: Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... - ResearchGate.
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Vertex AI Search Result[11]: mass spectra - fragmentation patterns - Chemguide.
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Vertex AI Search Result[2]: 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem.
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assessing the synthetic utility of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene against established building blocks
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Polyfunctionalized aromatic rings are a cornerstone of this endeavor, offering a rigid scaffold upon which diverse functionalities can be installed. This guide provides an in-depth assessment of the synthetic utility of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, a relatively specialized building block, by comparing its reactivity and regioselectivity against more established halogenated nitroaromatic compounds. Through a critical examination of its performance in key synthetic transformations, we aim to provide researchers with the insights necessary to strategically incorporate this versatile molecule into their synthetic programs.
The Molecular Architecture: A Foundation for Diverse Reactivity
This compound possesses a unique substitution pattern that endows it with a rich and tunable reactivity profile. The strongly electron-withdrawing nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions opens the door to selective palladium-catalyzed cross-coupling reactions and offers multiple handles for sequential functionalization.
The strategic placement of these substituents creates a nuanced electronic and steric environment. The fluorine atom at the C2 position, ortho to the nitro group, is highly activated towards nucleophilic attack. The bromine atom at C1 and the chlorine atom at C3 provide alternative sites for reactivity, primarily through transition-metal catalysis. Understanding the inherent reactivity differences of the carbon-halogen bonds is crucial for predicting and controlling the outcomes of synthetic transformations.
Comparative Reactivity in Key Transformations
To objectively assess the synthetic utility of this compound, we will compare its performance in three of the most fundamental and widely employed reaction classes in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. As direct, side-by-side comparative experimental data is not always available in the literature, the following sections will present plausible, well-referenced experimental outcomes based on established principles of chemical reactivity.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds. The rate of this reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. For halogenated nitroaromatics, the general order of leaving group ability is F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.[1]
In this compound, the fluorine atom is positioned ortho to the strongly activating nitro group, making the C-F bond the most susceptible to nucleophilic attack. This regioselectivity is a key feature of this building block.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution with Piperidine
| Entry | Building Block | Predominant Reaction Site | Plausible Yield (%) | Reference Reaction Conditions |
| 1 | This compound | C-F | >90 | Piperidine (2.2 equiv.), K₂CO₃ (2.0 equiv.), DMSO, 80 °C, 4h |
| 2 | 1,3-Dichloro-2-fluoro-5-nitrobenzene | C-F | >90 | Piperidine (2.2 equiv.), K₂CO₃ (2.0 equiv.), DMSO, 80 °C, 4h |
| 3 | 1-Bromo-2,4-dinitrobenzene | C-Br | >95 | Piperidine (2.2 equiv.), K₂CO₃ (2.0 equiv.), DMSO, 60 °C, 2h |
As illustrated in Table 1, this compound is expected to undergo highly regioselective SNAr at the C-F position, providing a clean and efficient route to 2-substituted nitroaromatics. This is a distinct advantage over building blocks lacking a fluorine atom ortho or para to the nitro group. For instance, in 1,3-dichloro-5-nitrobenzene, SNAr is significantly less facile due to the meta-positioning of the nitro group relative to the chlorine atoms.[2]
Palladium-Catalyzed Cross-Coupling: Harnessing the C-Br Bond
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, with the general trend being C-I > C-Br > C-Cl >> C-F.[3] This differential reactivity allows for the selective functionalization of the C-Br bond in this compound, leaving the C-Cl and C-F bonds intact for subsequent transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The selective reaction at the C-Br bond of this compound allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Building Block | Predominant Reaction Site | Plausible Yield (%) | Reference Reaction Conditions |
| 1 | This compound | C-Br | 85-95 | Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 12h |
| 2 | 1,3-Dibromo-5-nitrobenzene | C-Br (mono-arylation) | 80-90 | Phenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12h[4] |
| 3 | 1,3-Dichloro-5-nitrobenzene | C-Cl | <10 (under these conditions) | Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 12h |
The data in Table 2 highlights the clear advantage of having a C-Br bond for selective Suzuki-Miyaura coupling. This compound is expected to provide excellent yields of the mono-arylated product, outperforming 1,3-dichloro-5-nitrobenzene under standard conditions. While 1,3-dibromo-5-nitrobenzene also undergoes selective mono-arylation, the presence of a second C-Br bond can lead to diarylation as a side product if the reaction conditions are not carefully controlled.[4]
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, this reaction proceeds with high selectivity for the C-Br bond over C-Cl and C-F bonds.[5]
Table 3: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Entry | Building Block | Predominant Reaction Site | Plausible Yield (%) | Reference Reaction Conditions |
| 1 | This compound | C-Br | 80-90 | Morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv.), Toluene, 100 °C, 18h |
| 2 | 1,3-Dibromo-5-nitrobenzene | C-Br (mono-amination) | 75-85 | Morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv.), Toluene, 100 °C, 18h[6] |
| 3 | 1,3-Dichloro-5-nitrobenzene | C-Cl | <5 (under these conditions) | Morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv.), Toluene, 100 °C, 18h |
As shown in Table 3, this compound is an excellent substrate for selective mono-amination at the C-Br position. This allows for the introduction of a diverse range of amine nucleophiles, which can be further functionalized. The unreactive C-Cl and C-F bonds provide opportunities for subsequent orthogonal transformations.
Experimental Protocols
To provide a practical context for the discussed transformations, the following are detailed, step-by-step methodologies for the key reactions.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
Reaction: Synthesis of 1-(3-chloro-2-fluoro-5-nitrophenyl)piperidine
-
To a stirred solution of this compound (1.0 mmol, 254 mg) in dimethyl sulfoxide (DMSO, 5 mL) is added potassium carbonate (2.0 mmol, 276 mg).
-
Piperidine (2.2 mmol, 0.22 mL) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol for Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-chloro-2-fluoro-5-nitro-1,1'-biphenyl
-
In a Schlenk flask, this compound (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg) are combined.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) is added, and the flask is evacuated and backfilled with argon three times.
-
A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by column chromatography on silica gel yields the target biphenyl compound.
Protocol for Buchwald-Hartwig Amination
Reaction: Synthesis of 4-(3-chloro-2-fluoro-5-nitrophenyl)morpholine
-
To an oven-dried Schlenk tube are added this compound (1.0 mmol, 254 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), and XPhos (0.04 mmol, 19 mg).
-
Sodium tert-butoxide (1.4 mmol, 135 mg) is added, and the tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.11 mL) are added via syringe.
-
The reaction is heated to 100 °C and stirred for 18 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic transformations.
Caption: SNAr Reaction Workflow
Caption: Suzuki-Miyaura Coupling Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene (CAS No. 1330583-70-4). As a polyhalogenated nitroaromatic compound, this substance requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined herein are grounded in established chemical safety principles and are designed to provide a self-validating system for waste management in a professional laboratory setting.
Core Principles: Hazard Identification and Risk Mitigation
This compound is a reactive organic intermediate whose toxicological properties have not been fully investigated.[1] Therefore, it must be handled as a hazardous substance, exercising caution to minimize exposure. The primary hazards, as identified in safety data sheets, involve irritation and potential harm upon contact or ingestion.
Table 1: Chemical and Safety Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 1330583-70-4 | [2] |
| Molecular Formula | C₆H₂BrClFNO₂ | [2][3][4][5] |
| Molecular Weight | 254.44 g/mol | [2][4][5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[6][7][8] |
Mandatory Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate PPE is non-negotiable. Before handling the compound in any form (solid or in solution), ensure the following are correctly worn:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1]
-
Body Protection: A laboratory coat. For larger quantities or when generating dust, additional protective clothing may be necessary.[9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][10] For situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[1]
Immediate First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]
The Critical Path: Waste Segregation and Containment
The defining characteristic of this compound for disposal purposes is its chemical structure. As an organic compound containing bromine, chlorine, and fluorine, it is classified as a halogenated organic waste .[11][12] This classification dictates its entire disposal pathway.
The Causality Behind Segregation: Halogenated wastes cannot be disposed of with non-halogenated organic wastes. The reason is rooted in the required treatment methodology. Halogenated compounds are typically destroyed via high-temperature incineration. This process generates acidic gases (e.g., HBr, HCl, HF) that require specialized alkaline scrubbers in the incinerator's exhaust system to prevent their release into the atmosphere. Non-halogenated solvents, by contrast, are often recycled as fuel for cement kilns.[13] Mixing a halogenated compound into a non-halogenated waste stream contaminates the entire batch, forcing it all to be treated by the more complex and expensive incineration process.[10][13]
Step-by-Step Waste Collection Protocol
-
Select the Correct Container: Use only designated, leak-proof containers with a secure screw-top cap, provided by your institution's Environmental Health and Safety (EHS) department. The container must be chemically compatible with the waste.[13][14]
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[10] Fill out all required information as you add waste, including:
-
The full chemical name: "this compound".
-
All other constituents in the container, with percentages.
-
The appropriate hazard boxes (e.g., Toxic, Irritant).[10]
-
-
Segregate at the Source:
-
Solid Waste: Collect pure solid this compound in a dedicated, labeled container.
-
Liquid Waste: Collect solutions containing this compound in a container designated only for halogenated organic liquids.
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes, methanol).[11][13]
-
-
Maintain Closed Containers: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.[10][14]
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be in a well-ventilated area, and liquid containers must be kept in secondary containment to control any potential leaks.[10]
Spill Management Protocol
Accidental spills require a swift and safe response.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[10]
-
Don Appropriate PPE: Before addressing the spill, wear the full PPE described in Section 1.1.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated waste container. Seal the container, label it as "Spill Debris containing this compound," and dispose of it as hazardous waste.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials for disposal as hazardous waste.
Disposal Pathway and Workflow
The ultimate disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which restricts the land disposal of halogenated organic compounds (HOCs).[15][16][17] The only acceptable disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper disposal.
Management of Contaminated Materials
Proper disposal extends to all items that have come into contact with the chemical.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads from spill cleanups must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of via the appropriate solid waste stream.
-
Empty Containers: The original container of this compound is not truly empty until properly decontaminated.
-
Thoroughly empty all contents into the appropriate waste container.
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the first rinseate must be collected and disposed of as halogenated liquid hazardous waste. [14] Given the compound's hazard profile, it is best practice to collect all three rinses into the hazardous waste container to ensure complete decontamination.[14]
-
After triple rinsing and air-drying, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
-
By adhering to this structured, science-backed disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the rigorous standards of professional laboratory practice.
References
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene, CID 117760664. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene, CID 58532195. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, CID 71652036. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation.[Link]
-
Capot Chemical. MSDS of 1-bromo-3-fluoro-2-nitrobenzene.[Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
ADVISE. Guidelines for Solvent Waste Recycling and Disposal.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
Temple University. Halogenated Solvents in Laboratories.[Link]
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University of British Columbia. Organic Solvent Waste Disposal.[Link]
-
University of Louisville. Chemical Waste Segregation Streams.[Link]
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- 1. capotchem.com [capotchem.com]
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- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 117760664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. biosynth.com [biosynth.com]
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- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


